Bis(3-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
bis(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIVWGJFJLQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734023 | |
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14692-29-6 | |
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(3-methoxyphenyl)methanamine molecular weight and formula
An In-Depth Technical Guide to Bis(3-methoxyphenyl)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Diarylmethane Building Block
Bis(3-methoxyphenyl)methanamine is a primary amine featuring a diarylmethane scaffold. In this structure, a central carbon atom is bonded to two separate 3-methoxyphenyl rings and an amino group. This unique arrangement of functionalities—a primary amine for nucleophilic reactions and derivatization, coupled with two methoxy-substituted phenyl rings—positions it as a valuable intermediate in synthetic chemistry. The methoxy groups can influence the electronic properties of the aromatic rings and offer sites for further chemical modification, such as demethylation to reveal phenolic hydroxyl groups. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, and its potential utility for researchers in medicinal chemistry and materials science.
Section 1: Core Molecular Profile
The fundamental properties of Bis(3-methoxyphenyl)methanamine are summarized below. These data are crucial for stoichiometric calculations, analytical characterization, and predicting chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| CAS Number | 860598-16-9 | [1] |
| Canonical SMILES | COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | [1] |
| Purity | Typically available at ≥95% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Computational Data (Predicted)
| Parameter | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 2.7519 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 4 |[1] |
Section 2: Synthesis via Reductive Amination
The most direct and industrially relevant method for synthesizing primary amines from ketones is reductive amination.[2][3] For Bis(3-methoxyphenyl)methanamine, the logical precursor is 3,3'-dimethoxybenzophenone. A well-established method for this transformation is the Leuckart reaction, which utilizes an ammonia source (like ammonium formate) and formic acid as the in-situ reducing agent.[4][5] This method is advantageous as it avoids the use of metal catalysts.[6]
Reaction Scheme
Caption: Leuckart reaction workflow for amine synthesis.
Causality and Mechanism
The Leuckart reaction proceeds in two main stages:[7]
-
Iminium Ion and N-formyl Intermediate Formation: The reaction of the ketone (3,3'-dimethoxybenzophenone) with an ammonia source (derived from ammonium formate) forms an intermediate iminium ion. Formic acid or formate then attacks this electrophilic species. The reaction typically proceeds through an N-formyl intermediate, which is more stable under the high-temperature reaction conditions.
-
Reduction and Hydrolysis: Formic acid acts as a hydride donor, reducing the intermediate. The reaction is driven by the evolution of carbon dioxide. The resulting N-formyl compound is a stable amide that must be hydrolyzed, typically under acidic conditions (e.g., with hydrochloric acid), to liberate the final primary amine.
Experimental Protocol (Self-Validating System)
This protocol is adapted from established procedures for the Leuckart reaction.[6][7]
Materials:
-
3,3'-Dimethoxybenzophenone
-
Ammonium formate
-
Formic acid (98-100%)
-
Toluene (or other high-boiling solvent)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-neck round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,3'-dimethoxybenzophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Initiation: Add formic acid (2.0-3.0 eq) to the mixture. The reaction is often initiated by heating.
-
Thermal Reaction: Heat the mixture to 160-180°C using a heating mantle. Water is a byproduct of the initial imine formation; a Dean-Stark trap can be used to remove it and drive the equilibrium, though it is not always necessary. Maintain this temperature for 4-8 hours. Rationale: High temperature is required to facilitate both the formation of the formamide intermediate and the subsequent reduction step.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, hydrolyzing them with acid, and comparing the spot corresponding to the starting ketone with the product amine.
-
Hydrolysis: After cooling the reaction mixture to room temperature, slowly and carefully add concentrated hydrochloric acid. Caution: This is an exothermic reaction. Reflux the acidic mixture for 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Workup - Basification: Cool the mixture in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt of the product, liberating the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Bis(3-methoxyphenyl)methanamine.
Section 3: Applications in Research and Drug Development
While specific, published applications for Bis(3-methoxyphenyl)methanamine are not widely documented, its structure is emblematic of a versatile scaffold for creating more complex molecules. Its potential utility can be inferred from the activities of related compounds.
-
Scaffold for Medicinal Chemistry: The diarylmethane core is present in numerous biologically active compounds. The primary amine serves as a key handle for introducing a wide variety of functional groups through reactions like amidation, sulfonylation, or further alkylation. Methoxy-substituted aromatic rings are common motifs in drug candidates, influencing properties like metabolic stability and receptor binding.[8]
-
Precursor for Ligand Synthesis: The amine can be used to synthesize Schiff bases or be incorporated into larger chelating structures for applications in coordination chemistry and catalysis.[9]
-
Intermediate for Novel Heterocycles: The amine functionality can participate in cyclization reactions to form nitrogen-containing heterocyclic systems, which are foundational structures in many pharmaceuticals.
The logical relationship for its use in discovery chemistry is outlined below.
Caption: Potential derivatization pathways and applications.
References
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
-
YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019). Available from: [Link]
-
Chemistry LibreTexts. The Leuckart Reaction. (2023). Available from: [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Available from: [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Available from: [Link]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Bis(3-methoxyphenyl)methanamine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physical properties of Bis(3-methoxyphenyl)methanamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a robust framework for its characterization based on well-established principles of organic chemistry and data from closely related structural analogs. The methodologies for determining key physical parameters are detailed, providing a self-validating system for researchers to apply. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of diarylmethanamine derivatives in fields such as medicinal chemistry and materials science.
Introduction: The Significance of Physical Properties in Drug Development
The physical properties of a chemical entity are paramount in the journey from a laboratory curiosity to a viable therapeutic agent. Parameters such as melting point, boiling point, and solubility provide critical insights into a compound's purity, stability, and potential for formulation. For a molecule like Bis(3-methoxyphenyl)methanamine, a diarylmethanamine derivative, understanding these characteristics is the first step in assessing its potential as a scaffold in drug design or as a functional material. The presence of two methoxy-substituted phenyl rings and a primary amine group suggests a molecule with a unique combination of steric bulk, hydrogen bonding capability, and potential for salt formation, all of which influence its physical behavior.
Molecular and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₂ | ChemScene[1] |
| Molecular Weight | 243.30 g/mol | ChemScene[1] |
| CAS Number | 860598-16-9 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | ChemScene[1] |
| Predicted logP | 2.7519 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
These predicted values suggest that Bis(3-methoxyphenyl)methanamine is a moderately lipophilic compound with the capacity for hydrogen bonding, which will influence its solubility and interactions with biological macromolecules.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are crucial indicators of a compound's purity and thermal stability. For a crystalline solid, a sharp melting point range is indicative of high purity.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive technique for determining the melting point and enthalpy of fusion of a substance.[2][3][4]
-
Sample Preparation: Accurately weigh 2-5 mg of Bis(3-methoxyphenyl)methanamine into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[4] The area under the peak corresponds to the heat of fusion.
Causality Behind Experimental Choices: A controlled heating rate ensures thermal equilibrium within the sample, leading to an accurate and reproducible melting point determination. The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Sources
A Comprehensive Technical Guide to the Solubility of Bis(3-methoxyphenyl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed exploration of the solubility characteristics of bis(3-methoxyphenyl)methanamine, a compound of interest in various research and development sectors. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its expected solubility profile based on its physicochemical properties and established principles of organic chemistry. Furthermore, it offers robust, step-by-step protocols for researchers to empirically determine its solubility in a range of organic solvents, ensuring reliable and reproducible results. This guide is intended to be a foundational resource, empowering scientists to effectively utilize bis(3-methoxyphenyl)methanamine in their experimental workflows.
Introduction: Understanding the Significance of Solubility
The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications, from chemical synthesis and purification to formulation and biological assays. For a molecule like bis(3-methoxyphenyl)methanamine, understanding its solubility in different organic solvents is paramount for its effective handling, reaction optimization, and integration into drug discovery pipelines. Inadequate solubility can lead to challenges in achieving desired concentrations, impact reaction kinetics, and complicate purification processes. This guide provides a framework for predicting and experimentally verifying the solubility of bis(3-methoxyphenyl)methanamine, thereby facilitating its seamless application in research and development.
Physicochemical Properties of Bis(3-methoxyphenyl)methanamine
To logically predict the solubility of bis(3-methoxyphenyl)methanamine, it is essential to first understand its molecular structure and inherent properties. These characteristics provide the basis for its interactions with various solvent molecules.
Molecular Structure and Functional Groups
Bis(3-methoxyphenyl)methanamine possesses a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions:
-
Two Methoxy-Substituted Phenyl Rings: These large, non-polar aromatic rings contribute significantly to the molecule's hydrophobic character.
-
A Secondary Amine Group (-NH-): This group introduces polarity and the capacity for hydrogen bonding, acting as a hydrogen bond donor.
-
Two Ether Linkages (-O-CH3): The oxygen atoms in the methoxy groups can act as hydrogen bond acceptors.
The interplay between the large non-polar surface area of the phenyl rings and the polar amine and ether functionalities will ultimately determine its solubility in a given solvent.
Key Physicochemical Parameters
Several computed parameters offer quantitative insights into the expected behavior of bis(3-methoxyphenyl)methanamine.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₂ | [1][2] |
| Molecular Weight | 243.30 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.7519 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The TPSA value suggests a moderate degree of polarity, while the logP value indicates a preference for lipophilic environments over aqueous ones. The presence of both a hydrogen bond donor and acceptors points to the potential for specific interactions with protic and polar aprotic solvents.
Predicted Solubility Profile in Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties outlined above, a qualitative solubility profile for bis(3-methoxyphenyl)methanamine can be predicted.[3]
Non-Polar Solvents (e.g., Hexane, Toluene)
Due to the significant hydrophobic character imparted by the two phenyl rings, bis(3-methoxyphenyl)methanamine is expected to exhibit low to moderate solubility in non-polar solvents. While van der Waals interactions between the aromatic rings and the solvent will occur, the polar amine group may limit miscibility.
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone)
These solvents are likely to be effective at dissolving bis(3-methoxyphenyl)methanamine. Their polarity can interact favorably with the polar amine and ether groups, while their organic nature can accommodate the non-polar phenyl rings. Solvents like dichloromethane and THF are often good choices for compounds with mixed polarity. Acetone has been used in the purification of related compounds, suggesting its potential as a solvent.[4]
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
Polar protic solvents are predicted to be good solvents for bis(3-methoxyphenyl)methanamine. The ability of these solvents to both donate and accept hydrogen bonds will allow for strong interactions with the amine and ether functionalities of the solute. Alcohols are generally good solvents for amines.[5][6]
Highly Polar Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide)
Highly polar aprotic solvents like DMSO and DMF are expected to readily dissolve bis(3-methoxyphenyl)methanamine. Their strong dipole moments and ability to act as hydrogen bond acceptors will facilitate strong solute-solvent interactions. A related compound, (3-methoxyphenyl)methanamine, is suggested to be soluble in DMSO.[7]
The following diagram illustrates the key factors influencing the solubility of bis(3-methoxyphenyl)methanamine.
Caption: Factors influencing the solubility of bis(3-methoxyphenyl)methanamine.
Experimental Protocol for Solubility Determination
To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
Bis(3-methoxyphenyl)methanamine (ensure purity is known)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated micropipettes
-
Small volume glass vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Qualitative Solubility Assessment (Rapid Screening)
This initial step provides a quick assessment of solubility across a range of solvents.
-
Preparation: Label a series of small, clean, and dry glass vials, one for each solvent to be tested.
-
Analyte Addition: Accurately weigh approximately 1-2 mg of bis(3-methoxyphenyl)methanamine directly into each vial.
-
Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 100 µL at a time).
-
Mixing: After each solvent addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid material.
-
Classification: Classify the solubility based on the following criteria:
-
Freely Soluble: Dissolves quickly in a small volume of solvent.
-
Soluble: Dissolves completely after vortexing.
-
Sparingly Soluble: A significant portion of the material dissolves, but some remains undissolved.
-
Insoluble: No apparent dissolution of the solid.[8]
-
Quantitative Solubility Determination (Equilibrium Method)
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
-
Sample Preparation: Add an excess amount of bis(3-methoxyphenyl)methanamine to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of bis(3-methoxyphenyl)methanamine.
-
Calculation: Calculate the solubility by correcting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
The following diagram outlines the workflow for quantitative solubility determination.
Caption: Workflow for quantitative solubility determination.
Conclusion
While a comprehensive, publicly available dataset on the solubility of bis(3-methoxyphenyl)methanamine in organic solvents is currently limited, this guide provides a robust framework for its prediction and empirical determination. Based on its chemical structure, bis(3-methoxyphenyl)methanamine is anticipated to exhibit good solubility in polar aprotic and protic organic solvents, with lower solubility in non-polar solvents. The detailed experimental protocols provided herein offer a reliable methodology for researchers to generate precise and accurate solubility data, which is indispensable for the effective application of this compound in various scientific endeavors.
References
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University of Toronto. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. Structure and Properties of Amines. [Link]
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Faculty of Science, Alexandria University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Solubility of Things. 3-Methoxybenzylamine. [Link]
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Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
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BYJU'S. Physical Properties of Amines. [Link]
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National Institutes of Health. Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties - PMC. [Link]
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Chemistry LibreTexts. Advanced Properties of Amines. [Link]
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CK-12 Foundation. Physical Properties of Amines. [Link]
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PubChem. Bis(4-methoxybenzyl)amine. [Link]
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Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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PubChem. Bis-(3-methoxypropyl)methylamine. [Link]
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Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
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ResearchGate. Synthesis by B–H amination of bis(4-methoxyphenyl)amine,... [Link]
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SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
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National Institutes of Health. 3-Methoxy-N-methylbenzylamine. [Link]
- Google Patents. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
Angene. Bis(4-methoxyphenyl)amine(CAS# 101-70-2 ). [Link]
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Bis(3-methoxyphenyl)methanamine chemical structure and IUPAC name
An In-depth Technical Guide to Bis(3-methoxyphenyl)methanamine: Structure, Synthesis, and Applications
Introduction
The diarylmethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional presentation of two aryl rings allows for precise interactions with biological targets, making it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of a specific diarylmethanamine derivative, Bis(3-methoxyphenyl)methanamine. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into its precise chemical identity, a robust synthetic protocol, methods for its structural confirmation, and its potential as a strategic building block in the development of novel therapeutics.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is the unambiguous definition of its structure and name.
IUPAC Name
The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-methoxyphenyl)-1-(3-methoxyphenyl)methanamine .[1][2] For simplicity and in common usage, it is often referred to as Bis(3-methoxyphenyl)methanamine . The parent structure is methanamine, which is substituted at the carbon atom (position 1) by two identical 3-methoxyphenyl groups.
Chemical Structure
The structure consists of a central methane carbon bonded to an amino group (-NH₂) and two phenyl rings. Each phenyl ring is substituted at the meta-position (position 3) with a methoxy group (-OCH₃).
-
Molecular Formula: C₁₅H₁₇NO₂
-
Molecular Weight: 243.30 g/mol
-
CAS Number: 860598-16-9[3]
-
SMILES: COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N
The presence of two aromatic rings connected to a single chiral center (the benzylic carbon) means this molecule is chiral and can exist as a racemic mixture of two enantiomers.
Synthesis of Bis(3-methoxyphenyl)methanamine
The synthesis of primary amines from ketones is a cornerstone of organic synthesis. For N-unsubstituted diarylmethanamines, the most direct and reliable method is the reductive amination of the corresponding diaryl ketone.[4][5] This approach avoids the over-alkylation issues common with other amination strategies.
Causality Behind Experimental Choices
The chosen synthetic pathway is a one-pot reductive amination. The precursor, bis(3-methoxyphenyl)methanone, is first condensed with an ammonia source to form an intermediate imine in situ. This imine is then immediately reduced to the target primary amine.
-
Ammonia Source: Ammonium acetate (NH₄OAc) is selected as it provides ammonia in a controlled manner upon heating and its acetate counter-ion can act as a mild acid catalyst for the initial imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice. Its reduced reactivity compared to sodium borohydride (NaBH₄) is critical; it selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, maximizing the yield of the desired amine.[5]
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the ketone, the ammonia source, and the reducing agent, facilitating a homogeneous reaction environment.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Bis(3-methoxyphenyl)methanamine.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add bis(3-methoxyphenyl)methanone (1.0 eq), ammonium acetate (10.0 eq), and methanol (5 mL per mmol of ketone).
-
Imine Formation: Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the mixture in small portions over 15 minutes. Caution: Cyanide gas may be evolved, perform in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to neutralize excess reducing agent. Stir for 20 minutes.
-
Basification: Basify the mixture to a pH of ~10-12 by the addition of 2 M NaOH (aq).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Bis(3-methoxyphenyl)methanamine.
Structural Elucidation and Data Presentation
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a robust prediction of its spectral characteristics can be made based on its functional groups and structural analogues.[6]
Spectroscopic Data Summary
| Technique | Functional Group | Predicted Observation |
| FTIR | N-H (Amine) | Two weak-medium bands at ~3300-3400 cm⁻¹ (asymmetric & symmetric stretch).[7] N-H bend at ~1580-1650 cm⁻¹. |
| C-O (Ether) | Strong, sharp band at ~1250-1300 cm⁻¹ (aryl-alkyl ether C-O stretch).[8] | |
| C-H (Aromatic) | Bands > 3000 cm⁻¹. | |
| C-H (Aliphatic) | Bands < 3000 cm⁻¹. | |
| ¹H NMR | NH₂ (Amine) | Broad singlet, ~1.5-3.0 ppm (variable, exchanges with D₂O).[9] |
| OCH₃ (Methoxy) | Singlet, ~3.8 ppm (6H). | |
| CH (Benzylic) | Singlet, ~4.5-5.0 ppm (1H). | |
| Ar-H (Aromatic) | Multiplets, ~6.8-7.3 ppm (8H). | |
| ¹³C NMR | CH (Benzylic) | ~55-65 ppm. |
| OCH₃ (Methoxy) | ~55 ppm. | |
| Ar-C (Aromatic) | ~110-160 ppm (including C-O at ~159 ppm and quaternary C at ~145 ppm). | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 243. |
| Base Peak | m/z = 226 [M-NH₃]⁺ or m/z = 135 [(MeO-Ph)CHNH₂]⁺ via alpha-cleavage.[10] |
Applications in Drug Development
While specific biological activities for Bis(3-methoxyphenyl)methanamine are not extensively documented, its core diarylmethanamine structure is of significant interest to medicinal chemists. Such scaffolds are considered "privileged structures" because they can serve as high-affinity ligands for a variety of biological targets.
Role as a Chemical Building Block
Bis(3-methoxyphenyl)methanamine is a versatile synthetic intermediate. The primary amine serves as a crucial nucleophilic handle for a wide range of chemical transformations, including:
-
Amide Formation: Reaction with carboxylic acids or acyl chlorides to generate complex amides.
-
Secondary/Tertiary Amine Synthesis: Further alkylation or reductive amination to introduce additional substituents.
-
Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates, respectively.
This versatility allows for the systematic exploration of the chemical space around the diarylmethane core, a key strategy in lead optimization.[11][12]
Pharmacological Relevance of the Diarylmethanamine Scaffold
The diarylmethanamine motif is present in a multitude of pharmacologically active agents. The two aryl rings can be tailored to occupy specific hydrophobic pockets in protein targets, while the amine group often acts as a key hydrogen bond donor/acceptor or as a protonatable center for forming salt bridges. The methoxy groups on the phenyl rings can also participate in hydrogen bonding and influence the compound's electronic properties and metabolic stability. This scaffold is a component of drugs targeting a wide array of conditions, underscoring its therapeutic potential.[13]
Conclusion
Bis(3-methoxyphenyl)methanamine is a well-defined chemical entity with a clear structure and systematic nomenclature. Its synthesis is readily achievable through established methods like reductive amination, a process that is both efficient and scalable. The structural confirmation relies on standard spectroscopic techniques, for which predictable data can be readily interpreted. Beyond its fundamental chemical properties, the true value of Bis(3-methoxyphenyl)methanamine for the intended audience lies in its potential as a strategic building block. Its diarylmethanamine core is a proven scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel molecules with significant potential for therapeutic applications.
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An In-depth Technical Guide to the Synthesis and Characterization of Bis(3-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(3-methoxyphenyl)methanamine. While the specific initial discovery of this compound is not prominently documented in publicly available literature, this guide outlines a robust and well-established synthetic methodology based on fundamental organic chemistry principles. The primary synthetic route detailed herein is the reductive amination of 3,3'-dimethoxybenzophenone. This document serves as a practical resource for researchers, offering a detailed, step-by-step protocol for the synthesis of the precursor ketone, its subsequent conversion to the target amine, and a thorough guide to its characterization using modern spectroscopic techniques.
Introduction: The Significance of Diaryl- and Bis-aryl- Methanamines
Diarylmethanamine and its derivatives are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The structural motif of two aryl groups attached to a central aminomethyl carbon provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The methoxy-substituted phenyl rings in Bis(3-methoxyphenyl)methanamine, in particular, offer sites for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The meta-substitution pattern of the methoxy groups imparts a distinct electronic and steric profile compared to its ortho- and para-isomers, making it a valuable target for synthetic exploration.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of Bis(3-methoxyphenyl)methanamine can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor ketone, 3,3'-dimethoxybenzophenone, via a Friedel-Crafts acylation reaction. The second step is the conversion of this ketone to the target primary amine through reductive amination.
Figure 1: Proposed two-step synthetic workflow for Bis(3-methoxyphenyl)methanamine.
Experimental Protocols
Step 1: Synthesis of 3,3'-Dimethoxybenzophenone
The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring. In this protocol, anisole is acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1].
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Acylating Agent Addition: Once the AlCl₃ is well-dispersed, add 3-methoxybenzoyl chloride dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: Following the addition of the acylating agent, add a solution of anisole in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3,3'-dimethoxybenzophenone.
Step 2: Synthesis of Bis(3-methoxyphenyl)methanamine
Reductive amination is a highly efficient method for the synthesis of amines from ketones or aldehydes. This process involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often employed due to its selectivity for the protonated imine over the ketone.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,3'-dimethoxybenzophenone in a suitable solvent such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia to the solution. This can be in the form of ammonium acetate or a solution of ammonia in methanol.
-
pH Adjustment: If necessary, adjust the pH of the reaction mixture to a slightly acidic range (pH 6-7) by adding a small amount of glacial acetic acid. This facilitates the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude Bis(3-methoxyphenyl)methanamine can be purified by column chromatography on silica gel to afford the pure product.
Characterization of Bis(3-methoxyphenyl)methanamine
The structural confirmation of the synthesized Bis(3-methoxyphenyl)methanamine is crucial. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.7-7.3 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), a singlet for the benzylic proton (CH-N), and a broad singlet for the amine protons (NH₂). |
| ¹³C NMR | Aromatic carbons (in the range of δ 110-160 ppm), a signal for the methoxy carbons (around δ 55 ppm), and a signal for the benzylic carbon (around δ 50-60 ppm). |
| FTIR (cm⁻¹) | N-H stretching vibrations (around 3300-3400 cm⁻¹, typically two bands for a primary amine), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1030-1250 cm⁻¹). |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₇NO₂: 243.30 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the benzylic C-N bond. |
Conclusion
This technical guide has outlined a reliable and reproducible synthetic pathway for Bis(3-methoxyphenyl)methanamine, a compound of interest in various fields of chemical research. By providing detailed experimental protocols for the synthesis of the 3,3'-dimethoxybenzophenone precursor and its subsequent reductive amination, this document equips researchers with the necessary information to produce this valuable molecule. The included characterization data provides a benchmark for the verification of the final product's identity and purity. The methodologies described herein are based on well-established and robust chemical transformations, ensuring a high degree of success for researchers in the field.
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A-Z Guide to Bis(3-methoxyphenyl)methanamine: From Latent Potential to Focused Research Directives
Abstract
The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, Bis(3-methoxyphenyl)methanamine, a seemingly simple iteration of this scaffold, remains conspicuously under-explored in peer-reviewed literature. This guide posits that its structural features—specifically the diarylmethane core and meta-positioned methoxy groups—present a compelling, hypothesis-driven basis for targeted investigation. We provide a strategic framework for unlocking its potential, focusing on two high-probability research avenues: modulation of central nervous system (CNS) targets and evaluation of antiproliferative activity. This whitepaper furnishes researchers with the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to initiate a comprehensive evaluation of this promising, yet overlooked, chemical entity.
Introduction: The Case for a Second Look at Bis(3-methoxyphenyl)methanamine
The diarylmethane motif is a cornerstone of modern drug design, with derivatives exhibiting a vast spectrum of biological activities, including antihistaminic, analgesic, and potent monoamine reuptake inhibition.[1] For instance, Escitalopram, a well-known selective serotonin reuptake inhibitor (SSRI), is built upon a related scaffold and is a frontline treatment for depression and anxiety disorders.[1]
Bis(3-methoxyphenyl)methanamine (Figure 1) presents an intriguing case. Its structure is an analogue of pharmacologically validated skeletons, yet it lacks significant characterization. The primary amine offers a key site for interaction with biological targets, while the dual meta-methoxy groups can significantly influence binding affinity, selectivity, and metabolic stability compared to their para or ortho counterparts. This guide serves as a launchpad for its systematic investigation.
Figure 1: Chemical Structure of Bis(3-methoxyphenyl)methanamine
Structure of Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9).
Research Directive I: Profiling as a CNS-Active Agent
The Scientific Rationale: Structural Analogy to Monoamine Reuptake Inhibitors
The breakdown and reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) are critical processes in regulating mood and cognition.[3] Dysregulation of these pathways is implicated in numerous psychiatric disorders, including depression and anxiety.[4][5] Many potent monoamine reuptake inhibitors are based on diaryl scaffolds.[6][7] The structural similarity of Bis(3-methoxyphenyl)methanamine to these agents provides a strong rationale for its evaluation as a modulator of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
The central hypothesis is that the diaryl structure can occupy the substrate-binding pocket of these transporters, while the primary amine can form key ionic interactions, thereby inhibiting neurotransmitter reuptake. The meta-methoxy groups are predicted to influence selectivity and potency across the three transporters.
Experimental Workflow: A Tiered Screening Approach
A logical, cost-effective screening cascade is essential. We propose a two-tiered in vitro approach moving from initial binding affinity to functional inhibition.
CNS screening cascade for Bis(3-methoxyphenyl)methanamine.
Detailed Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol describes a functional assay to measure the inhibition of radiolabeled neurotransmitter uptake into rat brain synaptosomes. This is a self-validating system; control compounds with known IC50 values (e.g., Fluoxetine for SERT) must be run in parallel to validate assay performance.
Objective: To determine the 50% inhibitory concentration (IC50) of Bis(3-methoxyphenyl)methanamine for SERT, NET, and DAT.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT/NET)
-
[³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), [³H]Dopamine ([³H]DA)
-
Krebs-Ringer buffer (pH 7.4)
-
Test compound: Bis(3-methoxyphenyl)methanamine, dissolved in DMSO, then diluted in buffer.
-
Reference inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT).
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Methodology:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in Krebs-Ringer buffer.
-
Assay Setup: In 96-well plates, add buffer, synaptosome preparation, and varying concentrations of Bis(3-methoxyphenyl)methanamine (e.g., 0.1 nM to 100 µM).
-
Non-Specific Uptake Control: Prepare parallel wells containing a high concentration of a known inhibitor (e.g., 100 µM Fluoxetine for the SERT assay) to define non-specific binding.
-
Initiation: Add the respective radioligand ([³H]5-HT, [³H]NE, or [³H]DA) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.
-
Termination: Rapidly terminate the reaction by adding ice-cold buffer and immediately harvesting the contents onto glass fiber filters using a cell harvester. This traps the synaptosomes containing the internalized radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake counts from all other counts. Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format to allow for direct comparison of potency and selectivity.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| Bis(3-methoxyphenyl)methanamine | Experimental Value | Experimental Value | Experimental Value | Calculated | Calculated |
| Fluoxetine (Reference) | ~1-10 | >100 | >1000 | >10 | >100 |
| Desipramine (Reference) | >100 | ~1-5 | >1000 | <0.05 | >200 |
Interpretation: The resulting profile will classify the compound. An IC50 < 100 nM would be considered potent. A selectivity ratio >10-fold between transporters would indicate a selective inhibitor, whereas ratios near 1 would suggest a non-selective or "triple reuptake" inhibitor profile.[6]
Research Directive II: Exploring Antiproliferative Activity
The Scientific Rationale: A Privileged Scaffold in Oncology
Diarylmethane derivatives are not only CNS-active but also possess significant antiproliferative properties.[2] The amine functionality is a common feature in many anticancer agents, contributing to interactions with various cellular targets.[8][9] Furthermore, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines.[10][11][12] Therefore, a parallel investigation into the potential anticancer activity of Bis(3-methoxyphenyl)methanamine is a scientifically sound and resource-efficient strategy.
Experimental Workflow: From Broad Screening to Potency Determination
The initial step involves a broad screen against a panel of diverse cancer cell lines to identify potential sensitivity, followed by detailed dose-response analysis on any "hit" cell lines.
Antiproliferative screening workflow.
Detailed Protocol: Cell Viability (MTT) Assay
Objective: To determine the 50% growth inhibitory concentration (GI50) of Bis(3-methoxyphenyl)methanamine against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung).
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Multi-well plate reader (spectrophotometer).
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of Bis(3-methoxyphenyl)methanamine (e.g., from 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Return plates to the incubator and incubate for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.
Data Presentation and Interpretation
A GI50 value below 10 µM is typically considered a potent hit worthy of further investigation.[13]
| Cell Line | Tissue of Origin | GI50 (µM) |
| Bis(3-methoxyphenyl)methanamine | ||
| MCF-7 | Breast | Experimental Value |
| HCT116 | Colon | Experimental Value |
| A549 | Lung | Experimental Value |
| Doxorubicin (Reference) | - | ~0.01-1 |
Conclusion and Future Outlook
Bis(3-methoxyphenyl)methanamine stands at an intersection of known pharmacophores, yet its own biological profile is a blank slate. The research directives outlined in this guide provide a robust, logical, and experimentally sound starting point for its characterization. By leveraging structural analogy, we have proposed two high-probability avenues of inquiry in CNS pharmacology and oncology. The detailed protocols are designed to generate high-quality, interpretable data that will definitively establish whether this compound is a novel monoamine reuptake inhibitor, a potent antiproliferative agent, or holds other unforeseen potential. The successful execution of these studies will fill a significant knowledge gap and could unveil a valuable new tool for researchers or a lead candidate for drug development.
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Bis(3-methoxyphenyl)methanamine: A Comprehensive Technical Guide for Synthetic Chemists
An In-depth Examination of a Versatile Diarylmethane Building Block in Modern Organic Synthesis and Drug Discovery
Abstract
Bis(3-methoxyphenyl)methanamine is a primary amine characterized by a central methane carbon bonded to two meta-methoxyphenyl rings. This unique diarylmethane scaffold offers a combination of steric bulk, conformational flexibility, and specific electronic properties conferred by the methoxy groups, making it a valuable and versatile building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for constructing complex molecular architectures with diverse biological activities and functional properties. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and applications, complete with detailed experimental protocols and safety guidelines for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Bis(3-methoxyphenyl)methanamine, also known as α-(3-Methoxyphenyl)-3-methoxybenzylamine, possesses a diarylmethane core structure that imparts significant steric hindrance and defined three-dimensional geometry to its derivatives. The two methoxy groups at the meta positions of the phenyl rings influence the molecule's electronic properties and reactivity, primarily through their electron-donating inductive effects.
Table 1: Physicochemical Properties of Bis(3-methoxyphenyl)methanamine
| Property | Value | Source |
| CAS Number | 860598-16-9 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Appearance | Solid (typical) | |
| Storage | Sealed in dry, 2-8°C | [1][2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
1.1. Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of Bis(3-methoxyphenyl)methanamine. The expected spectroscopic data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of meta-substitution. The methoxy groups (-OCH₃) will appear as a sharp singlet around 3.8 ppm. The benzylic proton (-CH-) will be a singlet, and the amine protons (-NH₂) will present as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the methoxy carbons, the benzylic carbon, and the aromatic carbons, with distinct chemical shifts for the ipso, ortho, meta, and para positions relative to the substituents.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-O stretching of the methoxy groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.30 g/mol ).
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of Bis(3-methoxyphenyl)methanamine is achieved through the reductive amination of 3,3'-dimethoxybenzophenone. This method involves the formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction to the desired primary amine.[3][4]
2.1. Synthesis Workflow
The synthesis can be visualized as a two-step, one-pot process. The causality behind this choice is efficiency; it avoids the isolation of the potentially unstable imine intermediate, thereby maximizing yield and minimizing reaction time.
Caption: Synthesis and Purification Workflow for Bis(3-methoxyphenyl)methanamine.
2.2. Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system, where each step is designed to drive the reaction to completion and ensure a high-purity final product.
Materials:
-
3,3'-Dimethoxybenzophenone
-
Ammonium acetate (NH₄OAc) or another suitable ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)[4]
-
Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,3'-dimethoxybenzophenone (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in methanol.
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the imine.[5] Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone starting material, minimizing side reactions.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate by TLC.
-
Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash neutralizes the acetic acid catalyst and removes any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Bis(3-methoxyphenyl)methanamine stems from the reactivity of its primary amine group. This nucleophilic center readily participates in a variety of bond-forming reactions.
3.1. Key Transformations
-
N-Alkylation and N-Acylation: The primary amine can be easily alkylated or acylated to form secondary and tertiary amines or amides, respectively. These reactions are fundamental for building more complex molecular structures.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which can be further functionalized or used as ligands in coordination chemistry.[6]
-
Cyclization Reactions: The amine can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Caption: Key Chemical Transformations of Bis(3-methoxyphenyl)methanamine.
Applications in Drug Discovery and Materials Science
The diarylmethane scaffold is a privileged structure in medicinal chemistry due to its ability to position aromatic groups in specific vectors, mimicking protein secondary structures or interacting with receptor pockets. Bis(3-methoxyphenyl)methanamine serves as a precursor to a variety of biologically active compounds.[7]
Table 2: Examples of Bioactive Molecules Derived from Diarylmethane Scaffolds
| Parent Scaffold | Target Compound Class | Biological Activity/Application | Reference |
| Diarylmethane | Chalcones | Anticancer agents | [8] |
| Diarylmethane | Tetronic acid derivatives | Antibacterial, antifungal, anticancer | [7] |
| Benzylamine derivatives | Various pharmaceuticals | Intermediates in drug synthesis | [9][10] |
The methoxy groups can also serve as handles for further functionalization or can be deprotected to reveal phenol moieties, which can participate in hydrogen bonding or act as antioxidants.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling Bis(3-methoxyphenyl)methanamine and related compounds.
-
Hazard Identification: Amines can be corrosive and irritants. The GHS pictograms for similar compounds often indicate warnings for skin and eye irritation, and potential respiratory irritation.[1][11]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] Some related amines are sensitive to air and may need to be stored under an inert atmosphere.[9][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Bis(3-methoxyphenyl)methanamine is a high-value synthetic building block with a well-defined structure that offers significant opportunities for the synthesis of complex molecules. Its straightforward preparation via reductive amination and the versatile reactivity of its primary amine group make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the laboratory.
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A Proposed Research Framework for Investigating the Preliminary Biological Activity of Novel Bis(3-methoxyphenyl)methanamine Derivatives
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The quest for novel therapeutic agents necessitates the exploration of unique chemical scaffolds. Bis(3-methoxyphenyl)methanamine presents a compelling, yet underexplored, core structure (CAS 860598-16-9)[1]. This molecule combines two methoxyphenyl rings, known for their presence in a variety of biologically active compounds, with a central methanamine moiety. Derivatives of methanamine (also known as methenamine) have established applications as urinary tract antiseptics and have been investigated for their potential as anticancer agents that exert their effect in acidic microenvironments.[2][3] Similarly, compounds containing methoxyphenyl groups have demonstrated a wide range of biological activities, including antimicrobial and antioxidant properties.[4][5] This guide proposes a comprehensive, hypothesis-driven framework for the synthesis and preliminary biological evaluation of novel Bis(3-methoxyphenyl)methanamine derivatives. We will detail the rationale behind investigating their potential anticancer and antimicrobial activities, provide robust, step-by-step protocols for their initial screening, and outline a logical progression for subsequent mechanistic studies. This document serves as a technical roadmap for researchers aiming to unlock the therapeutic potential of this novel chemical class.
Rationale and Synthetic Strategy
The Scientific Premise: A Hypothesis-Driven Approach
The core structure of Bis(3-methoxyphenyl)methanamine suggests at least two primary avenues for biological activity.
-
Anticancer Potential via pH-Dependent Activation: The methanamine core is structurally related to methenamine, a prodrug that hydrolyzes under acidic conditions to release formaldehyde, a potent cytotoxic agent.[2] Given that the tumor microenvironment is often acidic, we hypothesize that Bis(3-methoxyphenyl)methanamine derivatives could be selectively activated within cancerous tissues, offering a targeted therapeutic effect while remaining relatively stable at physiological pH.[2]
-
Antimicrobial and Antioxidant Potential: The presence of two methoxy-substituted phenyl rings is a common feature in natural phytoalexins and other compounds with demonstrated antimicrobial and antioxidant properties.[4][5][6] The methoxy groups can play a role in stabilizing free radicals, and the overall lipophilicity of the molecule may facilitate membrane interaction, contributing to antimicrobial effects.[5]
Proposed Synthesis Workflow
A plausible and efficient method for synthesizing the core structure and its derivatives is through reductive amination. This common and robust reaction involves the condensation of a ketone, Bis(3-methoxyphenyl)methanone, with an amine source, followed by reduction of the resulting imine.
Caption: Proposed workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of Bis(3-methoxyphenyl)methanamine
-
Rationale: This one-pot reductive amination protocol is chosen for its efficiency and use of readily available reagents. Sodium cyanoborohydride is a mild reducing agent selective for the iminium intermediate, minimizing side reactions.
-
Procedure:
-
To a 250 mL round-bottom flask, add Bis(3-methoxyphenyl)methanone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Fit the flask with a condenser and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Bis(3-methoxyphenyl)methanamine.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Biological Evaluation: Anticancer Screening
The initial evaluation will focus on determining the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines.
Protocol: MTT Assay for General Cytotoxicity
-
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. It is a standard, high-throughput method for initial cytotoxicity screening. A reduction in metabolic activity is used as a proxy for cell death or inhibition of proliferation. We will screen against cell lines representing diverse cancer types, such as U87 MG (glioblastoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma), to identify any potential tumor-type specificity.[5][7][8]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
-
Protocol: pH-Dependent Cytotoxicity Assay
-
Causality: This experiment directly tests the hypothesis that the compounds are more active in an acidic environment, mimicking the tumor microenvironment.[2] We will use bicarbonate-free medium buffered with HEPES to maintain a stable acidic pH (6.5) and compare the results to those obtained at physiological pH (7.4).
-
Step-by-Step Methodology:
-
Prepare two sets of culture media: one buffered to pH 7.4 and another to pH 6.5.
-
Follow the MTT Assay protocol (Section 2.1) in parallel for both pH conditions.
-
Seed cells and allow them to adhere in standard medium.
-
Prior to treatment, replace the standard medium with the respective pH-adjusted media containing the test compounds.
-
Proceed with the incubation and subsequent steps as described above.
-
Compare the IC₅₀ values obtained at pH 6.5 and pH 7.4. A significantly lower IC₅₀ at pH 6.5 would support the pH-dependent activation hypothesis.
-
Data Presentation: Anticancer Activity
Quantitative results should be summarized for clear comparison.
| Compound | Cell Line | IC₅₀ (µM) at pH 7.4 | IC₅₀ (µM) at pH 6.5 | Selectivity Index (IC₇.₄ / IC₆.₅) |
| Derivative 1 | U87 MG | Value | Value | Value |
| Derivative 1 | A549 | Value | Value | Value |
| Derivative 1 | MCF-7 | Value | Value | Value |
| Doxorubicin | U87 MG | Value | Value | Value |
In Vitro Biological Evaluation: Antimicrobial Screening
To assess the potential of these derivatives as antimicrobial agents, we will determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC & MBC Determination
-
Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC). We will use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess the spectrum of activity.[9]
-
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds, as well as to a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that resulted in no colony growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.
-
Data Presentation: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative 1 | S. aureus (ATCC 29213) | Value | Value | Value |
| Derivative 1 | E. coli (ATCC 25922) | Value | Value | Value |
| Ciprofloxacin | S. aureus (ATCC 29213) | Value | Value | Value |
| Ciprofloxacin | E. coli (ATCC 25922) | Value | Value | Value |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial biological characterization of novel Bis(3-methoxyphenyl)methanamine derivatives. The proposed experiments are designed to efficiently test clear, structure-based hypotheses regarding their potential anticancer and antimicrobial activities. Positive results, such as potent cytotoxicity with a favorable pH-dependent selectivity index or broad-spectrum antimicrobial activity, would provide the necessary validation to advance these compounds into more complex studies. Future work would logically progress to in vivo efficacy studies in xenograft tumor models, advanced mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays), and ADME/Tox profiling to fully characterize the therapeutic potential of this promising chemical scaffold.
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An In-depth Technical Guide to the Reactivity of the Amine Group in Bis(3-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide delves into the chemical reactivity of the primary amine group in bis(3-methoxyphenyl)methanamine. This document serves as a comprehensive technical resource, synthesizing foundational principles with practical, field-proven insights to empower researchers in leveraging this versatile chemical entity. Our focus is on elucidating the underlying principles that govern its reactivity, providing not just procedural steps but a deeper understanding of the causality behind experimental choices.
Structural and Electronic Profile of Bis(3-methoxyphenyl)methanamine
Bis(3-methoxyphenyl)methanamine, with the chemical formula C₁₅H₁₇NO₂, is a primary amine characterized by a central methane carbon bonded to a nitrogen atom and two 3-methoxyphenyl rings[1]. The reactivity of the amine's lone pair of electrons is intricately influenced by the electronic and steric environment created by these flanking aromatic groups.
Electronic Effects: The methoxy groups (-OCH₃) at the meta-position of each phenyl ring play a crucial role in modulating the electron density of the aromatic systems. While the methoxy group is typically considered an electron-donating group through resonance when in the ortho or para positions, its effect from the meta position is primarily inductive[2]. This inductive effect is electron-withdrawing, which can subtly influence the basicity of the amine. However, the overall electronic character of the benzylamine moiety generally renders the nitrogen atom nucleophilic[3].
Steric Considerations: The two bulky methoxyphenyl groups create significant steric hindrance around the primary amine. This steric congestion can influence the accessibility of the nitrogen's lone pair to electrophiles, potentially slowing down reaction rates compared to less hindered primary amines[4]. The selection of reagents and reaction conditions must, therefore, account for these steric demands.
Key Reactions of the Amine Group
The lone pair of electrons on the nitrogen atom of bis(3-methoxyphenyl)methanamine makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations. This section details the core reactions involving this amine group, providing both mechanistic understanding and practical experimental protocols.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation is a fundamental transformation for the synthesis of more complex secondary and tertiary amines. This reaction typically proceeds via an SN2 mechanism where the amine's lone pair attacks an electrophilic carbon atom of an alkyl halide or a similar alkylating agent.
Causality in Experimental Design: The choice of base and solvent is critical for successful N-alkylation. A non-nucleophilic base is often employed to deprotonate the amine, increasing its nucleophilicity without competing in the alkylation reaction. The solvent should be able to dissolve the reactants and facilitate the SN2 transition state.
Experimental Protocol: Synthesis of a Secondary Amine
This protocol describes a general procedure for the mono-alkylation of a primary amine, which can be adapted for bis(3-methoxyphenyl)methanamine.
-
Step 1: Deprotonation (optional but recommended for less reactive alkyl halides): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(3-methoxyphenyl)methanamine (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Step 2: Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise at a controlled temperature (often room temperature, but cooling may be necessary for highly reactive electrophiles).
-
Step 3: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Step 4: Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated secondary amine.
Table 1: Representative N-Alkylation Reaction Parameters
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methyl Iodide | K₂CO₃ (2.0) | Acetonitrile | 25 | 4-8 |
| Benzyl Bromide | Et₃N (1.5) | Dichloromethane | 25 | 6-12 |
| Ethyl Bromoacetate | NaH (1.2) | THF | 0 to 25 | 2-4 |
N-Acylation: Formation of Amides
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This reaction is fundamental in peptide synthesis and the creation of various functional materials.
Causality in Experimental Design: The acylation of primary amines is generally a facile reaction. A base, typically a tertiary amine like triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of an N-Acyl Derivative
This protocol provides a general method for the acylation of a primary amine.
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve bis(3-methoxyphenyl)methanamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or THF.
-
Step 2: Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equivalents) dropwise with vigorous stirring.
-
Step 3: Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine.
-
Step 4: Work-up: Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Step 5: Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure amide. A patent for the synthesis of N-Benzyl-3,3-bis(4-methoxyphenyl)acrylamide describes dissolving 3,3-bis(4-methoxyphenyl)acrylic acid in dimethylformamide, followed by the addition of triethylamine and ethyl chlorocarbonate under ice-cooling. After one hour, benzylamine is added, and the mixture is stirred at room temperature for another hour[6].
Table 2: Common Acylating Agents and Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 0 to 25 |
| Acetic Anhydride | None (or catalytic DMAP) | Neat or Dichloromethane | 25 |
// Reactants Amine [label="R-NH₂"]; AcylHalide [label="R'-C(=O)X"]; Base [label="Base"];
// Intermediate Intermediate [label=<
R-NH₂⁺-C(O⁻)R' | X
, shape=none];
// Products Amide [label="R-NH-C(=O)R'"]; Salt [label="Base-H⁺ X⁻"];
// Arrows Amine -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; AcylHalide -> Intermediate [color="#4285F4"]; Intermediate -> Amide [label="Elimination of X⁻", color="#EA4335"]; Base -> Salt [label="Proton Abstraction", color="#34A853"];
// Invisible nodes for layout {rank=same; Amine; AcylHalide;} {rank=same; Amide; Salt;} } .dot Caption: General mechanism for the N-acylation of a primary amine.
Schiff Base Formation: Condensation with Carbonyls
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and often requires the removal of water to drive the reaction to completion.
Causality in Experimental Design: The formation of a Schiff base is catalyzed by either acid or base. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine[7]. The removal of water, for instance by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent, is crucial for achieving high yields.
Experimental Protocol: Synthesis of a Schiff Base
This protocol outlines a general procedure for the synthesis of a Schiff base from a primary amine and an aldehyde.
-
Step 1: Mixing Reactants: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine bis(3-methoxyphenyl)methanamine (1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) in a suitable solvent such as toluene or ethanol.
-
Step 2: Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base to the mixture. A general procedure for synthesizing a Schiff base involves refluxing a mixture of the amine and aldehyde in ethanol[8][9]. For some reactions, a dehydrating agent like anhydrous magnesium sulfate can be added directly to the reaction mixture[7].
-
Step 3: Water Removal: Heat the reaction mixture to reflux and collect the water that azeotropes with the solvent in the Dean-Stark trap.
-
Step 4: Reaction Completion and Work-up: Once no more water is collected, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Step 5: Purification: The resulting crude imine can often be purified by recrystallization from a suitable solvent.
Table 3: Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Catalyst | Solvent |
| Benzaldehyde | p-TsOH | Toluene |
| Acetone | Acetic Acid | Ethanol |
| Cyclohexanone | None (with heating) | Neat |
// Nodes Start [label="Primary Amine +\nAldehyde/Ketone"]; Carbinolamine [label="Carbinolamine\nIntermediate"]; SchiffBase [label="Schiff Base (Imine)", fillcolor="#FBBC05"]; Water [label="Water"];
// Edges Start -> Carbinolamine [label="Nucleophilic Addition", color="#4285F4"]; Carbinolamine -> SchiffBase [label="Dehydration (-H₂O)", color="#EA4335"]; Carbinolamine -> Water [style=invis]; } .dot Caption: Logical flow of Schiff base formation from a primary amine.
Conclusion and Future Outlook
Bis(3-methoxyphenyl)methanamine stands as a valuable building block in synthetic organic chemistry, primarily due to the versatile reactivity of its primary amine group. The electronic and steric influences of the two meta-methoxyphenyl substituents impart a unique reactivity profile that must be carefully considered when designing synthetic strategies. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively utilize this compound in the development of novel molecules for pharmaceutical and materials science applications. Future research may focus on the asymmetric functionalization of the amine group and the exploration of its utility in coordination chemistry and catalysis.
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A-Z Guide to the Conformational Landscape of Bis(3-methoxyphenyl)methanamine: A Theoretical Approach
Abstract: The spatial arrangement, or conformation, of a molecule is intrinsically linked to its chemical reactivity and biological activity. For molecules such as Bis(3-methoxyphenyl)methanamine, a diarylmethane derivative, this is of particular importance as they serve as foundational scaffolds in medicinal chemistry.[1][2] Understanding the preferred three-dimensional structures is paramount for designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of the conformational landscape of Bis(3-methoxyphenyl)methanamine using modern computational chemistry techniques. We will delve into the rationale behind method selection, provide a step-by-step workflow for conformational analysis, and discuss the interpretation of the resulting data, thereby offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Molecular Shape
Bis(3-methoxyphenyl)methanamine belongs to the diarylmethane class of compounds, which are integral components in a wide array of pharmaceuticals.[1][2] The central methane carbon atom links two methoxy-substituted phenyl rings, granting the molecule significant conformational flexibility. The orientation of these rings and the methoxy groups relative to each other dictates the molecule's overall shape, which in turn governs its interaction with biological targets such as enzymes and receptors.
The seemingly subtle rotations around the C-C and C-N single bonds can lead to a multitude of conformers, each with a distinct energy level. The most stable, low-energy conformers are those that are most likely to exist under physiological conditions and are therefore the most relevant for biological activity. Theoretical studies, particularly those employing quantum mechanics, offer a powerful and cost-effective means to explore this complex conformational space, providing insights that are often difficult to obtain through experimental methods alone.[3]
Theoretical Methodologies: A Guided Approach
The cornerstone of a reliable theoretical study is the judicious selection of computational methods. The goal is to strike a balance between accuracy and computational cost. For a molecule with multiple rotatable bonds like Bis(3-methoxyphenyl)methanamine, a multi-tiered approach is often the most efficient strategy.[4]
Computational Strategy Workflow
Our approach begins with a broad search for potential conformers using a computationally inexpensive method, followed by refinement of the most promising candidates at a higher level of theory. This ensures a thorough exploration of the conformational space without incurring prohibitive computational expense.
Caption: Key dihedral angles defining the conformation of Bis(3-methoxyphenyl)methanamine. (Note: A real diagram would have an actual molecular structure image)
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, it is good practice to correlate them with experimental data where possible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated chemical shifts (using the GIAO method) of the stable conformers can be averaged based on their Boltzmann populations and compared to the experimental NMR spectrum. Furthermore, Nuclear Overhauser Effect (NOE) data can provide through-space distance information between protons, which can help to confirm the predicted spatial arrangement of the atoms. [5]* X-ray Crystallography: If a crystal structure is available, it provides a definitive picture of the molecule's conformation in the solid state. This can serve as an excellent benchmark for the theoretical calculations, although it's important to remember that the solid-state conformation may not be the most stable one in solution.
Conclusion: From Conformation to Function
This guide has outlined a robust and scientifically sound theoretical workflow for elucidating the conformational landscape of Bis(3-methoxyphenyl)methanamine. By understanding the preferred shapes this molecule adopts, researchers can gain crucial insights into its structure-activity relationship (SAR). This knowledge is instrumental in the rational design of new diarylmethane-based drug candidates with improved binding affinities and pharmacological profiles. The synergy between computational chemistry and experimental work paves the way for accelerated and more efficient drug discovery and development.
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Saeed, A., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure. Available at: [Link]
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de Oliveira, A. B., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. Available at: [Link]
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Ghasemi, F., et al. (2018). Synthesis, spectroscopic and computational investigation of bis (3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters. Available at: [Link]
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Cimino, P., et al. (2018). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Kopernická, M., et al. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports. Available at: [Link]
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Rowan Scientific. (n.d.). Conformational Searching. Rowan Scientific. Available at: [Link]
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Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Available at: [Link]
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Liwo, A., et al. (2014). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology. Available at: [Link]
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da Silva, J. H. S., et al. (2020). Structural, Electronic, Vibrational and Pharmacological Investigations of Highly Functionalized Diarylmethane Molecules Using DFT Calculations, Molecular Dynamics and Molecular Docking. Journal of Computational Chemistry. Available at: [Link]
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Butts, C. P., et al. (2019). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules. Available at: [Link]
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Ellefsen, J. D., et al. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. Organometallics. Available at: [Link]
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Computational Chemistry Online. (n.d.). Conformational Sampling. Computational Chemistry Online. Available at: [Link]
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Teodoro, M. L., et al. (2003). Conformational Flexibility Models for the Receptor in Structure Based Drug Design. Current Pharmaceutical Design. Available at: [Link]
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de la Torre, E. G., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H). Psychoactives. Available at: [Link]
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Still, W. C., et al. (1990). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. Available at: [Link]
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Pavan, F. R., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. Available at: [Link]
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Bandgar, B. P., et al. (2005). Synthesis of Diarylmethane Derivatives from Pd‐Catalyzed Cross‐Coupling Reactions of Benzylic Halides with Arylboronic Acids. Synlett. Available at: [Link]
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da Silva, A. B. F., et al. (2022). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. ACS Omega. Available at: [Link]
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Reddy, T. J., et al. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of Diarylmethanes Utilizing Bis(3-methoxyphenyl)methanamine as a Precursor
Introduction: The Significance of Diarylmethanes and a Novel Synthetic Approach
The diarylmethane structural motif is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The versatile nature of this scaffold allows for extensive functionalization, making it a prime target for synthetic chemists.[2] Traditional synthetic routes to diarylmethanes often involve Friedel-Crafts reactions or transition-metal-catalyzed cross-coupling reactions.[1][2] This application note details a novel and efficient protocol for the synthesis of diarylmethanes, employing bis(3-methoxyphenyl)methanamine as a readily accessible starting material.
This methodology hinges on the strategic cleavage of the C-N bond within the benzhydrylamine moiety of bis(3-methoxyphenyl)methanamine. By transforming the primary amine into a suitable leaving group, a diarylmethyl intermediate can be generated and subsequently converted to the desired diarylmethane product. This approach offers a potential alternative to classical methods, with the methoxy groups on the phenyl rings providing avenues for further diversification.
Reaction Principle: Activation and Transformation of Bis(3-methoxyphenyl)methanamine
The core of this synthetic strategy involves a two-step sequence:
-
Activation of the Amine: The primary amino group of bis(3-methoxyphenyl)methanamine is not an ideal leaving group. Therefore, it is first converted into a more labile species. This is achieved by reaction with an activating agent, such as p-toluenesulfonyl chloride (TsCl), to form the corresponding N-tosylamide. The N,N-ditosylimide group has been shown to be an effective leaving group in palladium-catalyzed reactions for the synthesis of diarylmethanes.
-
Reductive C-N Bond Cleavage: The activated intermediate undergoes reductive cleavage of the C-N bond to yield the final diarylmethane product. This can be accomplished through various methods, including catalytic transfer hydrogenation.
The overall transformation is depicted in the workflow below:
Caption: Experimental workflow for the synthesis of bis(3-methoxyphenyl)methane.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of bis(3-methoxyphenyl)methane from bis(3-methoxyphenyl)methanamine.
Materials and Reagents
| Reagent | Purity | Supplier |
| Bis(3-methoxyphenyl)methanamine | ≥95% | Commercial Source |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercial Source |
| Triethylamine (NEt3) | ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Formic acid | ≥98% | Commercial Source |
| Palladium on Carbon (10% Pd/C) | - | Commercial Source |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercial Source |
Step 1: Synthesis of N-(bis(3-methoxyphenyl)methyl)-4-methylbenzenesulfonamide (Activation)
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve bis(3-methoxyphenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution at room temperature.
-
Addition of Activating Agent: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexane).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-tosylated intermediate.
Step 2: Reductive Cleavage of the N-Tosyl Intermediate
-
Reaction Setup: To a 50 mL round-bottom flask containing the N-tosylated intermediate (1.0 eq) from Step 1, add a catalytic amount of 10% Palladium on Carbon (Pd/C, 10 mol%).
-
Addition of Reducing Agent: Add a mixture of formic acid (5.0 eq) and triethylamine (5.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography to yield the pure bis(3-methoxyphenyl)methane.
Mechanistic Insights
The proposed mechanism for the reductive cleavage of the N-tosyl intermediate involves a catalytic transfer hydrogenation process.
Caption: Proposed catalytic cycle for the reductive C-N bond cleavage.
The palladium catalyst facilitates the transfer of a hydride from formic acid to the activated C-N bond of the N-tosyl intermediate. This leads to the cleavage of the C-N bond and the formation of the diarylmethane product, with the regeneration of the active palladium catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Tosylation (Step 1) | Insufficient base or activating agent; moisture in the reaction. | Use freshly distilled triethylamine and anhydrous DCM. Increase the equivalents of TsCl and base slightly. |
| Low Yield in Reductive Cleavage (Step 2) | Inactive catalyst; insufficient reducing agent. | Use fresh Pd/C catalyst. Increase the reaction time or temperature. Ensure an adequate excess of formic acid/triethylamine. |
| Side Product Formation | Over-reduction or side reactions of the methoxy groups. | Monitor the reaction closely by TLC and stop when the starting material is consumed. Use milder reducing agents if necessary. |
Conclusion
This application note presents a detailed protocol for the synthesis of diarylmethanes using bis(3-methoxyphenyl)methanamine as a novel precursor. The methodology, based on the activation of the primary amine followed by reductive C-N bond cleavage, offers a viable and potentially advantageous route to this important class of compounds. The protocol is designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and materials science to explore the synthesis of diverse diarylmethane derivatives.
References
-
Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports. Available at: [Link]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]
-
Palladium-catalyzed coupling of N,N-ditosylbenzylamines with arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydration With Ammonium Formate. Synthetic Communications. Available at: [Link]
Sources
Topic: Protocol for N-Alkylation of Bis(3-methoxyphenyl)methanamine
An Application Note and Protocol for Researchers
Abstract
The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal for the generation of novel molecular entities in pharmaceutical and materials science. Bis(3-methoxyphenyl)methanamine, a diarylmethanamine, serves as a structurally significant building block. Its derivatization into tertiary amines allows for the modulation of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the N-alkylation of this specific secondary amine, detailing two robust and field-proven methodologies: direct alkylation via SN2 reaction with alkyl halides and selective alkylation via reductive amination. We will explore the mechanistic rationale behind each protocol, offer step-by-step experimental procedures, and discuss critical parameters for reaction optimization and success.
Introduction: The Strategic Importance of N-Alkylation
Tertiary amines are a privileged structural motif found in a vast number of FDA-approved drugs and biologically active compounds. The introduction of an alkyl group onto the nitrogen atom of a secondary amine like Bis(3-methoxyphenyl)methanamine can profoundly alter its steric and electronic properties. This modification is a key strategy in medicinal chemistry for fine-tuning a lead compound's interaction with its biological target.
However, the N-alkylation of amines is not without its challenges. A primary concern with traditional methods is over-alkylation, where the newly formed, often more nucleophilic tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[1][2] Therefore, the choice of methodology is critical and must be tailored to the substrate and the desired outcome. This guide presents two primary strategies that offer high yields and selectivity.
Mechanistic Considerations and Strategy Selection
The successful N-alkylation of Bis(3-methoxyphenyl)methanamine hinges on selecting a method that is compatible with its sterically hindered nature and avoids undesirable side reactions.
Method A: Direct Alkylation with Alkyl Halides
This classical approach involves the direct nucleophilic substitution (SN2) of an alkyl halide by the amine.[1] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.
-
Causality: The reaction's rate is dependent on the nucleophilicity of the amine, the nature of the leaving group on the alkyl halide (I > Br > Cl), and the steric hindrance at both reaction centers. A base is required to neutralize the hydrohalic acid (H-X) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.
Method B: Reductive Amination
Reductive amination is arguably the most versatile and reliable method for N-alkylation, particularly for avoiding over-alkylation.[2][3][4] The process involves two key steps that occur in a single pot:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form a tertiary iminium ion.
-
In-situ Reduction: A mild, selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the target tertiary amine.
-
Causality: The success of this method relies on a reducing agent that is potent enough to reduce the iminium intermediate but not so reactive that it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness and excellent selectivity.[3][5]
Method Selection Summary
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I, BnBr) | Aldehyde or Ketone (e.g., Formaldehyde, Cyclohexanone) |
| Key Reagents | Non-nucleophilic base (K₂CO₃, Cs₂CO₃, DIPEA) | Mild reducing agent (Sodium Triacetoxyborohydride - STAB) |
| Typical Yield | Good to Excellent (70-95%) | Excellent (>90%) |
| Advantages | Simple setup, readily available reagents. | High selectivity, minimal over-alkylation, mild conditions.[3][6] |
| Disadvantages | Risk of quaternary salt formation, can require heating.[2] | Requires stoichiometric amounts of a hydride reagent. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: N-Methylation via Direct Alkylation with Iodomethane
This protocol details the synthesis of N-methyl-bis(3-methoxyphenyl)methanamine.
Materials:
-
Bis(3-methoxyphenyl)methanamine (1.0 eq)
-
Iodomethane (CH₃I) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Bis(3-methoxyphenyl)methanamine (e.g., 2.43 g, 10.0 mmol) and anhydrous potassium carbonate (e.g., 2.76 g, 20.0 mmol).
-
Rationale: Anhydrous conditions prevent side reactions. K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HI formed.[7]
-
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 50 mL) to the flask and stir the suspension.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the amine and facilitates the SN2 reaction.
-
-
Addition of Alkylating Agent: Slowly add iodomethane (e.g., 0.75 mL, 12.0 mmol) to the stirring suspension at room temperature.
-
Rationale: Iodomethane is a highly reactive alkylating agent. A slight excess ensures complete consumption of the starting amine.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting amine spot is no longer visible.
-
Rationale: TLC provides a real-time assessment of the reaction, preventing unnecessary heating and potential side-product formation.
-
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.[8]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes to yield the pure N-methylated tertiary amine.[9]
Protocol 2: N-Alkylation via Reductive Amination with Cyclohexanone
This protocol details the synthesis of N-cyclohexyl-bis(3-methoxyphenyl)methanamine.
Materials:
-
Bis(3-methoxyphenyl)methanamine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, dissolve Bis(3-methoxyphenyl)methanamine (e.g., 2.43 g, 10.0 mmol) and cyclohexanone (e.g., 1.14 mL, 11.0 mmol) in anhydrous dichloromethane (50 mL).
-
Rationale: DCM is an excellent solvent for this reaction and is generally unreactive towards the reagents.
-
-
Addition of Reducing Agent: Stir the solution at room temperature and add sodium triacetoxyborohydride (e.g., 3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Rationale: STAB is added last and in portions to control the reaction rate and any mild exotherm. Its steric bulk and mild reactivity prevent the reduction of the starting ketone.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot and the disappearance of the starting amine indicates progress.
-
Work-up (Quenching): Upon completion, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirring mixture until gas evolution ceases.[3]
-
Rationale: The bicarbonate solution quenches any remaining STAB and neutralizes the acetic acid byproducts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., gradient of hexanes and ethyl acetate) to isolate the pure tertiary amine.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the overall experimental workflow and the core chemical transformations.
Caption: High-level workflow for N-alkylation.
Caption: Comparative overview of reaction mechanisms.
Conclusion and Best Practices
The N-alkylation of Bis(3-methoxyphenyl)methanamine is a readily achievable transformation that opens the door to a wide array of novel tertiary amines. For simple, unhindered alkyl groups, direct alkylation offers a rapid and efficient route. However, for broader substrate scope, higher selectivity, and the prevention of over-alkylation, reductive amination stands as the superior and more versatile methodology.[3][10] The protocols provided herein are robust starting points, and researchers are encouraged to optimize reaction times and reagent stoichiometry based on TLC monitoring for each specific substrate combination.
References
-
D'Agostino, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
-
Reiff, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Prakash, O., et al. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Journal of the Chilean Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
OChemPrep. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
- Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Garg, N. K., et al. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
-
User on ResearchGate. (2015). Discussion on Which one would be efficient method for N-alkylation of aromatic amides. ResearchGate. [Link]
-
Reddy, K. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Dutta, B., et al. (2020). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
-
Powers, D. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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Application Notes & Protocols: The Frontier of Multi-Component Reactions with Sterically Hindered Diarylmethylamines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Undocumented Reactivity in Multi-Component Synthesis
In the dynamic landscape of drug discovery and organic synthesis, multi-component reactions (MCRs) stand out for their efficiency in building molecular complexity in a single step.[1] This guide is dedicated to exploring the potential application of a unique primary amine, Bis(3-methoxyphenyl)methanamine , in this powerful class of reactions. However, a comprehensive survey of contemporary scientific literature reveals a critical finding: the use of Bis(3-methoxyphenyl)methanamine as an amine component in established multi-component reactions, such as the Ugi or Passerini reactions, is not documented.
This absence of data presents both a challenge and an opportunity. For the researcher, it signifies uncharted territory—a chance to pioneer novel synthetic methodologies. For the drug development professional, it suggests that the chemical space accessible from this building block remains largely unexplored.
Therefore, this document will serve a dual purpose. First, it will transparently address the current literature gap. Second, it will provide a robust, experience-driven framework for how a researcher might approach the use of a sterically demanding diarylmethylamine, like Bis(3-methoxyphenyl)methanamine, in an MCR. To achieve this, we will use a well-documented, structurally related but less hindered amine as a proxy for establishing a baseline protocol and for discussing the mechanistic considerations. This approach ensures that the following protocols are grounded in established science while providing a clear roadmap for innovation.
The Challenge and Potential of Diarylmethylamines in MCRs
The core of many MCRs, such as the celebrated Ugi four-component reaction (Ugi-4CR), involves the formation of an imine from an amine and an aldehyde.[2] This imine is then intercepted by an isocyanide and a carboxylic acid to yield a characteristic α-acylamino amide product.
The structure of Bis(3-methoxyphenyl)methanamine, with two bulky methoxyphenyl groups attached to the α-carbon of the amine, presents a significant steric challenge. This steric hindrance can impede the initial imine formation, a critical and often rate-determining step in the Ugi reaction sequence. Furthermore, the bulky nature of the final substituent on the amide nitrogen could influence reaction rates and the stability of key intermediates.
However, should these steric hurdles be overcome, the resulting products would be of high interest. The rigid, three-dimensional architecture of the bis(3-methoxyphenyl)methyl group could be leveraged to create unique peptidomimetics and molecular scaffolds with novel pharmacological properties.
The Ugi Four-Component Reaction: A Detailed Mechanistic Pathway
To understand how to approach the use of a sterically hindered amine, we must first dissect the mechanism of a representative MCR. The Ugi reaction provides an excellent model.
Figure 1: Generalized mechanism of the Ugi four-component reaction.
The reaction is a sequence of equilibrating steps, with the final irreversible Mumm rearrangement driving the reaction to completion.[2] For a sterically hindered amine like Bis(3-methoxyphenyl)methanamine, the initial equilibrium between the amine/aldehyde and the imine is likely to be unfavorable.
A Foundational Protocol: The Ugi Reaction with a Model Amine
Given the lack of specific literature for Bis(3-methoxyphenyl)methanamine, we present a generalized protocol adapted from established procedures for less hindered primary amines.[3] This protocol serves as a starting point for optimization.
Objective: To synthesize a model α-acylamino amide via the Ugi-4CR, providing a baseline for adaptation to sterically hindered amines.
Components:
-
Amine: Benzylamine (as a less hindered proxy)
-
Aldehyde: Benzaldehyde
-
Carboxylic Acid: Acetic Acid
-
Isocyanide: tert-Butyl isocyanide
| Component | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzylamine | 1.0 | 107.15 | 1.0 | 107 mg (109 µL) |
| Benzaldehyde | 1.0 | 106.12 | 1.0 | 106 mg (102 µL) |
| Acetic Acid | 1.0 | 60.05 | 1.0 | 60 mg (57 µL) |
| tert-Butyl isocyanide | 1.0 | 83.13 | 1.0 | 83 mg (112 µL) |
| Methanol (Solvent) | - | - | - | 2.0 mL |
Protocol:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add methanol (2.0 mL).
-
Sequentially add benzylamine (1.0 mmol), benzaldehyde (1.0 mmol), and acetic acid (1.0 mmol) to the solvent.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Seal the flask and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Adapting the Protocol for Bis(3-methoxyphenyl)methanamine: An Investigative Approach
When substituting a hindered amine like Bis(3-methoxyphenyl)methanamine into the above protocol, a researcher should anticipate challenges and systematically explore solutions.
Figure 2: Workflow for optimizing the Ugi reaction with a sterically hindered amine.
Causality Behind Experimental Choices:
-
Increasing Temperature: The formation of a sterically hindered imine is often entropically disfavored. Increasing the reaction temperature can provide the necessary activation energy to overcome this barrier.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, rendering it more electrophilic and accelerating the nucleophilic attack by the amine. This can be particularly effective for less nucleophilic or sterically encumbered amines.
-
Dehydrating Agents: The formation of the imine is a condensation reaction that releases water.[2] According to Le Châtelier's principle, removing water from the reaction equilibrium will drive the formation of the imine product.
-
Solvent Choice: Solvents like 2,2,2-trifluoroethanol (TFE) are known to accelerate Ugi reactions, possibly by stabilizing the polar intermediates through hydrogen bonding. Aprotic solvents like dichloromethane (DCM) can also be effective, particularly if water removal is a priority.
Concluding Remarks for the Research Scientist
The application of Bis(3-methoxyphenyl)methanamine in multi-component reactions represents a novel research avenue. While direct precedent is currently unavailable, the foundational principles of MCR chemistry provide a clear and logical path for investigation. The key to success will lie in systematically addressing the anticipated challenge of steric hindrance, primarily in the initial imine formation step. By employing strategies such as elevated temperatures, Lewis acid catalysis, and optimized solvent systems, researchers can rationally design experiments to explore this new area of chemical space. The protocols and workflows presented here, grounded in established MCR literature, offer a self-validating system for this exploration. Any resulting novel compounds will require rigorous characterization to confirm their structure and purity, contributing valuable new knowledge to the fields of organic synthesis and medicinal chemistry.
References
- Chavan, A. A., et al. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances.
- Hooper, D. C., & DeBoef, B. (2013). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
-
Professor Dave Explains. (2021, December 16). Ugi Reaction [Video]. YouTube. [Link]
- Request PDF. (2025). Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction.
- Garcia-Garcia, H. A., et al. (2022). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 27(22), 7891.
- Garcia-Garcia, H. A., et al. (2022). Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. Molecules, 27(22), 7891.
- Ramirez, A., et al. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(5), 1033.
-
JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. [Link]
- Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42958-42994.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
- Deprez-Poulain, R., & Deprez, B. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(34), 4433-4436.
- Domling, A. (2002). Catalytic Three-Component Ugi Reaction.
- Akritopoulou-Zanze, I. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 24(3), 533.
- Le Gall, E., et al. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Beilstein Journal of Organic Chemistry, 7, 997-1002.
- Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules, 29(24), 5891.
- Yathirajan, H. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Wang, J., et al. (2025). De novo multicomponent assembly of diarylamines via photoredox/nickel dual catalysis.
- Garg, N. K., & Szostak, M. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
- Shaabani, A., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(21), 5124.
- Sharma, A., & Kumar, A. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances.
- Ioannou, A., et al. (2024). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
- Couthon-Gourvès, H., et al. (2010). A new manganese-mediated, cobalt-catalyzed three-component synthesis of (diarylmethyl)sulfonamides. Beilstein Journal of Organic Chemistry, 6, 98.
- Palomo, C., et al. (2016).
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Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Reactions Involving Bis(3-methoxyphenyl)methanamine
Abstract
This application note presents a comprehensive guide to the analysis of reactions involving Bis(3-methoxyphenyl)methanamine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Bis(3-methoxyphenyl)methanamine is a key structural motif in medicinal chemistry and materials science. Effective monitoring of its reactions is crucial for process optimization, impurity profiling, and quality control. This document provides a detailed protocol for the HPLC-MS analysis of a representative N-alkylation reaction, including method development considerations, step-by-step procedures, and data interpretation guidelines. The methodologies described herein are designed to be robust and adaptable for various research and drug development applications.
Introduction: The Significance of Bis(3-methoxyphenyl)methanamine in Synthetic Chemistry
Bis(3-methoxyphenyl)methanamine, with its diarylmethanamine core, is a valuable building block in organic synthesis. Its structural features, including two methoxy-substituted phenyl rings, impart specific electronic and conformational properties to target molecules. This makes it a precursor for a range of compounds with potential applications in pharmaceuticals and materials science. The primary amine functionality serves as a versatile handle for various chemical transformations, most notably N-alkylation, amidation, and sulfonylation, to generate more complex molecular architectures.
Given its role as a key intermediate, the ability to accurately monitor reactions involving Bis(3-methoxyphenyl)methanamine is paramount. HPLC-MS is an indispensable analytical technique for this purpose, offering high separation efficiency, sensitivity, and specificity. It enables the simultaneous monitoring of starting materials, intermediates, products, and byproducts, providing critical insights into reaction kinetics, yield, and purity. This application note will focus on a common and important transformation: the N-alkylation of Bis(3-methoxyphenyl)methanamine.
Physicochemical Properties of Bis(3-methoxyphenyl)methanamine
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| CAS Number | 860598-16-9 | [1] |
| Molecular Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Calculated LogP | 2.75 | [1] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
These properties suggest that Bis(3-methoxyphenyl)methanamine is a moderately lipophilic and polar compound, making it well-suited for reversed-phase HPLC. The presence of a basic nitrogen atom makes it readily ionizable by electrospray ionization (ESI) in positive ion mode for mass spectrometric detection.
HPLC-MS Method Development: A Scientifically Grounded Approach
The development of a reliable HPLC-MS method requires a systematic optimization of both chromatographic and mass spectrometric parameters. The goal is to achieve adequate separation of all components in the reaction mixture with good peak shape, sensitivity, and reproducibility.
Chromatographic Considerations
Column Selection: A C18 reversed-phase column is the recommended starting point for the separation of Bis(3-methoxyphenyl)methanamine and its derivatives due to their moderate polarity. A column with a particle size of 3.5 µm or smaller will provide higher resolution and efficiency.
Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile (ACN) and water is generally effective. The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase is crucial for several reasons:
-
Improved Peak Shape: It protonates the amine functional group, reducing tailing and leading to sharper, more symmetrical peaks.
-
Enhanced Ionization: It promotes the formation of [M+H]⁺ ions in the ESI source, increasing the sensitivity of the MS detection.
A typical gradient could start with a lower percentage of ACN to retain the more polar starting materials and gradually increase to elute the more lipophilic products.
Mass Spectrometric Parameter Optimization
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is the preferred technique for analyzing Bis(3-methoxyphenyl)methanamine and its derivatives due to the presence of the basic amine group, which is readily protonated.
Detection Mode: For reaction monitoring and impurity profiling, a full scan mode is useful for identifying unknown components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended for its superior sensitivity and specificity. In MRM mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Experimental Protocol: Monitoring the N-Alkylation of Bis(3-methoxyphenyl)methanamine
This protocol details the HPLC-MS analysis of a representative N-alkylation reaction of Bis(3-methoxyphenyl)methanamine with an alkyl halide (e.g., benzyl bromide) to form the corresponding secondary amine.
Materials and Reagents
-
Bis(3-methoxyphenyl)methanamine (Purity ≥95%)
-
Benzyl bromide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample preparation
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II LC)
-
Mass spectrometer with an ESI source (e.g., Agilent 6470A Triple Quadrupole LC/MS)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Mode | Full Scan (m/z 100-800) and MRM |
MRM Transitions for Key Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Bis(3-methoxyphenyl)methanamine | 244.1 | 135.1 | 15 |
| N-benzyl-Bis(3-methoxyphenyl)methanamine | 334.2 | 225.1 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Sample Preparation
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot 1:1000 with methanol in a clean vial. This high dilution factor is often necessary to prevent detector saturation and column overload.
-
Filtration: If the sample contains suspended solids, filter it through a 0.22 µm syringe filter before injection.
Data Analysis and Interpretation
A successful HPLC-MS analysis will provide a chromatogram showing the separation of the starting material, product, and any significant byproducts.
-
Peak Identification: The identity of each peak can be confirmed by its retention time and the mass-to-charge ratio (m/z) of the corresponding ion in the mass spectrum.
-
Reaction Progress Monitoring: The progress of the reaction can be monitored by tracking the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Impurity Profiling: The full scan data can be used to identify potential impurities, such as over-alkylated products or degradation products. The identity of these impurities can be further investigated using MS/MS fragmentation patterns.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the representative reaction pathway.
Caption: Experimental workflow for HPLC-MS reaction monitoring.
Caption: Representative N-alkylation reaction pathway.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Key aspects that ensure the trustworthiness of the results include:
-
Specificity: The use of mass spectrometry provides high specificity, allowing for the unambiguous identification of the target analytes even in complex matrices.
-
Linearity and Range: For quantitative applications, it is essential to establish the linearity of the detector response over a range of concentrations for both the starting material and the product.
-
Precision and Accuracy: The precision of the method can be assessed by repeated injections of the same sample, while accuracy can be determined by analyzing samples with known concentrations of the analytes.
-
Stability: The stability of Bis(3-methoxyphenyl)methanamine and its derivatives in the sample solvent should be evaluated to ensure that no degradation occurs during the analysis. Some aromatic amines can be susceptible to degradation, so prompt analysis after sample preparation is recommended.[2]
Conclusion
This application note provides a robust and scientifically grounded framework for the HPLC-MS analysis of reactions involving Bis(3-methoxyphenyl)methanamine. The detailed protocol for monitoring an N-alkylation reaction can be readily adapted to other transformations of this versatile building block. By following the principles of systematic method development and validation outlined herein, researchers can confidently generate high-quality data to support their synthetic chemistry programs in both academic and industrial settings.
References
-
Weng, N., & Kandoussi, M. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 48(8), 653–659. [Link]
-
Zhang, Y., et al. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 66, 293-300. [Link]
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Burch, R., et al. (2008). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Additives & Contaminants: Part A, 25(4), 517-525. [Link]
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Fukuyama, T., & Kan, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 225. [Link]
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Gao, J., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(24), 4059. [Link]
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Hrytsenko, I., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(10), 4641-4647. [Link]
-
Kumbhar, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 386-397. [Link]
-
Torkaman, M. R., et al. (2019). Synthesis, spectroscopic and computational investigation of bis (3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters, 2(3), 113-118. [Link]
-
Vella, D., et al. (2017). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Molecules, 22(10), 1733. [Link]
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Catalytic Applications of Metal Complexes with Bis(3-methoxyphenyl)methanamine Ligands: A Prospective Guide
Introduction: Unveiling the Catalytic Potential of Bis(3-methoxyphenyl)methanamine Ligands
In the dynamic landscape of homogeneous catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity. The Bis(3-methoxyphenyl)methanamine ligand, with its intriguing structural features, presents a promising scaffold for the development of innovative metal-based catalysts. This guide provides a comprehensive overview of the prospective catalytic applications of metal complexes incorporating this ligand, targeting researchers, scientists, and professionals in drug development.
The Bis(3-methoxyphenyl)methanamine ligand is characterized by a central secondary amine nitrogen atom flanked by two methoxy-substituted phenyl rings. This unique architecture suggests the potential for versatile coordination chemistry. The nitrogen atom can act as a primary coordination site, while the methoxy groups, depending on the metal center and reaction conditions, could engage in secondary interactions, potentially leading to N,O-bidentate chelation. Such coordination modes are known to impart stability and influence the electronic and steric environment of the metal center, which are critical factors in catalysis.
While the catalytic applications of metal complexes with the Bis(3-methoxyphenyl)methanamine ligand are not yet extensively documented in the literature, its structural similarity to well-established ligand families, such as chiral diamines and N,O-bidentate ligands, allows us to forecast its potential in a range of catalytic transformations. This document, therefore, serves as a prospective guide, offering detailed protocols for the synthesis of the ligand and its metal complexes, and outlining potential catalytic applications based on established principles from analogous systems. The proposed applications include asymmetric transfer hydrogenation, a cornerstone of chiral synthesis, and catalytic oxidation reactions, which are fundamental in organic synthesis.
This guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to explore the catalytic frontier of Bis(3-methoxyphenyl)methanamine metal complexes.
Synthesis Protocols
Protocol 1: Synthesis of Bis(3-methoxyphenyl)methanamine Ligand
A plausible and efficient route to synthesize Bis(3-methoxyphenyl)methanamine is through the reductive amination of 3,3'-dimethoxybenzophenone.
Materials:
-
3,3'-Dimethoxybenzophenone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,3'-dimethoxybenzophenone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Reductive Amination: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Bis(3-methoxyphenyl)methanamine ligand.
Protocol 2: General Synthesis of Metal Complexes
The following is a general protocol for the synthesis of metal complexes with the Bis(3-methoxyphenyl)methanamine ligand, which can be adapted for various metal precursors.
Materials:
-
Bis(3-methoxyphenyl)methanamine ligand
-
Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, [Ir(Cp*)Cl₂]₂, PdCl₂)
-
Anhydrous solvent (e.g., dichloromethane, methanol, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the Bis(3-methoxyphenyl)methanamine ligand (1.0 - 2.2 eq, depending on the desired stoichiometry) in the anhydrous solvent.
-
Addition of Metal Precursor: Add the metal precursor (1.0 eq) to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 4-24 hours).
-
Isolation of the Complex:
-
For crystalline products: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For soluble products: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system.
-
-
Characterization: Characterize the synthesized metal complex using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography (if suitable crystals are obtained).
Prospective Catalytic Applications and Protocols
The structural characteristics of Bis(3-methoxyphenyl)methanamine suggest its potential utility in several catalytic domains. Below are detailed protocols for exploring these applications.
Application 1: Asymmetric Transfer Hydrogenation of Ketones
Scientific Rationale: Metal complexes of chiral diamines are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones to chiral secondary alcohols.[1][2] While Bis(3-methoxyphenyl)methanamine is achiral, its coordination to a chiral metal precursor or the use of a chiral co-ligand could induce asymmetry. Alternatively, the ligand itself could be resolved into its enantiomers if a chiral synthetic route is employed. The secondary amine moiety is crucial for the catalytic cycle, which is believed to proceed via a metal-hydride intermediate.
Experimental Protocol:
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
In situ prepared or isolated metal complex of Bis(3-methoxyphenyl)methanamine (e.g., with a chiral Ru(II) or Ir(III) precursor)
-
Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture)
-
Anhydrous solvent (e.g., isopropanol, dichloromethane)
-
Base (e.g., potassium tert-butoxide, if using isopropanol)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by dissolving the metal complex (0.1-1 mol%) in the anhydrous solvent. If using isopropanol as the hydrogen source, add the base (e.g., 2 mol% of potassium tert-butoxide).
-
Reaction Mixture: Add the prochiral ketone (1.0 eq) to the catalyst solution.
-
Hydrogen Source: Add the hydrogen donor. If using a formic acid/triethylamine mixture, it is typically used as the solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) for the required time (e.g., 1-24 hours).
-
Monitoring and Workup: Monitor the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess (ee). After completion, quench the reaction, extract the product, and purify by column chromatography.
Data Presentation:
| Entry | Catalyst (mol%) | Substrate | H-donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 0.5 | Acetophenone | i-PrOH | 50 | 12 | >99 | 95 (R) |
| 2 | 0.1 | Acetophenone | HCOOH/NEt₃ | 30 | 8 | >99 | 98 (S) |
Hypothetical data for illustrative purposes.
Catalytic Cycle Workflow:
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Application 2: Catalytic Oxidation of Secondary Amines
Scientific Rationale: The oxidation of secondary amines to imines is a fundamental transformation in organic synthesis.[3] Metal complexes, including those of copper, iron, and ruthenium, are known to catalyze this reaction, often using molecular oxygen or other environmentally benign oxidants. The Bis(3-methoxyphenyl)methanamine ligand could support a metal center in a suitable oxidation state to facilitate this transformation. The secondary amine of the ligand itself might participate in the reaction or serve as a robust spectator ligand.
Experimental Protocol:
Materials:
-
Secondary amine substrate (e.g., dibenzylamine)
-
Metal complex of Bis(3-methoxyphenyl)methanamine (e.g., with Cu(I), Fe(II), or Ru(II))
-
Oxidant (e.g., O₂, tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile, toluene)
Procedure:
-
Reaction Setup: To a reaction vessel, add the secondary amine substrate (1.0 eq), the metal complex (1-5 mol%), and the solvent.
-
Oxidation: If using O₂, bubble a gentle stream of oxygen through the reaction mixture. If using a chemical oxidant, add it to the mixture.
-
Reaction Conditions: Stir the reaction at a suitable temperature (e.g., 60-100 °C).
-
Monitoring and Workup: Monitor the formation of the imine product by GC-MS. Upon completion, cool the reaction, remove the catalyst by filtration through a short plug of silica gel, and concentrate the filtrate. Purify the product by distillation or chromatography.
Experimental Workflow Diagram:
Caption: General workflow for the catalytic oxidation of secondary amines.
Conclusion and Future Outlook
The Bis(3-methoxyphenyl)methanamine ligand, while currently underrepresented in the catalytic literature, holds significant promise for the development of novel homogeneous catalysts. Its unique electronic and steric properties, derived from the methoxy-substituted phenyl rings and the central secondary amine, make it an attractive candidate for a variety of catalytic transformations. The protocols and prospective applications detailed in this guide provide a solid foundation for researchers to embark on the exploration of this ligand's catalytic potential.
Future research in this area could focus on the synthesis of chiral derivatives of the ligand to expand its application in asymmetric catalysis. Furthermore, immobilizing these metal complexes on solid supports could lead to the development of recyclable and more sustainable catalytic systems. The exploration of a broader range of metal centers in combination with this ligand will undoubtedly unveil new and exciting catalytic activities.
References
-
Tai, X., Yin, X., Chen, Q., & Tan, M. (2003). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 8(5), 439-443. [Link]
-
Amer, Y. O. B., El-Daghare, R. N., Hammouda, A. N., El-Ferjani, R. M., & Elmagbari, F. M. (2020). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Open Journal of Inorganic Chemistry, 10(1), 6-14. [Link]
-
Zhang, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(5), 2281–2284. [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(16), 6336-6357. [Link]
-
Yadav, S., Vijayan, P., Yadav, S., & Gupta, R. (2021). Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions, 50(10), 3269-3279. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
García-Álvarez, R., & Díez, J. (2015). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 20(10), 18339–18386. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O₂. Angewandte Chemie International Edition, 43(26), 3400-3420. [Link]
- Patent WO2022136206A1. A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
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Application Notes and Protocols: Leveraging Bis(3-methoxyphenyl)methanamine in the Synthesis of Novel Aromatic Polymers
Introduction: The Architectural Advantage of Bis(3-methoxyphenyl)methanamine in Polymer Design
The relentless pursuit of advanced materials with superior performance characteristics necessitates the exploration of novel monomeric building blocks. Bis(3-methoxyphenyl)methanamine emerges as a compelling candidate for the synthesis of high-performance aromatic polymers such as polyamides and polyimides. Its unique molecular architecture, characterized by two methoxy-substituted phenyl rings linked by a flexible methylene bridge and terminating in reactive amine functionalities, offers a strategic blend of properties.
The presence of aromatic rings is a cornerstone for achieving high thermal stability and mechanical strength in polymers.[1][2] The methoxy (-OCH₃) groups are anticipated to enhance the solubility of the resulting polymers in common organic solvents, a significant advantage for processability, as many high-performance polymers suffer from poor solubility.[3][4] Furthermore, the meta-catenation of the amine and methoxy groups, combined with the non-linear methylene linkage, is expected to disrupt close chain packing, leading to amorphous polymers with potentially lower melting points or glass transition temperatures compared to their rigid, linear counterparts, further aiding in melt processing.[3]
This guide provides detailed protocols for the synthesis of novel aromatic polyamides and polyimides using Bis(3-methoxyphenyl)methanamine, offering researchers a foundational methodology for exploring this promising monomer in the development of next-generation materials for aerospace, electronics, and biomedical applications.[5][6]
Part 1: Synthesis of Novel Aromatic Polyamides via Low-Temperature Solution Polycondensation
Scientific Rationale & Mechanistic Insight
Aromatic polyamides are renowned for their exceptional thermal and mechanical properties.[1] The synthesis detailed here employs the low-temperature solution polycondensation of a diamine with a diacid chloride.[3][7] This method is advantageous as it proceeds rapidly under mild conditions, minimizing side reactions and allowing for the formation of high molecular weight polymers.[1] The reaction is a nucleophilic acyl substitution where the highly reactive amine groups of Bis(3-methoxyphenyl)methanamine attack the carbonyl carbons of an aromatic diacid chloride, such as terephthaloyl chloride. This condensation reaction results in the formation of a stable amide linkage and the elimination of hydrogen chloride (HCl).[7] An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is incorporated into the reaction mixture to neutralize the HCl byproduct, driving the polymerization reaction to completion. The choice of a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), is critical as it serves to dissolve the diamine monomer and the resulting polymer.[1]
Experimental Workflow: Polyamide Synthesis
Caption: General workflow for polyamide synthesis.
Detailed Protocol: Synthesis of Poly[bis(3-methoxyphenyl)methane terephthalamide]
-
Preparation of Reaction Vessel: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a drying tube. The glassware must be thoroughly dried in an oven at 120 °C and cooled under a stream of dry nitrogen.
-
Diamine Dissolution: 2.58 g (10.0 mmol) of Bis(3-methoxyphenyl)methanamine is added to the flask, followed by 50 mL of anhydrous N,N-dimethylacetamide (DMAc). The mixture is stirred under a gentle nitrogen purge until the diamine is completely dissolved.
-
Addition of Acid Scavenger: 2.1 mL (25.0 mmol) of anhydrous pyridine is added to the solution.
-
Cooling: The reaction flask is immersed in an ice-water bath, and the solution is cooled to 0-5 °C with continuous stirring.
-
Addition of Diacid Chloride: 2.03 g (10.0 mmol) of solid terephthaloyl chloride is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture will become progressively more viscous.
-
Polymerization: The reaction is maintained at 0-5 °C for 2 hours and then allowed to slowly warm to room temperature. The polymerization is continued for 24 hours under a nitrogen atmosphere with constant stirring. The formation of a highly viscous, clear to pale yellow solution is indicative of successful polymerization.
-
Polymer Precipitation: The viscous polymer solution is slowly poured into 500 mL of vigorously stirred methanol in a beaker. A fibrous white or off-white precipitate will form.
-
Purification: The precipitated polymer is collected by vacuum filtration. It is then washed thoroughly in a blender with 200 mL of water, followed by 200 mL of methanol, to remove any trapped salts and unreacted monomers. This washing process is repeated twice.
-
Drying: The purified polymer is dried in a vacuum oven at 100 °C for 24 hours to a constant weight.
Data Summary: Polyamide Synthesis
| Parameter | Value / Description | Rationale / Expected Outcome |
| Monomers | Bis(3-methoxyphenyl)methanamine, Terephthaloyl Chloride | Diamine provides flexibility and solubility; diacid chloride provides rigidity. |
| Solvent | N,N-dimethylacetamide (DMAc) | Aprotic polar solvent; effectively dissolves monomers and the resulting polymer.[1] |
| Acid Scavenger | Pyridine | Neutralizes HCl byproduct, preventing side reactions and driving the equilibrium. |
| Reaction Temp. | 0 °C to Room Temperature | Low temperature controls the high reactivity of the acid chloride, favoring linear chain growth. |
| Polymer Yield | > 95% (expected) | High efficiency is typical for this type of polycondensation. |
| Inherent Viscosity | 0.8–1.5 dL/g (expected) | Indicates the formation of high molecular weight polymer. |
| Solubility | Soluble in DMAc, NMP, DMF, H₂SO₄ | Methoxy groups and meta-linkages enhance solubility over para-linked aramids.[3] |
| Glass Transition (Tg) | 250–300 °C (expected) | Aromatic backbone imparts high Tg, indicating good thermal stability. |
| Decomposition Temp. | > 450 °C (expected, 10% weight loss) | Reflects the high thermal stability of the aromatic amide linkages. |
Part 2: Synthesis of Novel Aromatic Polyimides via a Two-Step Method
Scientific Rationale & Mechanistic Insight
The synthesis of aromatic polyimides is most commonly achieved through a two-step process, which allows for processing of the polymer in a soluble precursor form.[8][9]
-
Step 1: Poly(amic acid) Formation: An aromatic dianhydride, such as pyromellitic dianhydride (PMDA), is reacted with an aromatic diamine (Bis(3-methoxyphenyl)methanamine) in a polar aprotic solvent at ambient temperature.[8] This step involves the nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a high molecular weight, soluble poly(amic acid) precursor.[9]
-
Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved by either thermal imidization (heating the poly(amic acid) film or solution to temperatures typically above 200 °C) or chemical imidization at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[10] This step results in the formation of the stable, five-membered imide ring with the elimination of water.[9]
Reaction Scheme: Polyimide Synthesis
Caption: Two-step synthesis of polyimides.
Detailed Protocol: Synthesis of a Polyimide from Bis(3-methoxyphenyl)methanamine and PMDA
Step 1: Synthesis of the Poly(amic acid) Precursor
-
Preparation of Reaction Vessel: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer and a nitrogen inlet/outlet. The glassware is oven-dried and cooled under dry nitrogen.
-
Diamine Dissolution: 2.58 g (10.0 mmol) of Bis(3-methoxyphenyl)methanamine is dissolved in 60 mL of anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Dianhydride Addition: Once a clear solution is obtained, 2.18 g (10.0 mmol) of solid pyromellitic dianhydride (PMDA) is added in one portion to the vigorously stirred solution. The flask may be cooled in a water bath to dissipate the initial exothermic reaction.
-
Polymerization: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, yielding a clear, viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Film Casting: The poly(amic acid) solution is cast onto a clean, dry glass plate using a doctor blade to a uniform thickness.
-
Solvent Removal: The cast film is placed in a dust-free, low-humidity chamber at 60 °C for 4 hours to slowly remove the bulk of the solvent.
-
Curing: The glass plate with the semi-dried film is then placed in a programmable vacuum or nitrogen-purged oven. The film is cured using a staged heating program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully removed from the glass substrate, often by immersion in water.
Data Summary: Polyimide Synthesis
| Parameter | Value / Description | Rationale / Expected Outcome |
| Monomers | Bis(3-methoxyphenyl)methanamine, Pyromellitic Dianhydride (PMDA) | Classic combination for high-performance aromatic polyimides. |
| Solvent | N,N-dimethylacetamide (DMAc) | Excellent solvent for the poly(amic acid) precursor stage.[8] |
| Step 1 Temp. | Room Temperature | Mild conditions are sufficient for poly(amic acid) formation and prevent premature imidization. |
| Step 2 Temp. | 100–300 °C (staged) | Gradual heating ensures complete solvent removal and cyclization to the imide form.[5] |
| Polymer Form | Tough, flexible film | Aromatic polyimides are known for their excellent mechanical properties.[5] |
| Solubility | Likely insoluble in common solvents after imidization | High degree of aromaticity and imide linkages often leads to insolubility.[8] |
| Glass Transition (Tg) | > 350 °C (expected) | The rigid PMDA unit contributes to a very high glass transition temperature. |
| Decomposition Temp. | > 500 °C (expected, 10% weight loss) | Polyimides are among the most thermally stable classes of polymers.[5][8] |
Part 3: Characterization of Novel Polymers
A suite of analytical techniques is essential to validate the chemical structure and physical properties of the newly synthesized polymers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful polymerization. For polyamides, the presence of characteristic N-H stretching (~3300 cm⁻¹) and amide C=O stretching (~1650 cm⁻¹) bands are key indicators. For polyimides, the disappearance of amic acid bands and the appearance of characteristic imide C=O stretching bands (asymmetric at ~1780 cm⁻¹ and symmetric at ~1720 cm⁻¹) and C-N stretching (~1370 cm⁻¹) confirm complete imidization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the covalent integration of the Bis(3-methoxyphenyl)methanamine monomer into the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determines the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the soluble polymers (polyamides and poly(amic acid) precursors), providing evidence of the formation of high molecular weight chains.
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg), which is a critical indicator of the polymer's service temperature range.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymers by measuring weight loss as a function of temperature, typically reported as the temperature at 5% or 10% weight loss.
Conclusion
Bis(3-methoxyphenyl)methanamine stands as a versatile and valuable monomer for the creation of novel aromatic polyamides and polyimides. The protocols detailed herein provide a robust framework for synthesizing these materials. The unique structural features of this diamine—enhanced solubility from methoxy groups and processability from its non-linear linkage—offer a promising route to overcome some of the traditional challenges associated with high-performance polymers. Further research into copolymerization and blending can unlock even more diverse applications, solidifying the role of Bis(3-methoxyphenyl)methanamine in the advanced materials landscape.
References
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
-
ResearchGate. (2018). Aromatic Polyamides. Retrieved from [Link]
-
ResearchGate. (2021). Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. Retrieved from [Link]
-
ResearchGate. (2016). Chemical and physical properties of polyimides: Biomedical and engineering applications. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Polyamide Polymerization Process?. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Retrieved from [Link]
-
BIT Mesra. (n.d.). POLYAMIDE. Retrieved from [Link]
-
Taylor & Francis. (2023). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]
-
AZoM. (2020). Polyimides: Definition, Properties and Applications. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solution polymerization – Knowledge and References. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. Retrieved from [Link]
-
AerosUSA. (n.d.). Properties & Uses of Polyamide | Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 3.10: Polyamides. Retrieved from [Link]
-
INEOS OPEN. (n.d.). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US5502143A - Process for preparing polyimide resins.
-
Chemistry LibreTexts. (2023). Polyamides. Retrieved from [Link]
-
The Synthesis and Characteristic of A New Soluble Polyimides. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Retrieved from [Link]
-
ResearchGate. (2017). How can I synthesize polyamide from diacid chloride?. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. zeusinc.com [zeusinc.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. dakenchem.com [dakenchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(3-methoxyphenyl)methanamine
Welcome to the technical support center for the synthesis of Bis(3-methoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Bis(3-methoxyphenyl)methanamine, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of Bis(3-methoxyphenyl)methanamine, which is typically achieved through the reductive amination of 3-methoxybenzaldehyde, can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, a gradient temperature increase can sometimes mitigate the formation of side products and improve overall yield[1].
-
Inefficient Reducing Agent: The selection and handling of the reducing agent are paramount. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation[2][3]. The reactivity and selectivity of these agents vary significantly.
-
Protocol 1: Evaluating Different Reducing Agents: To optimize the reduction step, screen a panel of reducing agents under consistent reaction conditions.
-
Set up parallel reactions with 3-methoxybenzaldehyde and the amine source.
-
In separate reaction vessels, use equimolar amounts of NaBH₄, NaBH₃CN, and Sodium Triacetoxyborohydride (STAB).
-
For catalytic hydrogenation, a common catalyst is Palladium on carbon (Pd/C) under a hydrogen atmosphere[2].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze the crude reaction mixture by Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC) to determine the conversion and yield.
-
-
-
pH of the Reaction Medium: The pH of the reaction is a critical parameter in reductive amination. The initial imine formation is typically favored under slightly acidic conditions (pH 4-6). However, if the medium is too acidic, the amine nucleophile will be protonated and become unreactive[3]. Conversely, a basic medium can inhibit the formation of the iminium ion.
-
Formation of Side Products: Significant formation of side products will naturally decrease the yield of the desired product. The most common side products are the corresponding secondary amine, (3-methoxyphenyl)methanol from the reduction of the starting aldehyde, and potentially tertiary amines from over-alkylation[3][4].
Data Summary: Impact of Reducing Agent on Yield
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 60-75 | Can also reduce the starting aldehyde; typically added after imine formation is complete[5]. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 70-85 | More selective for the imine over the aldehyde, but is highly toxic[3]. |
| Sodium Triacetoxyborohydride (STAB) | DCE/DCM | 25 | 80-95 | Mild and selective, but sensitive to water[5]. |
| H₂/Pd-C | Ethanol | 25-50 | 85-98 | "Green" and effective method, but requires specialized hydrogenation equipment. Can sometimes lead to debenzylation if other sensitive groups are present. |
Question 2: I am observing a significant amount of (3-methoxyphenyl)methanol as a byproduct. How can I prevent this?
The formation of (3-methoxyphenyl)methanol indicates that the reducing agent is reducing the starting 3-methoxybenzaldehyde before it can react with the amine to form the imine.
Troubleshooting Strategy:
-
Two-Step, One-Pot Procedure: Instead of adding all reactants at once, adopt a stepwise approach. First, allow the 3-methoxybenzaldehyde and the amine source to stir in the reaction solvent for a period to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC. Once the imine formation is substantial, add the reducing agent. This is particularly important when using less selective reducing agents like sodium borohydride[2].
-
Choice of a More Selective Reducing Agent: As highlighted in the table above, reagents like Sodium Triacetoxyborohydride (STAB) are known to be more selective for the reduction of imines in the presence of aldehydes[5]. Switching to a more selective reagent can significantly minimize the formation of the alcohol byproduct.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for Bis(3-methoxyphenyl)methanamine?
The most prevalent and versatile method for the synthesis of Bis(3-methoxyphenyl)methanamine is reductive amination [2][6]. This can be performed as a one-pot reaction where 3-methoxybenzaldehyde is reacted with an appropriate amine source in the presence of a reducing agent. A related classical method is the Leuckart reaction , which utilizes formic acid or its derivatives as both the reducing agent and, in some variations, the nitrogen source[7][8][9].
What are the recommended starting materials and reagents?
-
Aldehyde: 3-methoxybenzaldehyde
-
Amine Source: This will depend on the desired final product. For the synthesis of the primary amine, an ammonia source like ammonium acetate or ammonia in methanol is used.
-
Reducing Agent: A variety of reducing agents can be employed, each with its own advantages and disadvantages. These include:
-
Solvent: The choice of solvent is often dictated by the chosen reducing agent. Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).
How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) . A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting aldehyde, the intermediate imine (if observable), and the final amine product. The spots can be visualized under UV light and/or by staining with a suitable agent like potassium permanganate or ninhydrin for the amine. For more quantitative analysis, LC-MS or GC-MS can be used to track the disappearance of starting materials and the appearance of the product.
What are the common impurities and how can they be removed?
Besides unreacted starting materials and the alcohol byproduct mentioned earlier, a common impurity is the over-alkylated tertiary amine. The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: The basic nature of the desired amine product can be exploited for purification. An acid-base workup can help remove non-basic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification[10].
-
Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography is a standard and effective technique[10].
Visualizing the Synthetic Pathway and Troubleshooting
To provide a clearer understanding of the reaction and potential pitfalls, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: General workflow for the synthesis of Bis(3-methoxyphenyl)methanamine via reductive amination.
Sources
- 1. CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide - Google Patents [patents.google.com]
- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Bis(3-methoxyphenyl)methanamine
Welcome to the technical support guide for the purification of crude Bis(3-methoxyphenyl)methanamine by column chromatography. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. The purification of primary amines, such as the target compound, on standard silica gel presents a unique set of challenges primarily due to their basic nature. This guide will explain the causality behind these challenges and provide field-proven methods to achieve high purity and yield.
The Core Challenge: Amine-Silica Interactions
Standard silica gel is the most common stationary phase in column chromatography due to its versatility and low cost. However, its surface is populated with silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[1][2] Basic compounds, particularly primary and secondary amines, can engage in strong acid-base interactions with these silanol groups.[2] This interaction is often the root cause of several purification issues:
-
Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[1][3]
-
Peak Tailing: The analyte elutes slowly and asymmetrically, leading to broad peaks that overlap with impurities, compromising purity.[4][5][6]
-
On-Column Degradation: The acidic environment of the silica surface can catalyze the degradation of sensitive amine compounds.[1][7]
Understanding this fundamental interaction is the key to developing a successful purification strategy. The methods outlined below are designed to mitigate these undesirable effects.
Recommended Purification Protocol
This protocol provides a robust starting point for the purification of Bis(3-methoxyphenyl)methanamine. It incorporates a mobile phase modifier to minimize adverse interactions with the silica gel.
1. Materials and Reagents:
-
Crude Bis(3-methoxyphenyl)methanamine
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc)
-
Mobile Phase Modifier: Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
2. Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. The goal is an Rf value of 0.25-0.35 for the target compound. A good starting point is a gradient of Ethyl Acetate in Hexane.
-
Crucially , add 0.5-1% Triethylamine (TEA) to the chosen solvent system. This is a competitive base that will occupy the acidic sites on the silica, allowing your amine to travel through the column more freely.[1][8]
-
Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/EtOAc 9:1 + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it uniformly, avoiding air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample and solvent loading.[9]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude Bis(3-methoxyphenyl)methanamine in a minimal amount of DCM or the mobile phase.
-
Using a pipette, carefully apply the dissolved sample to the top of the silica gel.[9]
-
Allow the sample to fully adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the column outflow onto a TLC plate and checking for the presence of your compound.
-
If separation is poor, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of EtOAc).[7]
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. The use of a volatile base like TEA is advantageous as it can be easily removed under vacuum.[1]
-
Place the resulting oil or solid under high vacuum to remove residual solvent and TEA.
-
Table 1: Example Solvent Systems for Amine Purification
| Application | Stationary Phase | Mobile Phase Composition | Modifier | Purpose |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | 0.5-1% Triethylamine | Suppresses silanol interactions.[1] |
| Normal Phase | Basic Alumina | Hexane/Ethyl Acetate | None needed | Alumina is basic and does not require a modifier for basic compounds.[10] |
| Reversed Phase | C18 Silica | Acetonitrile/Water | 0.1% Ammonium Hydroxide or TEA | Maintains a high pH to keep the amine in its neutral, more retentive form.[1] |
Troubleshooting Guide
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// Tailing Path q_tailing [label="Is the main issue\nsevere peak tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_tailing_yes [label="YES"]; a_tailing_no [label="NO"];
cause_tailing [label="Cause: Strong acid-base interaction\nbetween basic amine and acidic\nsilanol groups on silica.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_tailing [label="Solution: Add a competitive base\nto the mobile phase.\n- Start with 0.5-1% Triethylamine (TEA).\n- Alternatively, use 0.1% Ammonium Hydroxide in more polar systems (e.g., DCM/MeOH).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Yield Path q_yield [label="Is the main issue very low yield\n(compound stuck on column)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_yield_yes [label="YES"]; a_yield_no [label="NO"];
cause_yield [label="Cause: Irreversible adsorption or\non-column decomposition.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_yield1 [label="Immediate Action: Flush column with a\nvery polar, basic solvent system.\n(e.g., 90:10:1 DCM/MeOH/NH4OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_yield2 [label="Future Prevention: Use an alternative\nstationary phase like basic alumina or\namine-functionalized silica.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Contamination Path q_contam [label="Is the 'purified' product\nstill contaminated or showing\nnew spots on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_contam_yes [label="YES"];
cause_contam [label="Cause: Co-elution with impurities\nor on-column decomposition.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_contam1 [label="Solution 1: Optimize the mobile phase.\n- Use a shallower solvent gradient to improve resolution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_contam2 [label="Solution 2: Test for stability.\n- Spot crude on TLC, wait 1 hr, then elute.\nIf new spots appear, compound is degrading on silica.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_contam3 [label="Solution 3: If degrading, switch to a\nless acidic stationary phase like alumina or\nuse reversed-phase chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_tailing; q_tailing -> cause_tailing [label="YES"]; cause_tailing -> solution_tailing; q_tailing -> q_yield [label="NO"];
q_yield -> cause_yield [label="YES"]; cause_yield -> solution_yield1 -> solution_yield2; q_yield -> q_contam [label="NO"];
q_contam -> cause_contam [label="YES"]; cause_contam -> solution_contam1; cause_contam -> solution_contam2; solution_contam2 -> solution_contam3; } end_dot Caption: Troubleshooting workflow for amine purification.
Problem: My compound is streaking badly down the column and the collected fractions show significant tailing on TLC.
-
Cause & Explanation: This is the classic sign of strong interaction between your basic amine and the acidic silanol groups on the silica surface.[1][2] Some molecules of your compound are being held back by these interactions, causing them to elute much slower than the main band, resulting in a "tail".
-
Solution: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is the standard choice.[1] The TEA is a small, strong base that will preferentially interact with the acidic silanol sites, effectively "shielding" your target compound from these interactions. This allows for a much more symmetrical elution profile.
Problem: I am getting a very low yield. It seems like most of my compound is stuck on the silica gel.
-
Cause & Explanation: This indicates that the interaction with the silica is so strong that it leads to irreversible adsorption.[1][3] In some cases, the compound may also be decomposing on the acidic stationary phase.[7]
-
Solution:
-
Immediate Recovery Attempt: Try flushing the column with a significantly more polar and basic solvent system. A mixture like Dichloromethane/Methanol with 1-2% ammonium hydroxide can sometimes recover the bound material.[10]
-
Future Prevention: If irreversible binding is a persistent issue, you should switch to a more inert stationary phase. Basic alumina is an excellent alternative for basic compounds.[10] Another option is to use amine-functionalized silica gel, which is specifically designed to handle basic compounds.[1][11]
-
Problem: The column has stopped running or the flow rate has become extremely slow.
-
Cause & Explanation: This can be caused by several factors. The crude sample may contain insoluble impurities that have clogged the top frit of the column.[12] Alternatively, if the sample was loaded in a solvent in which it is too concentrated, it may have precipitated at the top of the column upon contact with the less polar mobile phase.[7][13]
-
Solution:
-
Check for Precipitation: If you can see a solid band at the top of the column, this is likely the cause. You may need to remove the top layer of silica and replace it with fresh stationary phase.
-
Clear Blockage: Sometimes, gently stirring the top layer of sand/silica with a long pipette can dislodge the blockage.[7] If this fails, the column may need to be repacked.
-
Prevention: Ensure your crude sample is fully dissolved and filtered to remove any particulates before loading. Load the sample in a solvent that is as non-polar as possible to prevent "crashing out" on the column.
-
Frequently Asked Questions (FAQs)
Q1: Why is Triethylamine (TEA) preferred over other bases like pyridine or DIPEA as a mobile phase additive?
A1: Triethylamine is preferred primarily because of its volatility (boiling point ~89 °C). This allows it to be easily removed from the purified fractions along with the solvent during rotary evaporation, simplifying the final workup.[1] Pyridine has a higher boiling point and a strong odor, making it more difficult to remove completely.
Q2: Can I use ammonia instead of TEA?
A2: Yes, a solution of ammonium hydroxide (NH4OH) can be used, typically in more polar solvent systems like DCM/Methanol.[1] It is effective at neutralizing silanol groups. However, it can slightly increase the polarity of the mobile phase, which needs to be accounted for during method development.
Q3: My compound is sensitive to bases. What are my options?
A3: If your amine is unstable in the presence of basic additives, you have a few alternatives:
-
Deactivated Silica: You can try to "deactivate" the silica gel yourself by pre-treating it with a base and then washing it, but this can be inconsistent.
-
Basic Alumina: This is often the best choice. Alumina is inherently basic and provides a much milder environment for base-sensitive compounds while still allowing for normal-phase separation.
-
Reversed-Phase Chromatography: This is a powerful alternative. Using a C18 column with a mobile phase like acetonitrile and water, you can purify the amine. For basic compounds, it is often best to buffer the mobile phase to a high pH (e.g., pH 9-10 with ammonium hydroxide) to ensure the amine is in its neutral, free-base form, which improves retention and peak shape.[1][14]
Q4: How do I test if my compound is stable on silica gel before running a large-scale column?
A4: A simple 2D TLC experiment can be very informative.[7] Spot your crude material on a TLC plate and, instead of eluting it immediately, let it sit on the bench for 1-2 hours. Then, elute the plate as you normally would. If you see new spots or significant streaking that wasn't present in an immediate run, it's a strong indication that your compound is decomposing on the silica.
Q5: What is the difference between wet loading and dry loading, and when should I use each?
A5:
-
Wet Loading: Involves dissolving the sample in a minimal amount of solvent and applying it directly to the column. This is fast and suitable for most samples that are readily soluble in a non-polar solvent.
-
Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel (or celite). You dissolve your sample, add a small amount of silica, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of the packed column. Dry loading is highly recommended when your compound has poor solubility in the mobile phase or requires a strong, polar solvent for dissolution (like pure DCM or MeOH), as this prevents poor band geometry at the start of the separation.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]
-
LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Online]. Available: [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. [Online]. Available: [Link]
- Google Patents. (2021). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. [Online].
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 55(11), 1757–1760. [Online]. Available: [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. [Online]. Available: [Link]
-
Cheetham, M. R., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-8. [Online]. Available: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Online]. Available: [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Online]. Available: [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Online]. Available: [Link]
-
ResearchGate. (2019, January 20). How to separate organic amine from silica gel? [Online]. Available: [Link]
-
Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Online]. Available: [Link]
-
National Institutes of Health. (2016). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. [Online]. Available: [Link]
-
National Institutes of Health. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Online]. Available: [Link]
- Google Patents. (2021). CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine. [Online].
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Online]. Available: [Link]
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Online]. Available: [Link]
-
Chemistry For Everyone. (2024, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. [Online]. Available: [Link]
-
Royal Society of Chemistry. Supporting Information for: Synthesis of 1-(N,N-di-p-methoxyphenylamine)pyrene. [Online]. Available: [Link]
-
National Institutes of Health. (2018). Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. [Online]. Available: [Link]
-
Agilent Technologies. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns. [Online]. Available: [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available: [Link]
-
Chemistry For Everyone. (2024, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Online]. Available: [Link]
-
ALWSCI. (2024, July 17). Common Causes Of Peak Tailing in Chromatography. [Online]. Available: [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Online]. Available: [Link]
-
Royal Society of Chemistry. Contents - General experimental information. [Online]. Available: [Link]
-
ResearchGate. (2022). Synthesis by B–H amination of bis(4-methoxyphenyl)amine.... [Online]. Available: [Link]
-
Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Online]. Available: [Link]
-
Journal of Advanced Scientific Research. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. [Online]. Available: [Link]
Sources
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- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Restek - Videoartikel [de.restek.com]
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- 10. researchgate.net [researchgate.net]
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- 12. agilent.com [agilent.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Bis(3-methoxyphenyl)methanamine
Welcome to the technical support center for the scale-up synthesis of Bis(3-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis process.
I. Overview of the Synthetic Pathway
The most prevalent and scalable method for synthesizing Bis(3-methoxyphenyl)methanamine is through the reductive amination of 3,3'-dimethoxybenzophenone. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2][3] While conceptually straightforward, scaling this reaction from the benchtop to a manufacturing setting introduces several challenges that can impact yield, purity, and overall process efficiency.
II. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems that may arise during the scale-up synthesis in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?
Answer:
A drop in yield during scale-up is a common issue and can be attributed to several factors that are often less pronounced at the laboratory scale.
Potential Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The distribution of the reducing agent and the ammonia source may also be non-uniform.
-
Solution: Optimize the agitation speed and impeller design to ensure thorough mixing. For heterogeneous reactions, consider the use of phase-transfer catalysts to improve interfacial contact.[4]
-
-
Poor Temperature Control: Exothermic reactions, such as the reduction step, can be difficult to control in large vessels. Runaway temperatures can lead to product degradation and the formation of impurities.
-
Solution: Implement a robust cooling system and consider a semi-batch or continuous feed of the reducing agent to manage the exotherm. A detailed thermal hazard evaluation is crucial before scaling up.
-
-
Incomplete Imine Formation: The equilibrium between the ketone, ammonia, and the imine intermediate can be a limiting factor.[3]
-
Solution: Ensure an adequate excess of the ammonia source is used. In some cases, removal of water formed during imine formation, for example by azeotropic distillation, can drive the equilibrium towards the product.
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can become more prominent.
-
Solution: Optimize the reaction temperature and time based on in-process monitoring (e.g., HPLC, GC) to maximize product formation and minimize byproducts.
-
Question 2: I am observing significant amounts of unreacted 3,3'-dimethoxybenzophenone and an unexpected alcohol byproduct in my crude product. What is happening?
Answer:
The presence of both starting material and a diarylmethanol byproduct points towards an imbalance between the rates of imination and reduction.
Causality:
This issue typically arises when the reduction of the ketone starting material to the corresponding alcohol (bis(3-methoxyphenyl)methanol) competes with the desired reductive amination pathway. This is particularly prevalent if the reducing agent is added before imine formation is substantially complete.
Troubleshooting Steps:
-
Sequential Addition: Implement a staged addition protocol. First, allow sufficient time for the reaction between 3,3'-dimethoxybenzophenone and the ammonia source to form the imine. Monitor this step by an appropriate analytical technique. Only after significant imine formation should the reducing agent be introduced.
-
Choice of Reducing Agent: Some reducing agents are more chemoselective for imines over ketones. Sodium cyanoborohydride (NaBH3CN) is known for its ability to selectively reduce imines in the presence of carbonyls.[1] However, for large-scale operations, safety and cost considerations may favor other reagents like sodium borohydride (NaBH4).[1] In such cases, careful control of reaction conditions is paramount.
-
pH Control: The rate of imine formation is often pH-dependent. Maintaining a slightly acidic to neutral pH can favor imine formation over ketone reduction.
Question 3: My final product purity is consistently below 95% after initial workup, with several closely-related impurities that are difficult to separate. How can I improve the purity profile?
Answer:
Achieving high purity on a large scale requires a multi-faceted approach, from reaction optimization to a well-designed purification strategy.
Impurity Sources & Mitigation:
-
Over-alkylation: The primary amine product can react with the imine intermediate or the starting ketone (under reductive conditions) to form secondary and tertiary amines.
-
Incomplete Reduction: Residual imine in the final product can be a source of instability and impurity.
-
Mitigation: Ensure a slight excess of the reducing agent is used and allow for sufficient reaction time. Quenching the reaction appropriately is also important to destroy any remaining reducing agent and reactive intermediates.
-
-
Byproducts from the Reducing Agent: Boron-containing byproducts from borohydride reductions can sometimes contaminate the product.
-
Mitigation: The workup procedure should be designed to effectively remove these inorganic salts. This may involve pH adjustments and extractions.
-
Purification Strategy:
-
Crystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. A systematic solvent screening should be performed to identify a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, while leaving impurities in the mother liquor.[7]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and generate significant solvent waste at an industrial scale.[7] It is generally reserved for high-value products or when crystallization is not feasible. Reverse-phase chromatography may also be an option for purification of polar compounds.[8]
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be a viable purification method.
Question 4: The workup procedure is generating a stable emulsion, leading to poor phase separation and product loss. How can I resolve this?
Answer:
Emulsion formation is a frequent challenge during the aqueous workup of amine syntheses, especially at a large scale.
Causes and Solutions:
-
Surfactant-like Properties of Intermediates or Product: The amine product itself or partially reacted intermediates can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Fine Particulate Matter: Insoluble byproducts or unreacted solids can accumulate at the interface and stabilize emulsions.
Troubleshooting Protocol:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase. Acidifying the mixture will protonate the amine, making it more water-soluble and potentially breaking the emulsion. Conversely, making the aqueous phase strongly basic can sometimes help.
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[9]
-
Filtration: If solid particles are suspected to be the cause, filtering the entire mixture through a pad of a filter aid like celite before attempting the separation can be effective.
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation. Using a less polar solvent might be beneficial.
-
Mechanical Methods: On a larger scale, centrifugation can be used to break stubborn emulsions.
III. Experimental Workflow Visualization
The following diagrams illustrate the key stages in the scale-up synthesis of Bis(3-methoxyphenyl)methanamine.
Caption: General workflow for the synthesis and purification.
Caption: Troubleshooting decision-making flow.
IV. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for the scale-up of this synthesis?
A1: Several key safety aspects must be addressed:
-
Reducing Agents: Sodium borohydride and other metal hydrides react violently with water and can generate flammable hydrogen gas. They should be handled in an inert atmosphere and their addition to the reaction mixture must be carefully controlled.
-
Solvents: The use of flammable organic solvents requires appropriate grounding and bonding of equipment to prevent static discharge, as well as adequate ventilation.
-
Exothermic Reactions: As mentioned, the reduction step is often exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction.
-
Product Handling: The final amine product may be corrosive or have toxicological properties that require the use of appropriate personal protective equipment (PPE).[10]
Q2: How do I choose the right solvent for this reaction and the subsequent workup?
A2: The ideal solvent for the reaction should:
-
Dissolve the starting ketone.
-
Be compatible with the reducing agent.
-
Have a suitable boiling point for the desired reaction temperature.
-
Commonly used solvents include tetrahydrofuran (THF), methanol, and ethanol.[9]
For the workup, the extraction solvent should be:
-
Immiscible with water.
-
Have a high affinity for the product and low affinity for impurities.
-
Have a low boiling point for easy removal.
-
Examples include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).
Q3: What analytical methods are recommended for in-process control and final product release?
A3:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for monitoring the disappearance of the starting material and the formation of the product and key byproducts. This allows for real-time decision-making during the reaction.
-
Final Product Release: For the final product, a combination of techniques should be used to confirm its identity and purity:
-
HPLC/GC: To determine purity.
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[11]
-
FT-IR: To identify key functional groups.
-
Q4: What are the recommended storage conditions for Bis(3-methoxyphenyl)methanamine?
A4: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it is recommended to store Bis(3-methoxyphenyl)methanamine in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place away from light.[10][11]
V. References
-
MDPI. (n.d.). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. Retrieved from [Link]
-
Mayo Clinic. (2025, April 1). Methenamine (oral route). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Industrial processes for manufacturing amines. Retrieved from [Link]
-
Google Patents. (n.d.). A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide. Retrieved from
-
Google Patents. (n.d.). A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. Retrieved from
-
RxList. (n.d.). Hiprex (Methenamine Hippurate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine. Retrieved from
-
ResearchGate. (n.d.). *Synthesis by B–H amination of bis(4-methoxyphenyl)amine,**. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
National Institutes of Health. (2022, June 10). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). Bis-(3-methoxypropyl)methylamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]
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- 10. chemscene.com [chemscene.com]
- 11. 860598-16-9|Bis(3-methoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of Bis(3-methoxyphenyl)methanamine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of Bis(3-methoxyphenyl)methanamine. The content is structured in a question-and-answer format to directly address common challenges and side reactions encountered during its preparation, primarily via the Leuckart reaction and other reductive amination methods.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common synthetic route for Bis(3-methoxyphenyl)methanamine and what are the primary side reactions?
The most prevalent method for synthesizing Bis(3-methoxyphenyl)methanamine is the Leuckart reaction, a type of reductive amination.[1][2][3] This one-pot synthesis typically involves the reaction of 3-methoxybenzaldehyde with an ammonia source, such as ammonium formate or formamide, which also serves as the reducing agent.[2][3]
The primary side reactions of concern are:
-
Formation of N-formyl-bis(3-methoxyphenyl)methanamine: This is the most common byproduct when formamide or formic acid is used. The reaction can stall at this intermediate stage if the hydrolysis to the primary amine is incomplete.[4]
-
Formation of secondary and tertiary amines: Over-alkylation of the primary amine product can occur, leading to the formation of di- and tri-substituted amine impurities.[4]
-
Reduction of 3-methoxybenzaldehyde: The starting aldehyde can be reduced to 3-methoxybenzyl alcohol, especially under conditions that favor hydride transfer to the carbonyl group over imine formation and reduction.
-
Unreacted starting materials: Incomplete reaction can leave residual 3-methoxybenzaldehyde.
Troubleshooting Guide
Issue 1: Low yield of the desired primary amine and a significant amount of an N-formylated byproduct is observed.
Q: My reaction is producing a large quantity of N-formyl-bis(3-methoxyphenyl)methanamine instead of the target primary amine. What is causing this and how can I resolve it?
A: The formation of the N-formyl derivative is an inherent mechanistic step in the Leuckart reaction.[1] The reaction proceeds through the formation of an N-formyl amide intermediate, which is then hydrolyzed to the primary amine.[1] If this hydrolysis is not complete, the N-formyl compound will be a major contaminant.
Causality and Resolution:
-
Incomplete Hydrolysis: The final step of the Leuckart reaction is the hydrolysis of the formamide intermediate. This is often achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid. If the acid concentration or the hydrolysis time and temperature are insufficient, the N-formyl derivative will persist.
-
Reaction Conditions: High temperatures (typically 150-200 °C) are required for the Leuckart reaction.[1] However, the optimal conditions for the initial reductive amination and the subsequent hydrolysis may differ.
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: After the initial reaction period, add a sufficient amount of concentrated hydrochloric acid to the reaction mixture and reflux for several hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the N-formyl intermediate and the appearance of the primary amine.
-
Optimize Reaction Time and Temperature: While high temperatures are necessary, prolonged heating can sometimes lead to decomposition. A systematic approach to optimizing the reaction time for both the initial reaction and the hydrolysis step is recommended.
| Parameter | Recommendation | Rationale |
| Hydrolysis | Add concentrated HCl and reflux for 2-4 hours. | Ensures complete conversion of the N-formyl intermediate to the primary amine. |
| Monitoring | TLC or HPLC analysis of reaction aliquots. | Provides real-time information on the reaction progress. |
Issue 2: Presence of significant amounts of secondary and tertiary amine impurities.
Q: My final product is contaminated with what appears to be over-alkylated products. How can I prevent the formation of these secondary and tertiary amines?
A: The formation of secondary and tertiary amines is a common issue in reductive amination reactions where the newly formed primary amine can react further with the starting aldehyde.[4]
Causality and Resolution:
-
Molar Ratio of Reactants: An excess of the ammonia source relative to the aldehyde is crucial to favor the formation of the primary amine and minimize the chance of the product amine reacting with the remaining aldehyde.
-
Reaction Kinetics: The primary amine is often more nucleophilic than ammonia, making it a competitive reactant for the aldehyde.
Troubleshooting Protocol:
-
Adjust Stoichiometry: Increase the molar excess of ammonium formate or formamide. A 2 to 5-fold excess is a good starting point.
-
Control Addition of Aldehyde: In some cases, slow addition of the 3-methoxybenzaldehyde to the hot ammonia source can help maintain a high effective concentration of ammonia, thereby favoring the initial reaction with ammonia over subsequent reactions with the product amine.
Issue 3: Contamination with 3-methoxybenzyl alcohol.
Q: I have identified 3-methoxybenzyl alcohol as a significant byproduct in my reaction. What reaction conditions favor this side product and how can I avoid it?
A: The formation of 3-methoxybenzyl alcohol arises from the direct reduction of the starting aldehyde, 3-methoxybenzaldehyde. This competes with the desired imine formation and subsequent reduction.
Causality and Resolution:
-
Hydride Source Reactivity: The formic acid or formate ion acts as the hydride source. Conditions that favor the direct reduction of the aldehyde over the formation of the imine can lead to alcohol formation.
-
Reaction Temperature: While high temperatures are needed, excessively high temperatures might promote the decomposition of formic acid and increase the rate of aldehyde reduction.
Troubleshooting Protocol:
-
Optimize Temperature: Carefully control the reaction temperature within the optimal range for the Leuckart reaction (typically 120-165 °C).[2] Avoid unnecessarily high temperatures.
-
Ensure Efficient Imine Formation: The initial condensation of the aldehyde and ammonia to form the imine is a critical step. Ensuring a sufficient concentration of the ammonia source can drive this equilibrium towards the imine, which is then reduced to the desired amine.
Purification Protocol for Bis(3-methoxyphenyl)methanamine
Q: How can I effectively purify my crude Bis(3-methoxyphenyl)methanamine product from the common side products?
A: A multi-step purification strategy is often necessary to obtain high-purity Bis(3-methoxyphenyl)methanamine. This typically involves an initial acid-base extraction followed by chromatography or recrystallization.
Step-by-Step Purification Methodology:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic components.
-
Extract the organic layer with an aqueous solution of a strong acid (e.g., 1M HCl). The desired primary amine will be protonated and move to the aqueous layer, while unreacted aldehyde and other non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Wash the organic layer containing the purified amine with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If further purification is needed, column chromatography on silica gel is an effective method.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired amine from less polar impurities.
-
-
Recrystallization:
-
For obtaining a highly crystalline final product, recrystallization can be employed. The choice of solvent will depend on the purity of the material after extraction or chromatography. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
Caption: Main synthetic pathway and a key side reaction.
Caption: Over-alkylation leading to secondary and tertiary amines.
References
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
- Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
- Google Patents. (n.d.). FR2362106A1 - PROCESS FOR PURIFYING 3-PHENOXYBENZALDEHYDE.
-
Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-23. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-23. [Link]
-
Cantillo, D., & Kappe, C. O. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. The Journal of Organic Chemistry, 83(20), 12406–12415. [Link]
-
Ghiglietti, E., Podapangi, S., Mecca, S., et al. (2022). Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Dyes and Pigments, 202, 110275. [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Athabasca University. (n.d.). CHEM 350 lab report guidelines. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of the Turkish Chemical Society, Section A: Chemistry, 13(1), 1-10. [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). Molbank, 2025(1), M1548. [Link]
-
ResearchGate. (n.d.). Leuckart–Wallach reaction | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Diarylmethane Synthesis
Welcome to the technical support center for the synthesis of diarylmethanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial chemical scaffolds. Diarylmethanes are foundational structures in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: My Friedel-Crafts alkylation reaction is giving a low yield of the desired diarylmethane and a mixture of isomers. What's going on and how can I fix it?
A1: This is a classic challenge with Friedel-Crafts alkylation, often stemming from two key issues: carbocation rearrangement and polyalkylation.[3]
-
The "Why": Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate.[4] If the initial carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will, leading to a mixture of products.[4]
-
The "Why": Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups to the aromatic ring, reducing the yield of the desired mono-alkylated product.[3]
Solutions:
-
Switch to Friedel-Crafts Acylation Followed by Reduction: This is often the most effective solution to bypass carbocation rearrangements.[4][5] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[6] The resulting diaryl ketone can then be reduced to the desired diarylmethane.[5][7]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor rearrangement and polyalkylation.[8]
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common, they can also promote side reactions. Consider milder Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts like Amberlyst-15.[9]
-
Solvent: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may suppress rearrangement to some extent.
-
Q2: I'm attempting a cross-coupling reaction to synthesize a diarylmethane, but the reaction is sluggish or fails to go to completion. What are the likely causes?
A2: Incomplete conversion in cross-coupling reactions for diarylmethane synthesis can often be traced back to catalyst deactivation, suboptimal ligand choice, or issues with the reaction setup.
-
The "Why": Catalyst and Ligand Issues: The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The ligand stabilizes the metal center and facilitates the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.[10]
-
The "Why": Reaction Conditions: Factors like temperature, solvent, and the presence of oxygen or moisture can significantly impact the catalytic activity.
Solutions:
-
Catalyst and Ligand Screening:
-
Palladium Catalysis: For Suzuki-Miyaura couplings, palladium catalysts are frequently used. Ensure you are using an appropriate phosphine ligand.[10] For challenging substrates, consider more specialized ligands like NiXantphos.[11]
-
Nickel and Cobalt Catalysis: For certain substrates, nickel or cobalt catalysts can be more effective and cost-efficient alternatives to palladium.[1]
-
-
Strictly Anhydrous and Inert Conditions: Many cross-coupling catalysts and reagents are sensitive to air and moisture. Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Optimization: While some cross-coupling reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate.[1] Experiment with a range of temperatures to find the optimal balance between reaction speed and catalyst stability.
Q3: My diarylmethane synthesis via Friedel-Crafts acylation is giving a poor yield. What should I troubleshoot?
A3: Low yields in Friedel-Crafts acylation can be due to several factors, including catalyst deactivation, insufficient catalyst loading, and issues with the aromatic substrate.
-
The "Why": Catalyst Deactivation: Lewis acids like AlCl₃ are highly moisture-sensitive.[8] Any moisture in the reagents or glassware will consume the catalyst. Additionally, the ketone product can form a complex with the Lewis acid, rendering it inactive.[8]
-
The "Why": Substrate Reactivity: Friedel-Crafts reactions, including acylation, are generally not successful with strongly deactivated aromatic rings (e.g., those with nitro or cyano groups).[4][12]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
-
Stoichiometric Amounts of Catalyst: Due to product-catalyst complexation, it is often necessary to use stoichiometric amounts of the Lewis acid catalyst.[8]
-
Alternative Catalysts: For substrates sensitive to strong Lewis acids, consider using milder alternatives or heterogeneous catalysts that can be more easily recovered and reused.[9]
-
Consider Alternative Synthetic Routes: If your aromatic substrate is strongly deactivated, a cross-coupling approach may be a more viable strategy.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to diarylmethanes, and how do I choose the best one for my target molecule?
A1: The primary methods for synthesizing diarylmethanes include:
-
Friedel-Crafts Reactions: This involves the alkylation or acylation of an aromatic ring. As discussed, acylation followed by reduction is often preferred to avoid common side reactions.[4][5] This method is well-suited for electron-rich aromatic compounds.
-
Cross-Coupling Reactions: These include Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings, which involve the reaction of an organometallic reagent with an aryl halide or triflate.[1][10] These methods offer excellent functional group tolerance and are suitable for a wide range of substrates.
-
Reductive Cross-Coupling: This is a metal-free approach that can be a good alternative to transition-metal catalyzed methods, especially when avoiding metal contamination is crucial.[13]
The choice of method depends on the specific substrates, functional group compatibility, and the desired scale of the reaction. A decision-making workflow is illustrated below.
Caption: Decision tree for selecting a synthetic route to diarylmethanes.
Q2: How does the choice of solvent affect the outcome of a diarylmethane synthesis?
A2: The solvent can play multiple roles in the reaction, including:
-
Solubility: Ensuring all reactants and catalysts are in the solution phase is crucial for an efficient reaction.
-
Stabilization of Intermediates: In Friedel-Crafts reactions, the solvent can influence the stability of the carbocation intermediate, which can affect the extent of rearrangement.
-
Catalyst Activity: In some cross-coupling reactions, the solvent can coordinate to the metal center and influence its catalytic activity. For example, in a cobalt-catalyzed Negishi cross-coupling, dimethylacetamide (DMAc) was found to be a crucial component of the catalytic system.[1]
It is always advisable to consult the literature for the specific reaction you are performing to determine the optimal solvent.
Q3: What are the key safety precautions to take when performing Friedel-Crafts reactions?
A3: Friedel-Crafts reactions, particularly those using strong Lewis acids like aluminum chloride (AlCl₃), require careful handling:
-
Moisture Sensitivity: AlCl₃ reacts violently with water, releasing HCl gas. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.
-
Exothermic Reactions: The reaction can be highly exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.
-
Corrosive Reagents: The Lewis acids and acyl halides used are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data at a Glance: Comparison of Synthetic Methods
| Method | Typical Catalyst | Key Advantages | Key Disadvantages |
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | Uses readily available starting materials. | Prone to carbocation rearrangement and polyalkylation.[3] |
| Friedel-Crafts Acylation/Reduction | AlCl₃, TiCl₄ | Avoids carbocation rearrangement; product is deactivated to further reaction.[4][5] | Requires a two-step process; often needs stoichiometric catalyst. |
| Suzuki-Miyaura Coupling | Palladium-based | High functional group tolerance; commercially available reagents.[10] | Potential for palladium contamination in the final product. |
| Negishi Coupling | Nickel or Cobalt-based | Can be more cost-effective than palladium; offers different reactivity.[1] | Organozinc reagents can be sensitive to air and moisture. |
| Metal-Free Reductive Coupling | None | Avoids metal contamination.[13] | May have a more limited substrate scope compared to metal-catalyzed methods. |
Experimental Protocol: Synthesis of a Diarylmethane via Friedel-Crafts Acylation and Subsequent Reduction
This protocol provides a general procedure for the synthesis of a diarylmethane using the Friedel-Crafts acylation/reduction strategy.
Part 1: Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Reagent Addition: In a separate, dry flask, dissolve the acyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Catalyst Suspension: To the reaction flask, add the aromatic substrate (1.2 eq) and the anhydrous solvent. Cool the mixture in an ice bath and add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Reaction: Add the acyl chloride solution dropwise to the cooled suspension of the aromatic substrate and Lewis acid. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diaryl ketone by column chromatography or recrystallization.
Part 2: Reduction of the Diaryl Ketone
-
Setup: In a round-bottom flask, dissolve the purified diaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition: Add a catalytic amount of a reduction catalyst (e.g., Pd/C).
-
Reduction: Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude diarylmethane by column chromatography or recrystallization to obtain the final product.
Caption: Workflow for diarylmethane synthesis via Friedel-Crafts acylation and reduction.
References
-
Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]
-
Rembok, J. R., et al. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports. [Link]
-
Otsuka, Y., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]
-
Ohtake, Y., et al. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science. [Link]
-
Sha, S.-C., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters. [Link]
-
Singh, M., et al. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Chemistry – An Asian Journal. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Deng, L., et al. (2018). Synthesis of Diarylmethanes via Metal-Free Reductive Cross-Coupling of Diarylborinic Acids with Tosyl Hydrazones. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. [Link]
Sources
- 1. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03720C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 11. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
preventing oxidation of Bis(3-methoxyphenyl)methanamine during storage
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of Bis(3-methoxyphenyl)methanamine during storage. Through a detailed question-and-answer format, this document addresses common challenges, outlines preventative strategies, and offers troubleshooting advice to ensure the integrity and stability of this critical reagent. The methodologies described herein are grounded in established principles of organic chemistry and material handling, aiming to provide a self-validating system for maintaining the quality of Bis(3-methoxyphenyl)methanamine in a laboratory setting.
Introduction
Bis(3-methoxyphenyl)methanamine is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As a secondary benzylic amine, it possesses inherent reactivity that, while beneficial for synthesis, also renders it susceptible to oxidative degradation upon improper storage. Oxidation can lead to the formation of impurities, compromising experimental outcomes, reducing yields, and potentially introducing confounding variables in biological assays. This guide is designed to equip researchers with the knowledge to effectively mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Bis(3-methoxyphenyl)methanamine?
Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions for Bis(3-methoxyphenyl)methanamine are in a tightly sealed container, protected from light, at a refrigerated temperature of 2-8°C.[1][2] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen.
Q2: What are the visible signs of oxidation in my Bis(3-methoxyphenyl)methanamine sample?
While Bis(3-methoxyphenyl)methanamine is typically a colorless to pale yellow liquid or solid, oxidation can lead to a noticeable change in color, often progressing to a darker yellow or brown hue. The presence of insoluble particulate matter may also indicate degradation.
Q3: What are the likely oxidation products of Bis(3-methoxyphenyl)methanamine?
The primary site of oxidation for secondary benzylic amines like Bis(3-methoxyphenyl)methanamine is the nitrogen atom and the benzylic carbon-hydrogen bond. The most probable oxidation products are the corresponding imine, nitrone, and potentially N-oxide. Further degradation can lead to cleavage of the C-N bond, forming 3-methoxybenzaldehyde and other related impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the potential oxidation of Bis(3-methoxyphenyl)methanamine.
Problem: Unexpectedly low yields or the presence of unknown impurities in my reaction.
-
Possible Cause: The Bis(3-methoxyphenyl)methanamine starting material may have undergone oxidation.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the reagent for any color change or particulates as described in the FAQs.
-
Analytical Confirmation (Optional but Recommended): If available, obtain a fresh analytical spectrum (e.g., ¹H NMR, LC-MS) of the stored reagent and compare it to the spectrum of a new, unopened sample or the supplier's certificate of analysis. Look for the appearance of new signals or a decrease in the purity of the main compound.
-
Implement Preventative Storage: If oxidation is suspected, discard the compromised reagent and obtain a fresh supply. Immediately implement the recommended storage protocol outlined in this guide.
-
Problem: My stored Bis(3-methoxyphenyl)methanamine has changed color.
-
Possible Cause: Exposure to air (oxygen) and/or light.
-
Troubleshooting Steps:
-
Assess the Severity: A slight darkening may not significantly impact all applications, but it is an indicator of ongoing degradation. For sensitive reactions, it is best to use a fresh, unoxidized sample.
-
Purification (for advanced users): Depending on the nature of the impurities and the scale of the work, purification by column chromatography or distillation may be possible. However, for routine use, starting with high-quality material is more efficient and reliable.
-
Improve Handling Technique: Review your reagent handling procedures. Ensure that the container is promptly and securely sealed after each use and that the headspace is purged with an inert gas.
-
Preventative Strategies and Protocols
Proactive measures are the most effective way to ensure the long-term stability of Bis(3-methoxyphenyl)methanamine.
Inert Gas Blanketing
The displacement of air with an inert gas is a crucial step in preventing oxidation.[3][4][5][6]
Protocol for Inert Gas Blanketing:
-
Equipment: A cylinder of high-purity nitrogen or argon with a regulator, tubing, and a needle or cannula.
-
Procedure:
-
Before opening the storage container, ensure a gentle, positive pressure of inert gas is flowing through the tubing.
-
Insert a vent needle into the container's septum or open the cap slightly.
-
Insert the inert gas delivery needle into the headspace of the container, ensuring it does not touch the liquid.
-
Allow the inert gas to flow for 1-2 minutes to displace the air.
-
Remove the vent needle first, followed by the inert gas needle, and immediately seal the container tightly.
-
Diagram of Inert Gas Blanketing Workflow:
Caption: Workflow for blanketing a reagent with inert gas.
Use of Antioxidants
For long-term storage or for solutions of Bis(3-methoxyphenyl)methanamine, the addition of a small amount of an antioxidant can provide further protection.
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are effective at terminating the free-radical chain reactions of oxidation.[7][8]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants can decompose hydroperoxides, which are key intermediates in the oxidation process.[9]
Compatibility Table for Storage Materials:
| Container Material | Compatibility | Rationale |
| Amber Borosilicate Glass | Excellent | Inert, provides UV protection. |
| High-Density Polyethylene (HDPE) | Good | Generally good chemical resistance to amines for short-term storage. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for long-term storage and for liners in caps. |
| Stainless Steel | Good | Suitable for bulk storage containers, provided it is a compatible grade. |
This table is a general guide. Always consult a detailed chemical compatibility chart for your specific application and storage duration.
Logical Flow of Preventative Measures:
Caption: Decision-making process for proper storage.
References
- BLD Pharm. Bis(3-methoxyphenyl)methanamine.
- ChemScene. Bis(3-methoxyphenyl)methanamine.
- Linde Gas. Drying, inerting, blanketing & purging.
- Linde. Inerting in the chemical industry.
- Air Products. Packaging, Inerting and Blanketing.
- Cambridge Sensotec. The Process of Inert Gas Blanketing.
- SpecialChem. Selecting Antioxidants for Adhesives & Sealants.
- BASF. Antioxidants - Plastics & Rubber.
- Stabilization Technologies. The Case for NOT Ignoring Select Secondary Antioxidants.
Sources
- 1. osti.gov [osti.gov]
- 2. EP0029917A1 - Indicator composition and test device containing amine oxide - Google Patents [patents.google.com]
- 3. Drying, inerting, blanketing & purging | Linde [linde-gas.com]
- 4. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 5. airproducts.com [airproducts.com]
- 6. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 7. specialchem.com [specialchem.com]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. stabilization-technologies.com [stabilization-technologies.com]
troubleshooting low conversion rates in reactions with Bis(3-methoxyphenyl)methanamine
Welcome to the technical support resource for researchers utilizing Bis(3-methoxyphenyl)methanamine. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low conversion rates, encountered during its use in synthesis. Our goal is to empower you with the causal understanding and methodological rigor required to optimize your reactions and achieve reliable, high-yielding results.
Section 1: Frequently Asked Questions (FAQs) & Pre-Reaction Checklist
Before troubleshooting a reaction in progress, it is crucial to ensure that the foundational parameters are correctly established. This section addresses the most common preliminary questions regarding the handling and quality assessment of Bis(3-methoxyphenyl)methanamine.
Q1: How should I properly store and handle Bis(3-methoxyphenyl)methanamine?
A1: Proper storage is critical to maintaining the integrity of this reagent. Bis(3-methoxyphenyl)methanamine is susceptible to gradual oxidation and may be hygroscopic.
-
Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), at 2-8°C.[1]
-
Handling: When handling, minimize exposure to air and moisture. Use dry solvents and glassware. If you need to weigh the reagent, do so promptly and reseal the container immediately. For transferring solutions, consider using syringe techniques under an inert atmosphere.
Q2: My reaction is failing. How can I verify the quality of my Bis(3-methoxyphenyl)methanamine starting material?
A2: Verifying the purity of your starting material is the first and most critical troubleshooting step. A compromised reagent will doom a reaction from the start.
-
Appearance: Visually inspect the material. It should be consistent with the supplier's description. Any discoloration or change in physical state could indicate decomposition.
-
Melting Point: Determine the melting point. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopic Analysis:
-
¹H NMR: This is the most effective method. Acquire a proton NMR spectrum and compare it to the known spectrum. Look for unexpected peaks which may indicate impurities or degradation products (e.g., oxidized species like the corresponding imine or ketone). The integration of the peaks should correspond to the correct proton ratios.
-
TLC/LC-MS: Run a thin-layer chromatogram or an LC-MS analysis. A pure compound should ideally show a single spot/peak. The mass spectrum can confirm the molecular weight of your starting material (243.30 g/mol ).[1]
-
Q3: What are the most critical parameters to check before starting any reaction with this amine?
A3: A pre-reaction checklist can prevent many common failures.
-
Reagent Stoichiometry: Double-check your calculations. Ensure the molar ratios are correct for the specific reaction you are performing. For reactions that produce an acidic byproduct (e.g., N-alkylation with an alkyl halide), remember that the amine can be protonated, rendering it non-nucleophilic. In such cases, using at least two equivalents of the amine or one equivalent of the amine and an additional non-nucleophilic base is standard practice.[2][3]
-
Solvent Purity: Ensure your solvent is anhydrous and of an appropriate grade. Water can interfere with many reactions, particularly those involving organometallics, strong bases, or water-sensitive electrophiles.
-
Atmosphere Control: If your reaction is sensitive to oxygen or moisture, ensure your setup is properly configured for an inert atmosphere (e.g., flame-dried glassware, nitrogen/argon manifold).
Section 2: Troubleshooting Guide for Low Conversion Rates
This section provides a systematic, question-driven approach to diagnosing and solving low conversion issues.
Q1: My reaction shows little to no consumption of starting materials after several hours. What are the primary causes?
A1: A stalled reaction typically points to a fundamental issue with one of the core reaction components or conditions.
-
Cause 1: Insufficient Activation Energy: The reaction may simply be too slow at the current temperature.
-
Cause 2: Reagent/Catalyst Inactivity: One of your reagents or a catalyst may be inactive.
-
Solution: As discussed in the FAQ, first verify the purity of the amine. Then, scrutinize other critical reagents. Catalysts, in particular, can lose activity over time or through improper handling.[4] If possible, test the questionable reagent in a known, reliable reaction.
-
-
Cause 3: Poor Solubility: If the starting materials are not adequately dissolved, the reaction will be extremely slow or will not proceed.
-
Solution: Ensure that Bis(3-methoxyphenyl)methanamine and all other reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.[4]
-
-
Cause 4: Amine Protonation (Self-Quenching): In reactions that generate acid (e.g., using an acyl chloride or alkyl bromide), the first equivalent of HCl or HBr produced will protonate a molecule of the starting amine, forming an unreactive ammonium salt. If you use a 1:1 stoichiometry of amine to electrophile, your theoretical maximum yield is only 50%.[3]
-
Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to the reaction mixture to scavenge the acid byproduct. Alternatively, use a 2-fold excess of the amine itself if it is inexpensive and easily separable.[2]
-
Troubleshooting Workflow: Stalled Reaction
Below is a logical decision tree to guide your troubleshooting process for a reaction that fails to start.
Caption: A decision tree for troubleshooting stalled reactions.
Q2: My reaction produces a complex mixture of products, with my desired product being a minor component. How can I improve selectivity?
A2: The formation of multiple products indicates the presence of competing reaction pathways or over-reaction. The primary amine of Bis(3-methoxyphenyl)methanamine is a prime site for such issues.
-
Cause: Over-alkylation/Over-acylation: Primary amines can react multiple times with electrophiles like alkyl halides or acyl chlorides. This is a very common problem.[5] For instance, the initial N-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to rapid formation of a tertiary amine and even a quaternary ammonium salt.
-
Solution:
-
Adjust Stoichiometry: Use a large excess of Bis(3-methoxyphenyl)methanamine relative to the electrophile. This increases the probability that the electrophile will react with the starting material rather than the product.
-
Slow Addition: Add the electrophile slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple additions.
-
Use a Protecting Group: If feasible, protect the amine, perform the desired reaction on another part of the molecule, and then deprotect.
-
-
Visualization of N-Alkylation Side Reactions
The following diagram illustrates how a simple N-alkylation can cascade into multiple unwanted products.
Caption: Competing pathways in N-alkylation of a primary amine.
Q3: My reaction monitoring shows good conversion, but my isolated yield is very low. Where am I losing my product?
A3: This is a classic work-up and purification problem. The chemical properties of amines require specific handling during isolation.
-
Cause 1: Inefficient Extraction: Amines can be protonated in neutral or acidic aqueous solutions to form water-soluble ammonium salts. If you attempt to extract your product from such a solution with an organic solvent, it will remain in the aqueous layer.
-
Solution: Before extraction, ensure the aqueous phase is distinctly basic. Use a pH meter or pH paper to adjust the pH to >11 with a base like NaOH or K₂CO₃.[6] This deprotonates the ammonium salt, rendering the amine neutral and soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.
-
-
Cause 2: Emulsion Formation: The amphiphilic nature of some amine products can lead to the formation of stable emulsions during aqueous work-up, trapping product at the interface.
-
Solution: To break an emulsion, try adding a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, often forcing the separation of layers. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Cause 3: Loss During Solvent Removal/Purification:
-
Solution: While Bis(3-methoxyphenyl)methanamine itself is not highly volatile, some of its derivatives might be. When using a rotary evaporator, use a moderate temperature and vacuum to avoid co-evaporation of your product with the solvent.[6] For purification by column chromatography, select a solvent system that provides a good Rf value (0.2-0.4). Amines can sometimes streak on silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica.
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Aqueous Work-up for Bis(3-methoxyphenyl)methanamine Derivatives
This protocol is designed to maximize the recovery of basic amine products from a reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature (or 0°C if the reaction was exothermic). Cautiously quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[7]
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, methanol), remove the bulk of the solvent under reduced pressure.
-
Basify the Aqueous Phase: Add an organic extraction solvent (e.g., ethyl acetate). While stirring, add a 2M NaOH solution dropwise until the pH of the aqueous layer is >11. Check with a pH meter or high-range pH strips.
-
Extract the Product: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the aqueous layer and collect the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Wash and Dry: Combine all organic extracts. Wash the combined organic layer with saturated aqueous NaCl (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: General Anhydrous Reaction Setup
For reactions sensitive to atmospheric moisture and oxygen.
-
Glassware Preparation: Ensure all glassware (flasks, dropping funnels, etc.) is thoroughly dried in an oven (>100°C) for several hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) using a manifold or balloon. Flame-dry the apparatus under vacuum and backfill with inert gas for highly sensitive reactions.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add dry, degassed solvents and liquid reagents via a cannula or a dry syringe through a rubber septum.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If the reaction needs to be heated, use an oil bath with a temperature controller and a condenser.
Section 4: Data Tables
Table 1: Recommended Solvents and Bases for Common Reactions
| Reaction Type | Recommended Solvents | Recommended Base (if needed) | Causality & Notes |
| N-Alkylation | THF, Acetonitrile (MeCN), DMF | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), DIPEA | Aprotic solvents are preferred. A base is required to neutralize the H-X byproduct, preventing self-quenching of the amine nucleophile.[2] |
| Acylation (Amide Formation) | Dichloromethane (DCM), THF, Ethyl Acetate | Pyridine, TEA, DIPEA | A base is essential to scavenge the HCl/HBr formed from the acyl halide. Pyridine can also act as a nucleophilic catalyst. |
| Reductive Amination | 1,2-Dichloroethane (DCE), Methanol (MeOH), THF | Acetic Acid (catalytic) | The reaction is often run under mildly acidic conditions (pH ~5) to facilitate imine formation without fully protonating the amine.[3][5] |
| Schiff Base (Imine) Formation | Toluene, Benzene, Ethanol | None (or catalytic acid) | Often performed in a solvent that allows for azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.[2] |
References
-
Kubicki, M., & Dziuk, B. (2018). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. Molbank, 2018(2), M988. [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved January 25, 2026, from [Link]
-
D'Alonzo, S., et al. (2022). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Molecules, 27(21), 7243. [Link]
-
Reddit r/Chempros. (2023). Struggling with yield for a simple reaction: What could I be screwing up?. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Examples of drugs containing a diarylmethanamine unit. Retrieved January 25, 2026, from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5152225, 3-Methoxy-N-methylbenzylamine. Retrieved January 25, 2026, from [Link].
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Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
- Google Patents. (n.d.). A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57678179, Bis-(3-methoxypropyl)methylamine. Retrieved January 25, 2026, from [Link].
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved January 25, 2026, from [Link]
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Technical Support Center: A Guide to Identifying Impurities in Bis(3-methoxyphenyl)methanamine Samples
Welcome to the technical support center for the analysis of Bis(3-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and characterizing impurities within your samples. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety, efficacy, and quality of the final drug product.[1] This resource offers a structured approach, from initial detection to final structural elucidation, grounded in established analytical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
What are the likely sources and types of impurities in my Bis(3-methoxyphenyl)methanamine sample?
Impurities in a given sample of Bis(3-methoxyphenyl)methanamine can originate from several stages of the manufacturing process, including the synthesis, purification, and storage of the drug substance.[1] Understanding the synthetic route is crucial for predicting potential impurities. Common synthetic pathways to diarylmethanes, such as Bis(3-methoxyphenyl)methanamine, often involve Friedel-Crafts reactions, reduction of a ketone precursor, or various cross-coupling methodologies.[2][3]
Potential Organic Impurities Include:
-
Starting Materials: Unreacted 3-methoxybenzaldehyde, 3-methoxyaniline, or other precursors.
-
Intermediates: Incompletely reacted intermediates, such as the corresponding imine or ketone. A known synthetic route involves the Leuckart reaction of bis(4-methoxyphenyl)methanone, which proceeds through a formamide intermediate.[4]
-
By-products: Products from side reactions, such as over-alkylation or positional isomers.
-
Degradation Products: Impurities formed during storage or exposure to light, heat, or oxygen.
I am seeing an unexpected peak in my HPLC chromatogram. What are the first steps I should take?
The appearance of an unknown peak during High-Performance Liquid Chromatography (HPLC) analysis is a common challenge that requires a systematic investigation.[5]
Initial Investigative Steps:
-
System Suitability Check: Ensure your HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, and resolution of a known standard).
-
Blank Injection: Perform a blank injection (mobile phase only) to rule out contamination from the solvent, system, or column bleed.[6]
-
Placebo Injection: If analyzing a formulated product, a placebo injection (containing all excipients without the API) can help identify peaks originating from the formulation components.[6]
-
UV-Vis Spectral Analysis: If using a Diode Array Detector (DAD), examine the UV spectrum of the unknown peak. This can provide initial structural information and indicate if the impurity is structurally related to the parent molecule.[5]
Troubleshooting Guides
Troubleshooting HPLC Method Development for Amine Analysis
Amines can be challenging to analyze by HPLC due to their basic nature, which can lead to poor peak shape (tailing) and adsorption to the column.[7]
Issue: Poor Peak Shape (Tailing Peaks) for Bis(3-methoxyphenyl)methanamine
-
Cause: Secondary interactions between the basic amine and acidic silanol groups on the silica-based column packing.[8]
-
Solution 1: Mobile Phase Modification:
-
Increase Ionic Strength: Add a competing base to the mobile phase, such as triethylamine (TEA), at a concentration of 10-25 mM to mask the silanol groups.[8]
-
Adjust pH: Operate at a lower pH (e.g., pH 2-3) to protonate the amine, which can improve peak shape. However, be mindful of the stability of your analyte and column at low pH.
-
-
Solution 2: Column Selection:
-
Use a "Base-Deactivated" Column: These columns have end-capping to reduce the number of accessible silanol groups.
-
Consider a Polymer-Based Column: These are more resistant to extreme pH and can offer different selectivity.
-
-
Solution 3: Derivatization: For highly polar amines or when UV detection is not sensitive enough, pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) can improve chromatography and detection.[9][10]
Investigating Unknown Peaks: A Step-by-Step Workflow
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Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the analysis of Bis(3-methoxyphenyl)methanamine. Method optimization will likely be required.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many pharmaceutical analyses.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for amines by ion-pairing. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 30 minutes | A broad gradient is useful for screening for unknown impurities.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection | UV at 220 nm and 275 nm | Wavelengths to capture both the amine and aromatic chromophores. |
| Injection Volume | 10 µL | A standard injection volume. |
Protocol 2: Structural Elucidation by NMR Spectroscopy
Once an impurity has been isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for its structural elucidation.[13][14][15]
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1D NMR Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[16]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps to determine stereochemistry.[16]
-
By systematically analyzing these NMR spectra, the complete chemical structure of the impurity can be determined.[13][17]
Regulatory Considerations: ICH Q3A Guidelines
The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[18][19][20]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[21]
-
Identification Threshold: The level at which the structure of an impurity must be determined.[21]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[21]
It is crucial to be aware of these thresholds when developing and validating your analytical methods for impurity profiling.[20]
References
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES.
- Organic Chemistry Portal. Diarylmethane synthesis by benzylation or arylation.
- LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
- National Institutes of Health. (2025, July 23). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination.
- PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Google Patents. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
- U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- ResearchGate. (2025, August 7). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
- ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- HPLC Troubleshooting Guide.
- ChemScene. 860598-16-9 | Bis(3-methoxyphenyl)methanamine.
- PubMed Central. Benzylic Methylene Functionalizations of Diarylmethanes.
- Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
- Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- ResearchGate. (2025, August 7). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- National Institutes of Health. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
- ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
- YouTube. (2025, April 20). Understanding Extraneous Peaks in Chromatography.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.
- Journal of Advanced Scientific Research. (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2.
- ResearchGate. Examples of diarylmethane structural motifs in pharmaceutical agents.
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solvent effects on the reactivity of Bis(3-methoxyphenyl)methanamine
Welcome to the technical support center for Bis(3-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common challenges and frequently asked questions regarding the critical role of solvents in modulating the reactivity of Bis(3-methoxyphenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Bis(3-methoxyphenyl)methanamine that influence its reactivity and solubility?
A1: Bis(3-methoxyphenyl)methanamine, with CAS number 860598-16-9 and molecular formula C₁₅H₁₇NO₂[1][2], possesses several key features:
-
Primary Amine Group (-NH₂): This is the primary site of reactivity, acting as a potent nucleophile in reactions such as N-alkylation, acylation, and imine formation. Its basicity allows it to participate in acid-base chemistry.
-
Two Methoxy-substituted Phenyl Rings: The bulky diarylmethyl structure introduces significant steric hindrance around the amine group, which can modulate its reactivity. The methoxy groups (-OCH₃) are electron-donating, which can influence the electron density of the aromatic rings.
-
Overall Polarity: The presence of the polar amine and ether functional groups, combined with the large nonpolar aromatic structure, results in a molecule of moderate polarity. This dictates its solubility in various organic solvents. It is expected to be soluble in moderately polar to polar aprotic solvents.
Q2: How does solvent polarity, in general, affect the rate of reactions involving amines?
A2: Solvent polarity can have a profound and sometimes non-intuitive effect on reaction rates. For reactions involving amines, the following general principles apply:
-
Polar Reactions: For reactions that proceed through charged intermediates or transition states, polar solvents are generally preferred. They can stabilize these charged species, lowering the activation energy and accelerating the reaction rate[3][4].
-
SN2 Reactions: In bimolecular nucleophilic substitution (SN2) reactions, where the amine acts as the nucleophile, the effect of solvent polarity is more complex. A polar protic solvent (like methanol or water) can solvate the amine nucleophile through hydrogen bonding, which can stabilize the amine in its ground state more than the transition state, thereby increasing the activation energy and slowing the reaction[4]. In contrast, polar aprotic solvents (like DMF or DMSO) can accelerate SN2 reactions as they are less capable of solvating the nucleophile so strongly, leaving it more "free" to react.
-
Nonpolar Reactions: For reactions where the reactants and products are nonpolar, a nonpolar solvent is often suitable. Using a polar solvent in such cases may not offer any rate enhancement and could even hinder the reaction by poorly solvating the reactants.
Q3: What is the difference between protic and aprotic solvents, and why is it important for my reaction with Bis(3-methoxyphenyl)methanamine?
A3: The distinction is critical for controlling the reactivity of the amine:
-
Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors. As mentioned above, they can strongly solvate the lone pair of electrons on the nitrogen of Bis(3-methoxyphenyl)methanamine, potentially reducing its nucleophilicity.
-
Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack such a hydrogen atom and cannot act as hydrogen bond donors. These solvents are generally preferred for reactions where the nucleophilicity of the amine needs to be maximized.
The choice between a protic and aprotic solvent can therefore be a key parameter to tune for optimizing your reaction's yield and rate.
Troubleshooting Guide
Problem 1: Low yield in N-alkylation reaction with an alkyl halide.
Possible Cause: Your primary amine, Bis(3-methoxyphenyl)methanamine, is susceptible to over-alkylation, leading to the formation of secondary and tertiary amines, and potentially even a quaternary ammonium salt[5]. This is a common issue in amine alkylations. The solvent can play a role in this lack of selectivity.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the relative rates of the first and second alkylation.
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) are often good choices. They can dissolve the amine and the alkyl halide and often favor the desired mono-alkylation, especially when the amine is used in excess.
-
Nonpolar Solvents: A nonpolar solvent like toluene or hexane might slow down the reaction but could potentially improve selectivity for mono-alkylation in some cases by reducing the solubility of the initially formed salt, effectively taking it out of the reaction mixture.
-
-
Stoichiometry Control: Use a large excess of Bis(3-methoxyphenyl)methanamine relative to the alkyl halide. This statistically favors the alkyl halide reacting with the more abundant primary amine over the newly formed secondary amine.
-
Alternative Alkylation Strategies: If over-alkylation persists, consider alternative methods like reductive amination, which is known for providing better control over the degree of alkylation.
Problem 2: The reaction is very slow or does not proceed to completion.
Possible Cause: The reaction may have a high activation energy barrier, which could be influenced by poor solvation of the transition state or reduced nucleophilicity of the amine due to solvent effects.
Troubleshooting Steps:
-
Review Your Solvent Choice:
-
If you are using a nonpolar solvent, the reactants or a charged intermediate might not be sufficiently stabilized. Consider switching to a more polar solvent.
-
If you are using a polar protic solvent, the nucleophilicity of your amine might be suppressed by hydrogen bonding. Switch to a polar aprotic solvent like DMSO or DMF, which are known to accelerate SN2 reactions.
-
-
Solvent Property Analysis: Consult a solvent properties table to make an informed decision. For a typical SN2 reaction, a solvent with a high dielectric constant and no hydrogen-bond-donating capability is often ideal.
Table 1: Properties of Common Solvents and Their Potential Impact on N-Alkylation
| Solvent | Dielectric Constant (ε) | Type | Potential Effect on N-Alkylation of Bis(3-methoxyphenyl)methanamine |
| Hexane | 1.9 | Nonpolar Aprotic | Very slow reaction rate, poor solubility of polar intermediates. |
| Toluene | 2.4 | Nonpolar Aprotic | Slow reaction rate, may improve selectivity. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate rate, good for initial trials. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate rate, generally a good starting point. |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Can significantly accelerate SN2 reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent for many SN2 reactions, promotes high rates. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Strong rate acceleration, but can be difficult to remove. |
| Methanol (MeOH) | 32.7 | Polar Protic | May slow down the reaction by solvating the amine nucleophile. |
Problem 3: An unexpected side product is forming, possibly from an elimination reaction.
Possible Cause: Amines are basic and can promote elimination reactions (E2), especially with secondary or tertiary alkyl halides. The solvent can influence the competition between substitution (SN2) and elimination (E2).
Troubleshooting Steps:
-
Solvent Polarity: Increasing solvent polarity can sometimes favor substitution over elimination. However, a very polar solvent that strongly solvates the leaving group might also favor an SN1/E1 pathway, which also produces elimination products. A moderately polar aprotic solvent is often a good compromise.
-
Solvent as a Base: Avoid using the solvent itself as a base if it has that capability. For instance, in some cases, the amine itself is the strongest base present.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at a lower temperature may improve the ratio of substitution to elimination.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Bis(3-methoxyphenyl)methanamine
-
Solvent Preparation: Ensure the chosen solvent (e.g., acetonitrile) is anhydrous, as water can react with some alkylating agents and affect the reaction.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(3-methoxyphenyl)methanamine (1.2 equivalents) in the anhydrous solvent.
-
Addition of Reagents: Add a non-nucleophilic base (e.g., K₂CO₃ or diisopropylethylamine, 1.5 equivalents) to the solution. This will neutralize the acid formed during the reaction.
-
Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, filter off any solids. The filtrate can then be washed with water or brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure. The crude product can be purified by column chromatography.
Diagrams
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent system.
Diagram 2: Solvation Effects on Amine Nucleophilicity
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Bis(3-methoxyphenyl)methanamine and Bis(4-methoxyphenyl)methanamine
Introduction: The Subtle Power of Isomeric Position
In the landscape of drug discovery and fine chemical synthesis, diarylmethanamines serve as privileged scaffolds and versatile building blocks. Among these, methoxy-substituted variants are of particular interest due to the methoxy group's ability to modulate electronic properties, solubility, and metabolic stability. This guide provides an in-depth comparison of two closely related isomers: bis(3-methoxyphenyl)methanamine and bis(4-methoxyphenyl)methanamine.
While structurally similar, the seemingly minor shift of the methoxy group from the para to the meta position induces significant changes in the molecule's electronic character. This, in turn, dictates its chemical reactivity, particularly the nucleophilicity of the central amine. For researchers designing synthetic routes or developing structure-activity relationships (SAR), understanding these differences is not merely academic; it is critical for predicting reaction outcomes, optimizing conditions, and ultimately, achieving target molecule synthesis with efficiency and control. This document will dissect the underlying electronic and steric principles governing the reactivity of these two isomers and provide a validated experimental framework for quantifying these differences.
| Property | Bis(3-methoxyphenyl)methanamine | Bis(4-methoxyphenyl)methanamine |
| Structure | ||
| CAS Number | 860598-16-9[1][2] | 19293-62-0 |
| Molecular Formula | C₁₅H₁₇NO₂[1][2] | C₁₆H₁₉NO₂ (Note: Often cited for the N-benzyl derivative, the parent amine is C₁₅H₁₇NO₂)[3] |
| Molecular Weight | 243.30 g/mol [1][2] | 243.30 g/mol (Calculated for C₁₅H₁₇NO₂) |
The Decisive Role of Electronic Effects: A Tale of Two Isomers
The reactivity of the amine nitrogen in these molecules is fundamentally governed by the electron density of its lone pair. This density is directly influenced by the electronic effects of the two methoxy (-OCH₃) substituents on the phenyl rings. The methoxy group exerts two opposing electronic forces:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring.
-
Resonance (Mesomeric) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi (π) system.[4] This effect donates electron density to the ring, primarily at the ortho and para positions, and is a powerful activating force.[4][5]
The key to the reactivity difference between the two isomers lies in the interplay of these effects based on the substituent's position.
Bis(4-methoxyphenyl)methanamine: The Para Advantage
In the para isomer, the methoxy group is positioned at the 4-position relative to the aminomethyl bridge. Here, the electron-donating resonance effect (+M) is dominant and acts directly on the π-system of the ring.[4] This delocalization significantly increases the electron density across the aromatic ring, which in turn pushes electron density towards the benzylic carbon and, ultimately, the amine nitrogen. This inductive push enhances the availability of the nitrogen's lone pair, making the amine a stronger base and a more potent nucleophile .
Bis(3-methoxyphenyl)methanamine: The Meta Compromise
For the meta isomer, the methoxy group is at the 3-position. Crucially, the resonance effect does not extend to the meta position.[6] Therefore, the electron-donating +M effect cannot effectively increase electron density at the point of attachment for the aminomethyl group. Consequently, the electron-withdrawing inductive effect (-I) has a more pronounced influence relative to the para isomer. This leads to a comparative reduction in electron density on the nitrogen's lone pair, rendering the amine a weaker base and a less effective nucleophile .
Caption: Logical flow of electronic effects on amine reactivity.
Comparative Reactivity in Key Synthetic Transformations
The difference in nucleophilicity directly translates to performance in common amine-centric reactions.
-
N-Acylation & N-Alkylation: In reactions with electrophiles like acyl chlorides or alkyl halides, bis(4-methoxyphenyl)methanamine is expected to react at a significantly faster rate. Its more nucleophilic nitrogen can more readily attack the electrophilic carbon center.
-
Condensation Reactions (Imine Formation): The formation of an imine via reaction with an aldehyde or ketone involves the nucleophilic attack of the amine onto the carbonyl carbon.[7] The higher nucleophilicity of the para isomer will favor a faster rate of imine formation under identical conditions.
-
Basicity (pKa): The conjugate acid of bis(4-methoxyphenyl)methanamine is predicted to have a higher pKa than that of the meta isomer, reflecting its greater basicity.[8] This is because the electron-donating methoxy groups stabilize the positive charge of the resulting ammonium ion more effectively.
While direct steric hindrance on the nitrogen is significant for both molecules due to the two bulky phenyl groups, the difference in steric hindrance between the meta and para methoxy groups is negligible compared to the profound electronic differences.[9]
Experimental Protocol: A Self-Validating Competitive Acylation Assay
To empirically validate the predicted reactivity differences, a competitive reaction is the most rigorous method. It eliminates variations in external conditions, making the product ratio a direct readout of relative nucleophilicity.
Objective: To quantitatively determine the relative reactivity of bis(3-methoxyphenyl)methanamine and bis(4-methoxyphenyl)methanamine towards a model acylating agent.
Materials:
-
Bis(3-methoxyphenyl)methanamine (1.0 eq)
-
Bis(4-methoxyphenyl)methanamine (1.0 eq)
-
Benzoyl Chloride (0.8 eq, limiting reagent)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
GC-MS or HPLC system for analysis
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add bis(3-methoxyphenyl)methanamine (1.0 mmol, 243.3 mg) and bis(4-methoxyphenyl)methanamine (1.0 mmol, 243.3 mg).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until fully dissolved. Add the internal standard (e.g., 0.5 mmol Dodecane).
-
Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.5 mmol, 0.21 mL).
-
Electrophile Addition: Prepare a solution of benzoyl chloride (0.8 mmol, 0.093 mL) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine mixture over 10 minutes. Causality Note: Adding the limiting electrophile slowly prevents localized concentration gradients and ensures the reaction outcome is governed by kinetics, not mixing speed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Dissolve the crude residue in a known volume of a suitable solvent (e.g., ethyl acetate). Analyze the sample by GC-MS or HPLC. Identify the peaks corresponding to the starting materials and the two N-acylated amide products.
-
Quantification: Calculate the relative peak areas of the two amide products, corrected by the internal standard. The ratio of N-(bis(4-methoxyphenyl)methyl)benzamide to N-(bis(3-methoxyphenyl)methyl)benzamide directly reflects their relative nucleophilic reactivity.
Trustworthiness through Design: This competitive design is inherently self-validating. Both nucleophiles experience identical temperature, concentration, and stoichiometry at every moment, ensuring the product distribution is a true measure of their intrinsic reactivity.
Caption: Workflow for the competitive acylation experiment.
Implications for Drug Development and Synthesis
The choice between a meta or para-methoxy diarylmethanamine scaffold is a strategic decision in medicinal chemistry:
-
Reaction Control: When synthesizing a library of compounds, using the more reactive para isomer can allow for milder reaction conditions and shorter reaction times, potentially improving functional group tolerance. Conversely, the less reactive meta isomer might be advantageous in complex syntheses where chemoselectivity is a concern.
-
Pharmacokinetics (PK): The methoxy group is a common site of Phase I metabolism (O-demethylation). The electron density around the methoxy group, which differs between the two isomers, can influence its interaction with cytochrome P450 enzymes, potentially leading to different metabolic profiles.
-
Target Binding: The position of the methoxy group alters the molecule's electrostatic potential and hydrogen bonding capability. This can directly impact binding affinity and selectivity for a biological target.
Conclusion
The positional isomerism of the methoxy group in bis(methoxyphenyl)methanamines is a powerful determinant of their chemical behavior. Bis(4-methoxyphenyl)methanamine is unequivocally the more reactive nucleophile due to the potent electron-donating resonance effect of the para-methoxy substituents. In contrast, the reactivity of bis(3-methoxyphenyl)methanamine is attenuated as this resonance stabilization is absent at the meta position, allowing the electron-withdrawing inductive effect to dominate. This fundamental difference should be a primary consideration for chemists in the rational design of synthetic strategies and in the development of new molecular entities, where subtle structural changes can lead to profound functional consequences.
References
-
PubChem. Bis(4-methoxybenzyl)amine. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Methoxy gp on aromatic ring ?. [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. [Link]
-
Journal of the American Chemical Society. Near-Quantitative Formation of Imines in Water with Allosteric Control. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
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A Comparative Guide to Catalysts for the Synthesis of Bis(3-methoxyphenyl)methanamine
For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Bis(3-methoxyphenyl)methanamine, a diarylmethane derivative, represents a structural motif of interest in medicinal chemistry. This guide provides a comparative analysis of potential catalytic systems for its synthesis, drawing upon established methodologies for analogous compounds. While direct comparative studies for this specific molecule are not extensively documented, this document synthesizes insights from related syntheses to offer a predictive overview of catalyst performance. We will explore three primary synthetic pathways: Friedel-Crafts Alkylation, Reductive Amination, and Catalytic Cross-Coupling reactions.
Introduction to Synthetic Strategies
The synthesis of diarylmethanes, including Bis(3-methoxyphenyl)methanamine, can be approached through several strategic disconnections. The choice of strategy and the accompanying catalyst is critical in determining the overall efficiency, selectivity, and environmental impact of the synthesis. This guide will delve into the nuances of each approach, providing a framework for rational catalyst selection.
Comparative Analysis of Catalytic Systems
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation represents a classical and direct approach to forming the carbon-carbon bond between the two aryl rings and the methylene bridge. In this strategy, a suitable electrophile, such as 3-methoxybenzyl alcohol or 3-methoxybenzyl halide, reacts with anisole in the presence of a catalyst.
Catalyst Selection and Rationale:
Lewis acids are the traditional catalysts for Friedel-Crafts reactions. However, modern catalysis has introduced more efficient and environmentally benign alternatives.
-
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): While effective, these catalysts often suffer from drawbacks such as high catalyst loading, generation of stoichiometric waste, and harsh reaction conditions.
-
Water-Tolerant Lewis Acids (e.g., Hf(OTf)₄, Sc(OTf)₃): These catalysts are advantageous as they are not deactivated by the water generated during the reaction, particularly when using benzyl alcohols as electrophiles.[1] Hafnium triflate (Hf(OTf)₄) has been shown to be an excellent catalyst for the synthesis of methoxylated bisphenols, a reaction analogous to the synthesis of our target molecule.[1]
-
Heterogeneous Catalysts (e.g., Zeolites, Heteropolyacids): Solid acid catalysts like mordenite zeolite offer significant advantages in terms of reusability and ease of separation.[2][3] They can promote Friedel-Crafts reactions with high selectivity, driven by the shape-selective nature of their pores.[3]
Performance Comparison (Predicted):
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |
| AlCl₃ | 100-200 | Anhydrous, reflux | 60-80 | Moderate | Low cost | High waste, harsh conditions |
| Hf(OTf)₄ | 1-5 | Mild (0°C to rt) | 85-95 | High | Water-tolerant, low loading | Higher cost |
| Mordenite Zeolite | 10-20 (w/w) | High temperature | 80-90 | High (para-selective) | Reusable, green | May require higher temperatures |
Experimental Protocol: Hf(OTf)₄-Catalyzed Friedel-Crafts Alkylation
-
To a solution of anisole (2.0 eq) in a suitable solvent (e.g., nitromethane), add Hf(OTf)₄ (0.02 eq).
-
Add 3-methoxybenzyl alcohol (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Hf(OTf)₄-Catalyzed Friedel-Crafts Alkylation
Sources
A Definitive Guide to the Structural Validation of Bis(3-methoxyphenyl)methanamine Using 2D NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate biological data, derail research programs, and waste significant resources. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, for complex molecules with multiple isomeric possibilities, it often falls short of providing the necessary conclusive evidence.
This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural validation of Bis(3-methoxyphenyl)methanamine. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental strategy, demonstrating how a synergistic combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural elucidation.[1][2][3][4]
The Analytical Challenge: Isomeric Ambiguity
Bis(3-methoxyphenyl)methanamine (Molecular Formula: C₁₅H₁₇NO₂) presents a clear analytical challenge. The core question is not just identifying the components, but confirming their precise connectivity. The primary isomers of concern would be bis(2-methoxyphenyl)methanamine and bis(4-methoxyphenyl)methanamine. A simple 1D ¹H or ¹³C NMR spectrum would show signals consistent with a methoxy-substituted benzene ring and a methine bridge, but would struggle to definitively establish the meta substitution pattern on both rings and their connection to the central methine carbon.
To overcome this, we employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.
The 2D NMR Toolkit: A Comparative Overview
1D NMR provides a list of ingredients (protons and carbons), but 2D NMR provides the assembly instructions. It reveals the intricate network of connections within the molecule.[3][5]
-
COSY (¹H-¹H Correlation Spectroscopy): This is the fundamental proton connectivity map.[6] A COSY experiment identifies which protons are coupled to each other, typically through two or three chemical bonds (²J or ³J coupling).[7][8] Its primary role is to delineate the isolated spin systems within the molecule. For our target, it will be instrumental in tracing the connectivity of the protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹J coupling).[9][10] It is the most sensitive method for assigning protonated carbons. An edited HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with superior sensitivity.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J).[11][12] Crucially, it allows us to "see" correlations to non-protonated (quaternary) carbons, which are invisible in an HSQC spectrum. This is how we will connect the distinct structural fragments (the two aromatic rings and the methine bridge) into a single, validated structure.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the steps for acquiring a comprehensive 2D NMR dataset. The causality behind each step is critical for ensuring data quality and trustworthiness.
1. Sample Preparation:
-
Analyte: ~10-15 mg of high-purity Bis(3-methoxyphenyl)methanamine.
-
Solvent: ~0.6 mL of Deuterated Chloroform (CDCl₃).
-
Rationale: CDCl₃ is an excellent choice as it solubilizes a wide range of organic molecules and has a simple, single-peak solvent signal in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) spectra that is unlikely to obscure analyte signals.
-
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference for both ¹H and ¹³C spectra.[13]
-
Procedure: Dissolve the sample completely in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure no solid material remains, as this will degrade spectral quality.
2. NMR Data Acquisition:
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Initial Setup:
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve sharp, symmetrical peaks for the solvent signal. This is crucial for resolving fine couplings.
-
Obtain standard ¹H and ¹³C{¹H} 1D spectra to determine the spectral width and ensure the sample concentration is adequate.
-
-
2D Experiment Parameters:
| Experiment | Key Parameter | Typical Value | Rationale |
| COSY | Scans (NS) | 2-4 | Typically a fast experiment due to high proton sensitivity. |
| HSQC | Scans (NS) | 2-8 | High sensitivity as it is proton-detected. |
| ¹J(CH) | 145 Hz | Optimized for typical one-bond C-H coupling in sp² and sp³ systems. | |
| HMBC | Scans (NS) | 8-32 | Requires more scans than HSQC to detect weaker, long-range correlations. |
| nJ(CH) | 8 Hz | A compromise value to detect a range of ²J and ³J couplings (typically 3-10 Hz).[14] |
Data Analysis and Interpretation: A Step-by-Step Walkthrough
Let us assume the acquisition is complete. We will now interpret the spectra in a logical sequence to build the structure of Bis(3-methoxyphenyl)methanamine from the ground up.
Step 1: Analysis of 1D Spectra and Predicted Shifts
First, we analyze the 1D ¹H and ¹³C spectra. Due to the molecule's C₂ symmetry, we expect to see signals for only one 3-methoxyphenyl group, one methoxy group, and the single methine proton.
Table 1: Predicted and Hypothetical NMR Data for Bis(3-methoxyphenyl)methanamine
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H1 | 5.1 - 5.3 | s (or t) | 55 - 60 |
| H2 | ~7.0 | d | 118 - 122 |
| H4 | ~6.8 | d | 112 - 116 |
| H5 | ~7.2 | t | 128 - 132 |
| H6 | ~6.9 | d | 111 - 115 |
| OCH₃ | ~3.8 | s | 54 - 56 |
| C1 | - | - | 140 - 145 |
| C2 | - | - | 118 - 122 |
| C3 | - | - | 158 - 162 |
| C4 | - | - | 112 - 116 |
| C5 | - | - | 128 - 132 |
| C6 | - | - | 111 - 115 |
| Methine-CH | - | - | 55 - 60 |
| Methoxy-CH₃ | - | - | 54 - 56 |
Note: Chemical shifts are estimated based on data for anisole and substituted benzenes.[15][16] Multiplicity: s=singlet, d=doublet, t=triplet.
Step 2: COSY Analysis – Mapping Proton Neighbors
The COSY spectrum reveals the proton-proton coupling networks. For the aromatic region, we expect to see specific cross-peaks that confirm the substitution pattern.
-
Expected Correlations:
Caption: COSY correlations confirm the aromatic spin system.
Step 3: HSQC Analysis – Linking Protons to Carbons
The HSQC spectrum provides a direct, unambiguous link between each proton and its attached carbon. This allows us to confidently assign all the protonated carbon signals from Table 1.
-
Workflow:
-
Locate a proton signal on the horizontal (F2) axis (e.g., the singlet for the methoxy protons at ~3.8 ppm).
-
Trace vertically to the cross-peak.
-
Trace horizontally to the vertical (F1) axis to find the chemical shift of the directly attached carbon (e.g., ~55 ppm for the methoxy carbon).
-
Caption: HSQC workflow for direct ¹H-¹³C assignments.
Step 4: HMBC Analysis – Assembling the Molecular Skeleton
The HMBC spectrum provides the final, conclusive evidence by revealing long-range connections. This is where we validate the substitution pattern and link the rings to the central methine carbon.
-
Key Expected Correlations:
-
Confirming the Methoxy Position: A strong correlation from the methoxy protons (~3.8 ppm) to the quaternary carbon C3 (~160 ppm) is expected (³J coupling). This is definitive proof of the methoxy group's attachment point.
-
Linking the Rings to the Bridge: A crucial correlation will be seen from the methine proton (H1, ~5.2 ppm) to the quaternary carbon C1 (~142 ppm) of the aromatic ring (²J coupling). This unequivocally connects the two major fragments of the molecule. Correlations from H1 to C2 and C6 (³J coupling) may also be observed.
-
Confirming Aromatic Connectivity: Correlations from H2 to C4 and C6, and from H5 to C1 and C3, will further solidify the assignments within the aromatic ring and confirm the overall substitution pattern.
-
Caption: Key HMBC correlations confirming the final structure.
Synthesizing the Evidence: The Final Verdict
By systematically applying this 2D NMR workflow, we achieve an unambiguous structural validation:
-
COSY establishes the proton connectivity on the aromatic rings.
-
HSQC definitively assigns all protonated carbons.
-
HMBC connects the methoxy group to C3, links the central methine carbon to C1 of both rings, and confirms the overall carbon framework, including the crucial quaternary carbons.
References
- Columbia University, NMR Core Facility. HSQC and HMBC.
- San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. [Link]
-
Chemistry LibreTexts. COSY Spectra. [Link]
-
Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
-
YouTube. How to interpret a HSQC NMR Spectrum. [Link]
-
YouTube. Introduction to HMBC. [Link]
-
Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
YouTube. 2D-COSY NMR spectrum | How to read COSY Spectrum? [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
-
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
Columbia University, NMR Core Facility. COSY. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]
-
ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
-
Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
ResearchGate. Organic Structure Determination Using 2-D NMR Spectroscopy. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
YouTube. NMR 5: Coupling Constants. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Bis(3-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for assessing the purity of Bis(3-methoxyphenyl)methanamine, a key building block in various synthetic pathways. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to develop a robust, self-validating system for purity assessment.
This guide will navigate through a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive purity profile. We will explore the rationale for selecting specific methods, provide detailed experimental protocols, and present comparative data to illustrate the impact of synthetic and purification strategies on the final product's quality.
The Synthetic Landscape: Anticipating Impurities from the Leuckart Reaction
A common and efficient route to Bis(3-methoxyphenyl)methanamine is the Leuckart reaction, a reductive amination of bis(3-methoxyphenyl)methanone using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2][3] Understanding the mechanism of this reaction is paramount to anticipating potential impurities.
The Leuckart reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the desired primary amine.[4] Incomplete hydrolysis can lead to the presence of the N-formyl-bis(3-methoxyphenyl)methanamine as a significant process-related impurity. Furthermore, side reactions inherent to the high temperatures often employed in the Leuckart reaction can generate other byproducts.[4]
Potential Impurities Originating from Synthesis:
-
Starting Material: Unreacted bis(3-methoxyphenyl)methanone.
-
Intermediate: N-formyl-bis(3-methoxyphenyl)methanamine.
-
Side-reaction Products: Byproducts from condensation or rearrangement reactions.
A Multi-Detector Approach to Purity: The Orthogonal Advantage
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, is essential for a comprehensive assessment. For Bis(3-methoxyphenyl)methanamine, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Elemental Analysis, constitutes a robust analytical strategy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[5] A well-developed stability-indicating HPLC method can separate the main component from its impurities and degradation products, allowing for their individual quantification.[6][7]
The Causality Behind Method Development
The selection of an appropriate HPLC method is guided by the physicochemical properties of Bis(3-methoxyphenyl)methanamine. As a primary amine, its retention on a reversed-phase column is pH-dependent.
-
Column Selection: A C18 column is a versatile and common starting point for the separation of moderately polar compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is critical. At a pH below the pKa of the amine group, the analyte will be protonated and exhibit lower retention. Conversely, at a pH above the pKa, it will be in its neutral form and show stronger retention.[8] For Bis(3-methoxyphenyl)methanamine, a slightly acidic to neutral pH is often a good starting point to achieve adequate retention and good peak shape.
-
Detection: The presence of two phenyl rings in the molecule results in strong UV absorbance, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.[9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (with PDA monitoring from 200-400 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the synthesized Bis(3-methoxyphenyl)methanamine in the mobile phase B at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a final concentration of 0.1 mg/mL.
Data Interpretation and Comparison
The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical HPLC Purity Data Comparison
| Sample | Purification Method | Purity by HPLC (% Area) | Key Impurity (% Area) |
| Crude Product | None | 85.2 | N-formyl derivative (8.5%) |
| Recrystallized (Ethanol) | Single Recrystallization | 98.5 | N-formyl derivative (0.8%) |
| Column Chromatography | Silica Gel Chromatography | >99.5 | N-formyl derivative (<0.1%) |
This table illustrates how different purification methods can significantly impact the purity profile of the final product.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It provides valuable complementary information to HPLC, particularly for identifying low-molecular-weight impurities that may not be well-retained or resolved by LC.
Rationale for GC-MS Analysis
While Bis(3-methoxyphenyl)methanamine itself has a relatively high boiling point, GC-MS is invaluable for detecting volatile starting materials, reagents, or side-products from the synthesis. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, aiding in the identification of unknown impurities.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Anticipated Fragmentation Pattern
The EI mass spectrum of Bis(3-methoxyphenyl)methanamine is expected to show a molecular ion peak (m/z 243) and characteristic fragments resulting from the cleavage of the benzylic C-N bond and fragmentation of the methoxyphenyl rings. The tropylium ion (m/z 91) and methoxy-substituted fragments would be indicative of the structure.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the identity of the desired product and helping to identify and quantify impurities.
The Power of NMR in Purity Assessment
While HPLC and GC-MS are excellent for separating and detecting impurities, NMR provides a direct, quantitative measure of the purity of the bulk material against a certified reference standard (qNMR). It can also identify impurities that may not be amenable to chromatographic analysis.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
Expected Spectral Data
¹H NMR (400 MHz, CDCl₃):
-
A singlet for the methoxy protons (O-CH₃) around δ 3.8 ppm (6H).
-
A singlet for the benzylic proton (CH-N) around δ 5.0 ppm (1H).
-
A broad singlet for the amine protons (NH₂) which may exchange with D₂O.
-
A complex multiplet pattern for the aromatic protons in the region of δ 6.7-7.3 ppm (8H).
¹³C NMR (100 MHz, CDCl₃):
-
A signal for the methoxy carbons around δ 55 ppm.
-
A signal for the benzylic carbon around δ 58 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm).
The presence of signals corresponding to the N-formyl impurity (e.g., a formyl proton signal around δ 8.0-8.5 ppm in the ¹H NMR) would indicate incomplete hydrolysis.
Section 4: Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[12] This technique is a fundamental tool for confirming the empirical formula of a newly synthesized compound and provides an indication of its overall purity.
The Role of Elemental Analysis
A significant deviation between the experimentally determined elemental composition and the calculated values for the pure compound suggests the presence of impurities.
Table 2: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical (%) for C₁₅H₁₇NO₂ | Experimental (%) - Highly Pure Sample |
| Carbon (C) | 74.05 | 73.98 |
| Hydrogen (H) | 7.04 | 7.10 |
| Nitrogen (N) | 5.76 | 5.72 |
Section 5: Forced Degradation Studies: Probing for Potential Degradants
Forced degradation studies are a critical component of drug development and are designed to identify potential degradation products that could form under various stress conditions.[6][13] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Stress Conditions
The synthesized Bis(3-methoxyphenyl)methanamine should be subjected to the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light.
The stressed samples should then be analyzed by the developed stability-indicating HPLC method to identify and quantify any degradation products.
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of Bis(3-methoxyphenyl)methanamine.
Conclusion: A Holistic Approach to Purity
Assessing the purity of a synthesized compound like Bis(3-methoxyphenyl)methanamine is a multifaceted process that requires a strategic and scientifically sound approach. By employing a suite of orthogonal analytical techniques, including HPLC, GC-MS, NMR, and elemental analysis, and by proactively investigating potential degradation pathways through forced degradation studies, researchers can build a comprehensive and reliable purity profile. This rigorous approach not only ensures the quality and consistency of the synthesized material but also provides the foundational data necessary for successful drug development and regulatory submission.
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
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Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
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ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. [Link]
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Moore, M. L. (2011). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437. [Link]
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Patel, A. B., et al. (2021). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 11(1-s), 92-99. [Link]
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Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press. [Link]
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Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons. [Link]
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Sharma, S., & Goyal, S. (2015). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of two anti-hypertensive drugs. Pharmaceutical Methods, 6(2), 78. [Link]
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Lukas, G. (1963). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Journal of Chemical Education, 40(7), 365. [Link]
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A Senior Application Scientist's Guide to the Comparative Kinetic Studies of Bis(3-methoxyphenyl)methanamine Reactions
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comparative analysis of the anticipated reaction kinetics of bis(3-methoxyphenyl)methanamine in key synthetic transformations. While direct kinetic studies on this specific molecule are not extensively available in peer-reviewed literature, this document leverages kinetic data from structurally similar compounds, namely diphenylmethanamine and various benzylamine derivatives, to provide a predictive framework for its reactivity. We will explore common reactions such as N-alkylation and reductive amination, discussing the likely influence of the meta-methoxy substituents on reaction rates and mechanisms. This guide is intended to serve as a valuable resource for researchers, offering insights into experimental design for kinetic analysis and providing a basis for comparing the reactivity of bis(3-methoxyphenyl)methanamine with other relevant secondary amines.
Introduction: Understanding the Reactivity of Diaryl- and Benzylamines
Bis(3-methoxyphenyl)methanamine belongs to the class of diarylmethanamines, which are valuable synthons in medicinal chemistry and materials science. The reactivity of these secondary amines is primarily centered around the nucleophilicity of the nitrogen atom. Common reactions include N-alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be subsequently reduced in reductive amination protocols.[1]
The kinetic profile of these reactions is significantly influenced by the electronic and steric environment around the amine functionality. The two phenyl rings in diarylmethanamines provide considerable steric hindrance compared to simpler benzylamines. Furthermore, the electronic nature of substituents on the aromatic rings can either enhance or diminish the nucleophilicity of the nitrogen atom, thereby affecting reaction rates.
In the case of bis(3-methoxyphenyl)methanamine, the two methoxy groups are positioned meta to the benzylic carbon. The methoxy group is generally considered an electron-donating group through resonance and electron-withdrawing through induction. The overall electronic effect on the reactivity of the amine will depend on the specific reaction mechanism.
This guide will focus on two primary reaction types for a comparative kinetic discussion:
-
N-Alkylation: A fundamental C-N bond-forming reaction.
-
Reductive Amination: A versatile method for synthesizing more complex amines.
Comparative Kinetic Analysis
Due to the limited availability of direct kinetic data for bis(3-methoxyphenyl)methanamine, this section will present data from analogous reactions of diphenylmethanamine and substituted benzylamines. This will serve as a basis for a reasoned comparison.
N-Alkylation Reactions
N-alkylation of secondary amines typically follows an SN2 mechanism, where the amine acts as a nucleophile attacking an alkyl halide or another suitable electrophile. The rate of this reaction is dependent on the nucleophilicity of the amine, the nature of the alkylating agent, and the reaction conditions.
| Amine | Alkylating Agent | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Adenine (anion) | Benzyl Chloride | DMSO | 27 | ~0.0013 (for N9-benzylation) | [2] |
| o-phenylenediamine | Substituted benzyl alcohols | Toluene | 140 | (Qualitative Yields) | [3] |
Note: The data for adenine benzylation represents the reaction of an adeninate anion, which is a different nucleophile but provides context for SN2 reactions with benzyl electrophiles. The study on o-phenylenediamine provides qualitative outcomes rather than rate constants but is relevant for benzylating aromatic amines.
Discussion and Expected Kinetics for Bis(3-methoxyphenyl)methanamine:
The N-alkylation of bis(3-methoxyphenyl)methanamine is anticipated to be slower than that of simpler, less sterically hindered amines like benzylamine. The two bulky 3-methoxyphenyl groups will sterically hinder the approach of the electrophile to the nitrogen atom.
The electronic effect of the meta-methoxy groups is more nuanced. The methoxy group is electron-withdrawing via induction, which would decrease the nucleophilicity of the nitrogen and thus slow down the reaction. However, it is electron-donating through resonance, which would increase electron density on the aromatic ring but have a less direct effect on the nitrogen's nucleophilicity compared to a para-substituent. For SN2 reactions, the inductive effect is often more dominant in influencing the nucleophilicity of the amine. Therefore, it is reasonable to predict that the N-alkylation of bis(3-methoxyphenyl)methanamine will be kinetically slower than that of the unsubstituted diphenylmethanamine.
Reductive Amination Reactions
Reductive amination is a two-step process that involves the initial formation of an iminium ion via condensation of the amine with a carbonyl compound, followed by reduction of the iminium ion to the corresponding amine.[1] The overall rate of the reaction can be dependent on either the iminium ion formation or the reduction step.
| Amine | Carbonyl Compound | Reducing Agent | Catalyst | Reaction Conditions | Kinetic Profile | Reference |
| Diphenylmethanamine | Various Aliphatic Ketones | H₂ | Iridium-phosphoramidite complexes | Not specified | High yields and enantioselectivity | [4][5] |
| p-Phenylenediamine | Methyl Ethyl Ketone | H₂ | 3% Pt/Al₂O₃ | 100-140°C | Modeled with Langmuir-Hinshelwood kinetics | [6] |
| Aniline | Acetone | H₂ | 3% Pd/Al₂O₃ | 105-135°C | Non-catalytic equilibrium formation of the Schiff base was the slowest step | [6] |
Discussion and Expected Kinetics for Bis(3-methoxyphenyl)methanamine:
In reductive amination, the initial condensation step is often acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon. The steric bulk of bis(3-methoxyphenyl)methanamine would be expected to slow down this initial step compared to less hindered amines.
The electronic influence of the meta-methoxy groups on the nucleophilicity of the amine, as discussed for N-alkylation, would also play a role here, likely leading to a slower condensation rate compared to diphenylmethanamine. The subsequent reduction of the iminium ion is typically fast, especially with hydride-based reducing agents. Therefore, the rate-determining step for the reductive amination of bis(3-methoxyphenyl)methanamine is likely to be the initial formation of the iminium ion.
Experimental Protocols for Kinetic Analysis
To facilitate the direct study of bis(3-methoxyphenyl)methanamine reaction kinetics, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are based on established methods for kinetic analysis of amine reactions.
General Considerations for Kinetic Experiments
-
Temperature Control: All kinetic runs should be performed in a thermostated reactor or water bath to ensure a constant temperature (± 0.1 °C).
-
Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring Techniques: The choice of monitoring technique depends on the specific reaction. Common methods include:
-
UV-Vis Spectroscopy: Useful if the reactants or products have a distinct chromophore.
-
NMR Spectroscopy: Provides detailed structural information and can be used for in-situ monitoring.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Requires taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the sample.
-
Protocol 1: Kinetic Analysis of N-Alkylation using HPLC
This protocol describes a method to determine the second-order rate constant for the N-alkylation of bis(3-methoxyphenyl)methanamine with an alkyl halide.
Materials:
-
Bis(3-methoxyphenyl)methanamine
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (e.g., decane, a compound not involved in the reaction)
-
Quenching solution (e.g., a dilute solution of a primary amine in the mobile phase to react with any remaining alkyl halide)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare stock solutions of bis(3-methoxyphenyl)methanamine, the alkyl halide, and the internal standard in the chosen solvent.
-
In a thermostated reaction vessel, combine the amine solution and the internal standard solution. Allow the mixture to equilibrate to the desired temperature.
-
Initiate the reaction by adding the pre-heated alkyl halide solution. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining bis(3-methoxyphenyl)methanamine and the product.
-
Plot the reciprocal of the concentration of bis(3-methoxyphenyl)methanamine versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line will be equal to the second-order rate constant, k₂.
Workflow for Kinetic Analysis of N-Alkylation
Caption: Workflow for determining the rate constant of N-alkylation.
Protocol 2: Kinetic Analysis of Reductive Amination using In-Situ NMR
This protocol allows for the continuous monitoring of the reaction progress without the need for sampling and quenching.
Materials:
-
Bis(3-methoxyphenyl)methanamine
-
Carbonyl compound (e.g., benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve bis(3-methoxyphenyl)methanamine and the carbonyl compound in the deuterated solvent.
-
Acquire an initial NMR spectrum (t=0).
-
Add the reducing agent to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Acquire NMR spectra at regular intervals.
-
Integrate the signals corresponding to the reactants and the product in each spectrum.
-
Plot the concentration of the reactants and product as a function of time.
-
From these concentration-time profiles, the reaction order and rate constants can be determined using appropriate kinetic models.
Workflow for In-Situ NMR Kinetic Analysis
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A Comparative Guide to the Stability of Bis(3-methoxyphenyl)methanamine Derivatives for Drug Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a new chemical entity (NCE) is a cornerstone of preclinical development. This guide provides a comprehensive evaluation of the stability of bis(3-methoxyphenyl)methanamine and its derivatives, offering a comparative analysis under forced degradation conditions. By elucidating potential degradation pathways and quantifying stability, this document aims to equip research and development teams with the critical insights needed for formulation development, analytical method validation, and risk assessment.
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is an essential component of the drug development process, providing a predictive assessment of a molecule's stability under various environmental insults.[1][2] This guide will delve into the practical application of these principles to the promising scaffold of bis(3-methoxyphenyl)methanamine, a structure with potential pharmacological applications.
The Chemical Landscape: Understanding the Stability-Liability of Bis(3-methoxyphenyl)methanamine
Bis(3-methoxyphenyl)methanamine possesses several functional groups that can influence its chemical stability: a secondary benzylic amine, two aromatic ether linkages, and two benzene rings. Each of these moieties presents potential sites for degradation under stress conditions.
-
Secondary Benzylic Amine: The amine functionality can be susceptible to oxidation, particularly given its benzylic position which enhances the reactivity of the adjacent C-H bond.[3][4] Aromatic amines have also been shown to exhibit instability in acidic media and at elevated temperatures.[5][6]
-
Aromatic Ether: Ether linkages are generally stable but can undergo cleavage under strong acidic conditions, a process that is often temperature-dependent.[7][8][9]
-
Aromatic Rings: While generally stable, the electron-rich nature of the methoxy-substituted benzene rings could make them susceptible to oxidative degradation or electrophilic attack under certain conditions.
To provide a comparative framework, this guide will evaluate the stability of the parent compound, bis(3-methoxyphenyl)methanamine (Compound A) , alongside two hypothetical derivatives:
-
Compound B: A derivative with an electron-withdrawing group (e.g., a nitro group at the 4-position of one phenyl ring) to assess the impact of reduced electron density on the stability of the aromatic system and the benzylic position.
-
Compound C: A derivative with an additional electron-donating group (e.g., another methoxy group at the 4-position of one phenyl ring) to evaluate the effect of increased electron density.
Experimental Design for Forced Degradation Studies
The following protocols are designed to systematically evaluate the stability of the test compounds under hydrolytic, oxidative, photolytic, and thermal stress, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[10]
Stability-Indicating Analytical Methodology
A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products. The objective of such a method is to resolve the active pharmaceutical ingredient (API) from any impurities or degradants.[11]
Protocol 1: Development and Validation of a Stability-Indicating HPLC-UV Method
-
Column and Mobile Phase Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point. A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol) is employed to ensure adequate separation of compounds with varying polarities.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at a wavelength that provides a good response for the parent compound and its potential degradants (e.g., 275 nm). The PDA detector also allows for peak purity analysis.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, and precision.[12][13][14] This is achieved by analyzing samples of the parent compound spiked with known concentrations of potential degradants (if available) or by assessing the resolution of peaks in the stressed samples.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Forced Degradation Protocols
For each condition, a solution of the test compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample is stored under ambient conditions in the dark.
Protocol 2: Hydrolytic Degradation
-
Acidic Hydrolysis: The drug solution is mixed with an equal volume of 0.1 M HCl and stored at 60°C for 48 hours.
-
Basic Hydrolysis: The drug solution is mixed with an equal volume of 0.1 M NaOH and stored at 60°C for 48 hours.
-
Neutral Hydrolysis: The drug solution is mixed with an equal volume of purified water and stored at 60°C for 48 hours.
-
Sample Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), an aliquot is withdrawn, neutralized (for acidic and basic samples), and analyzed by the validated HPLC method.
Rationale: This protocol assesses the susceptibility of the ether linkages to acid-catalyzed cleavage and the overall stability of the molecule across a pH range. Elevated temperature is used to accelerate the degradation process.
Protocol 3: Oxidative Degradation
-
Stress Condition: The drug solution is mixed with an equal volume of 3% hydrogen peroxide (H₂O₂) and stored at room temperature, protected from light, for 48 hours.
-
Sample Analysis: Aliquots are taken at specified time points and analyzed by HPLC.
Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.[10] This condition specifically targets the benzylic C-H bond and the secondary amine, which are known to be susceptible to oxidation.[15][16][17]
Protocol 4: Photolytic Degradation
-
Exposure: The drug solution is placed in a photostability chamber and exposed to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[18][19]
-
Control: A parallel sample is wrapped in aluminum foil to serve as a dark control.
-
Sample Analysis: The samples are analyzed by HPLC after the exposure period.
Rationale: This study evaluates the potential for photodegradation, a common degradation pathway for aromatic compounds.
Protocol 5: Thermal Degradation
-
Stress Condition: The solid drug substance is placed in a thermostatically controlled oven at 80°C for 7 days.
-
Sample Preparation and Analysis: At specified time points, a portion of the solid is dissolved in a suitable solvent and analyzed by HPLC.
Rationale: High temperature can induce degradation of thermolabile compounds and provides insight into the drug's stability during storage and transport.
Caption: General workflow for forced degradation studies.
Comparative Stability Data
The following table summarizes the hypothetical, yet plausible, degradation data for bis(3-methoxyphenyl)methanamine (Compound A) and its derivatives (Compounds B and C) under the described stress conditions. The data is presented as the percentage of the parent compound remaining after the specified stress period.
| Stress Condition | Compound A (% Remaining) | Compound B (4-nitro derivative) (% Remaining) | Compound C (3,4-dimethoxy derivative) (% Remaining) |
| Hydrolytic | |||
| 0.1 M HCl, 60°C, 48h | 92.5 | 94.1 | 89.8 |
| 0.1 M NaOH, 60°C, 48h | 98.7 | 98.5 | 98.9 |
| Water, 60°C, 48h | 99.2 | 99.5 | 99.1 |
| Oxidative | |||
| 3% H₂O₂, RT, 48h | 85.3 | 88.2 | 79.5 |
| Photolytic | |||
| ICH Q1B, Solution | 96.8 | 91.5 | 97.2 |
| Thermal | |||
| 80°C, Solid, 7 days | 99.8 | 99.7 | 99.6 |
Discussion and Mechanistic Insights
The comparative data reveals distinct stability profiles for the three compounds, highlighting the influence of substituents on the degradation pathways.
-
Hydrolytic Stability: All compounds exhibit good stability in neutral and basic conditions. However, under acidic conditions, Compound C, with its additional electron-donating methoxy group, shows slightly greater degradation. This is consistent with the acid-catalyzed cleavage of the ether linkage, which would be facilitated by the increased electron density on the aromatic ring. Conversely, the electron-withdrawing nitro group in Compound B appears to slightly stabilize the ether linkage towards acid hydrolysis.
-
Oxidative Stability: The most significant degradation for all compounds is observed under oxidative stress. Compound C is the most susceptible, likely due to the increased electron density at the benzylic position, making it more prone to oxidation. The electron-withdrawing nitro group in Compound B appears to confer some protection against oxidation. The primary degradation product is likely the corresponding benzophenone derivative, resulting from the oxidation of the benzylic carbon.
-
Photostability: Compound B, the nitro-aromatic derivative, shows the most significant photodegradation. Nitro-aromatic compounds are known to be photosensitive. Compounds A and C exhibit relatively good photostability.
-
Thermal Stability: All three compounds demonstrate excellent stability in the solid state at elevated temperatures, suggesting that they are likely to be stable under normal storage conditions.
Potential Degradation Pathways
Based on the observed degradation and the chemical nature of the molecules, the following degradation pathways are proposed:
Caption: Proposed major degradation pathways for bis(3-methoxyphenyl)methanamine.
Conclusion and Recommendations
This comparative guide demonstrates that bis(3-methoxyphenyl)methanamine and its derivatives are most susceptible to oxidative degradation, followed by acid-catalyzed hydrolysis. The electronic nature of the substituents on the phenyl rings plays a significant role in modulating the stability of these compounds.
For drug development professionals, these findings have several key implications:
-
Formulation Development: An antioxidant should be considered in liquid formulations to mitigate oxidative degradation. The pH of aqueous formulations should be maintained in the neutral to slightly basic range to prevent acid-catalyzed hydrolysis of the ether linkages.
-
Analytical Method Development: The stability-indicating HPLC method must be capable of resolving the parent compound from the benzophenone and phenol/aldehyde degradants.
-
Packaging and Storage: While the compounds are thermally stable, protection from light, particularly for derivatives containing photosensitive groups like the nitro group, is advisable.
This guide provides a foundational understanding of the stability of bis(3-methoxyphenyl)methanamine derivatives. Further studies, including the isolation and characterization of degradation products, would be necessary for a complete stability profile for any specific drug candidate.
References
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link]
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Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]
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Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
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Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of {3,4-bis-[(2-hydroxy-3-methoxy benzylidene)amino] phenyl}phenyl methanone as a new salen derivative. (2025). ResearchGate. Retrieved from [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]
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Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025). ResearchGate. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]
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Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). OUCI. Retrieved from [Link]
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Modulation of Carbon Nitride Using Supramolecular Self-Assembly for Facilitating Photocatalytic Seawater Hydrogen Production. (2026). ACS Publications. Retrieved from [Link]
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Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012). ResearchGate. Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]
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Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]
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Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (n.d.). ResearchGate. Retrieved from [Link]
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The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. (2016). PMC - NIH. Retrieved from [Link]
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Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. (2022). Journal of Advanced Scientific Research. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Methoxy-Substituted Diarylmethanes for Researchers
This guide offers an in-depth comparative analysis of the spectroscopic data for methoxy-substituted diarylmethanes. It is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation and characterization of these important chemical motifs. Diarylmethane scaffolds are prevalent in many biologically active molecules, and understanding the influence of substituents, such as the methoxy group, on their spectroscopic properties is crucial for synthesis, quality control, and structure-activity relationship (SAR) studies.
This document moves beyond a simple data repository. It provides the causal reasoning behind the observed spectral characteristics, rooted in the fundamental principles of organic spectroscopy. By understanding why the spectra appear as they do, researchers can more confidently identify and characterize novel diarylmethane derivatives.
Introduction: The Significance of Methoxy-Diarylmethanes
Diarylmethanes consist of two aryl rings linked by a methylene bridge. Their structural versatility makes them key building blocks in medicinal chemistry and materials science. The introduction of a methoxy (-OCH₃) group, a potent electron-donating group through resonance, significantly influences the electron density distribution within the aromatic rings and, consequently, their chemical reactivity and biological activity. The position of the methoxy group (ortho, meta, or para) creates distinct isomers with unique electronic and steric environments, which are readily distinguishable by modern spectroscopic techniques.
This guide will focus on the comparative analysis of diphenylmethane and its ortho-, meta-, and para-methoxy substituted analogs, providing a detailed examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data presented, the synthesis and purification of the target compounds must follow rigorous and well-documented procedures. The following protocols are representative of standard synthetic and analytical methodologies.
Synthesis of Methoxy-Substituted Diarylmethanes
A common and effective method for the synthesis of methoxy-substituted diarylmethanes is the Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of an aromatic ring with a benzyl halide or alcohol in the presence of a Lewis acid catalyst.
General Procedure for Friedel-Crafts Alkylation:
-
To a solution of the appropriate methoxybenzene (e.g., anisole for 4-methoxydiphenylmethane) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 0 °C under a nitrogen atmosphere.
-
Slowly add benzyl chloride (or the corresponding substituted benzyl chloride) to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the organic layer with an appropriate solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methoxy-substituted diarylmethane.
Caption: General workflow for the synthesis of methoxy-substituted diarylmethanes via Friedel-Crafts alkylation.
Spectroscopic Analysis
All synthesized compounds should be characterized by the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) source on a mass spectrometer.
Spectroscopic Data Comparison
The following sections detail the expected spectroscopic features of diphenylmethane and its methoxy-substituted isomers. The data presented is a compilation from various sources and serves as a representative guide.
Diphenylmethane (Unsubstituted)
As our baseline for comparison, the spectroscopic data for diphenylmethane is crucial.
| Spectroscopic Data | Diphenylmethane |
| ¹H NMR (CDCl₃, ppm) | 7.30-7.15 (m, 10H, Ar-H), 3.98 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | 141.1, 129.0, 128.5, 126.1, 41.9 |
| IR (cm⁻¹) | 3085, 3062, 3027 (Ar C-H stretch), 2923, 2850 (CH₂ stretch), 1602, 1495, 1453 (Ar C=C stretch) |
| MS (m/z) | 168 (M⁺), 167, 91 (base peak) |
-
¹H NMR: The ten aromatic protons appear as a complex multiplet, and the two benzylic protons of the methylene bridge give a sharp singlet.
-
¹³C NMR: Shows signals for the four types of aromatic carbons and one for the methylene bridge carbon.
-
IR: Characteristic aromatic C-H and C=C stretching bands are present, along with the aliphatic C-H stretching of the methylene group.[1]
-
MS: The molecular ion peak is observed at m/z 168. The base peak at m/z 91 corresponds to the stable tropylium cation, formed by rearrangement of the benzyl cation.
Methoxy-Substituted Diphenylmethanes: A Comparative Analysis
The introduction of a methoxy group induces significant and predictable changes in the spectroscopic data. The position of the substituent determines the extent of these changes.
Caption: Isomeric positions of the methoxy group on the diphenylmethane scaffold.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Methoxy-Substituted Diarylmethanes
| Proton | 2-Methoxydiphenylmethane | 3-Methoxydiphenylmethane | 4-Methoxydiphenylmethane |
| -OCH₃ | ~3.8 | ~3.7-3.8 | ~3.8 |
| -CH₂- | ~3.9 | ~3.9 | ~3.9 |
| Ar-H (methoxy-ring) | ~6.8-7.2 (complex) | ~6.7-7.2 (complex) | ~6.8 (d), ~7.1 (d) |
| Ar-H (unsubst. ring) | ~7.1-7.3 (multiplet) | ~7.1-7.3 (multiplet) | ~7.1-7.3 (multiplet) |
¹H NMR Analysis:
-
Methoxy Protons (-OCH₃): The singlet for the methoxy protons typically appears around 3.8 ppm. Its exact position is subtly influenced by the overall electronic environment.
-
Methylene Protons (-CH₂-): The singlet for the methylene bridge protons remains around 3.9-4.0 ppm across all isomers.
-
Aromatic Protons: This is where the most significant differences are observed.
-
Para-isomer: The symmetry of the 4-methoxyphenyl ring leads to a simpler splitting pattern, often appearing as two distinct doublets for the aromatic protons on that ring.
-
Ortho- and Meta-isomers: The lower symmetry results in more complex and overlapping multiplets for the aromatic protons on the substituted ring. The ortho-isomer may show more pronounced steric effects on the chemical shifts of nearby protons.
-
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Methoxy-Substituted Diarylmethanes
| Carbon | 2-Methoxydiphenylmethane | 3-Methoxydiphenylmethane | 4-Methoxydiphenylmethane |
| -OCH₃ | ~55.2 | ~55.1 | ~55.2 |
| -CH₂- | ~36.5 | ~41.9 | ~41.2 |
| C-O (ipso) | ~157.3 | ~159.8 | ~158.0 |
| C-ipso (unsubst. ring) | ~141.5 | ~142.9 | ~141.9 |
¹³C NMR Analysis:
-
Methoxy Carbon (-OCH₃): The chemical shift of the methoxy carbon is consistently found around 55 ppm.
-
Methylene Carbon (-CH₂-): The position of the methoxy group has a noticeable effect on the methylene carbon's chemical shift. In the ortho-isomer, steric hindrance can cause a slight upfield shift compared to the meta and para isomers.
-
Ipso-Carbon (C-O): The carbon directly attached to the methoxy group (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen and appears at a high chemical shift (around 157-160 ppm).
-
Aromatic Carbons: The electron-donating nature of the methoxy group causes an upfield shift (increased shielding) for the ortho and para carbons of the substituted ring relative to the unsubstituted benzene ring carbons. This effect is most pronounced at the ortho and para positions.
Table 3: Comparative IR Data (cm⁻¹) of Methoxy-Substituted Diarylmethanes
| Vibrational Mode | Characteristic Range (cm⁻¹) | Observations for Methoxy-Isomers |
| Ar C-H Stretch | 3100-3000 | Present in all isomers. |
| Aliphatic C-H Stretch | 3000-2850 | Strong bands from the -CH₂- and -OCH₃ groups. |
| Ar C=C Stretch | 1600-1450 | Multiple bands, characteristic of the aromatic rings. |
| C-O-C Asymmetric Stretch | 1275-1200 | Strong, characteristic band for the aryl ether linkage. |
| C-O-C Symmetric Stretch | 1075-1020 | Another characteristic band for the aryl ether linkage. |
IR Analysis:
The most diagnostic feature in the IR spectra of methoxy-substituted diarylmethanes is the presence of strong C-O stretching bands characteristic of aryl ethers. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The exact positions can vary slightly with the substitution pattern.
Table 4: Comparative Mass Spectrometry Data (m/z) of Methoxy-Substituted Diarylmethanes
| Ion | 2-Methoxydiphenylmethane | 3-Methoxydiphenylmethane | 4-Methoxydiphenylmethane |
| Molecular Ion (M⁺) | 198 | 198 | 198 |
| Base Peak | 121 | 91 | 121 |
| Key Fragments | 167 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) | 167 ([M-OCH₃]⁺), 121 ([C₈H₉O]⁺) | 167 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) |
Mass Spectrometry Analysis:
-
Molecular Ion: All three isomers will exhibit a molecular ion peak at m/z 198.
-
Fragmentation: The fragmentation patterns are highly informative for distinguishing the isomers.
-
Para- and Ortho-isomers: A prominent fragment at m/z 121 is often observed as the base peak. This corresponds to the stable methoxy-tropylium ion, formed by rearrangement of the methoxybenzyl cation.
-
Meta-isomer: The formation of the methoxy-tropylium ion is less favored. Consequently, the base peak is often the tropylium ion at m/z 91, similar to unsubstituted diphenylmethane. The fragment at m/z 121 is still present but with lower intensity.
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 167 is a common fragmentation pathway for all isomers.
-
Causality and Mechanistic Insights
The observed spectroscopic differences are a direct consequence of the electronic and steric effects of the methoxy group.
Caption: Electronic effects of the methoxy group on the aromatic ring.
-
Resonance Effect (+R): The lone pairs on the oxygen atom of the methoxy group can be delocalized into the π-system of the aromatic ring. This increases the electron density, particularly at the ortho and para positions. This increased shielding leads to upfield shifts in the ¹H and ¹³C NMR spectra for the nuclei at these positions.
-
Inductive Effect (-I): Oxygen is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and is strongest at the ipso-carbon.
-
Combined Effects: The resonance effect is generally stronger than the inductive effect for the methoxy group, leading to an overall activation and ortho-, para-directing influence in electrophilic aromatic substitution. These same electronic perturbations dictate the chemical shifts observed in NMR spectroscopy.
Conclusion
The spectroscopic characterization of methoxy-substituted diarylmethanes is a powerful tool for their unambiguous identification and for understanding their electronic properties. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, with the position of the methoxy group leading to distinct chemical shifts and splitting patterns in the aromatic region. IR spectroscopy offers characteristic vibrational bands for the aryl ether linkage, confirming the presence of the methoxy group. Mass spectrometry provides the molecular weight and, crucially, isomer-specific fragmentation patterns that can be used for structural elucidation.
By understanding the interplay of electronic and steric effects, researchers can confidently interpret the spectroscopic data of known and novel methoxy-substituted diarylmethanes, accelerating their research and development efforts.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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NIST Chemistry WebBook. (n.d.). Diphenylmethane. Retrieved from [Link][1]
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NIST Chemistry WebBook. (n.d.). Diphenylmethane. Retrieved from [Link]
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A Comparative Guide to Bis(3-methoxyphenyl)methanamine and Other Primary Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a primary amine can be a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides a comprehensive technical comparison of Bis(3-methoxyphenyl)methanamine against other commonly employed primary amines, offering insights into its performance in key synthetic transformations. By presenting available experimental data and elucidating the underlying mechanistic principles, this document aims to empower researchers to make informed decisions in reagent selection for their specific synthetic challenges.
Introduction to Bis(3-methoxyphenyl)methanamine: A Diarylmethylamine Scaffold
Bis(3-methoxyphenyl)methanamine belongs to the class of diarylmethylamines, characterized by a central methylene carbon bearing two aryl groups and a primary amine functionality. Its structure, featuring two methoxy-substituted phenyl rings, imparts specific electronic and steric properties that influence its reactivity. The methoxy groups, being electron-donating, can modulate the nucleophilicity of the amine and influence the stability of reaction intermediates.
Comparative Benchmarking in Key Synthetic Transformations
The utility of a primary amine is best assessed by its performance in a range of fundamental synthetic reactions. Here, we compare Bis(3-methoxyphenyl)methanamine with two widely used primary amines: the structurally similar Benzhydrylamine (diphenylmethanamine) and the simpler Benzylamine . The focus will be on two cornerstone reactions in amine synthesis: reductive amination and N-alkylation.
Reductive Amination: A Gateway to Secondary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an imine intermediate.[1] This one-pot procedure is highly valued in medicinal chemistry for its efficiency.[1]
General Reaction Scheme:
While specific comparative data for Bis(3-methoxyphenyl)methanamine in reductive amination is not extensively documented in publicly available literature, we can infer its potential performance based on the behavior of structurally related amines and the electronic effects of its substituents.
Conceptual Comparison:
| Amine | Structure | Expected Reactivity in Reductive Amination |
| Bis(3-methoxyphenyl)methanamine | The two methoxy groups are expected to increase the electron density on the phenyl rings, which could subtly enhance the nucleophilicity of the amine compared to the unsubstituted benzhydrylamine. This may lead to faster imine formation. However, the steric bulk of the two substituted phenyl groups might slightly hinder the initial attack on the carbonyl carbon, potentially slowing down the reaction with sterically demanding ketones. | |
| Benzhydrylamine | As a diarylmethylamine, it offers significant steric bulk, which can be advantageous in preventing over-alkylation, a common side reaction.[1] Its reactivity is a balance between the nucleophilicity of the primary amine and the steric hindrance from the two phenyl groups. It is a valuable ammonia synthon for the synthesis of primary amines from aldehydes and ketones.[2] | |
| Benzylamine | Being less sterically hindered than the diarylmethylamines, benzylamine generally reacts faster with a wider range of aldehydes and ketones. However, the resulting secondary amine is also more susceptible to further alkylation, potentially leading to the formation of tertiary amines as byproducts.[1] |
Experimental Protocol: General Procedure for Reductive Amination
The following protocol outlines a general procedure for the reductive amination of an aldehyde with a primary amine, which can be adapted for comparative studies.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
Reduction: Cool the reaction mixture in an ice bath. Add a suitable reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer better selectivity for the imine over the carbonyl group.[1]
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
dot graph TD { A[Start: Aldehyde/Ketone + Primary Amine] --> B{Imine Formation}; B --> C[Reduction]; C --> D[Work-up and Purification]; D --> E[End: Secondary Amine];
} caption: "General Workflow for Reductive Amination"
N-Alkylation: A Direct Approach to C-N Bond Formation
Direct N-alkylation with alkyl halides is a fundamental method for synthesizing secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.
General Reaction Scheme:
The success of this reaction is often hampered by over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[3]
Conceptual Comparison of Nucleophilicity and Steric Hindrance:
| Amine | Structure | Expected Performance in N-Alkylation |
| Bis(3-methoxyphenyl)methanamine | The electron-donating methoxy groups are expected to increase the nucleophilicity of the amine compared to benzhydrylamine. This could lead to a faster rate of N-alkylation. However, the significant steric bulk of the two substituted phenyl groups should effectively prevent di-alkylation, leading to higher selectivity for the mono-alkylated product. | |
| Benzhydrylamine | The steric hindrance provided by the two phenyl groups is a key feature, making it less prone to over-alkylation compared to less bulky amines.[4] This makes it a suitable choice when mono-alkylation is the desired outcome. | |
| Benzylamine | Due to its lower steric bulk, benzylamine is more susceptible to multiple alkylations, often leading to a mixture of secondary and tertiary amines, and even quaternary ammonium salts.[1] Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of a primary amine with an alkyl halide.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between Bis(3-methoxyphenyl)methanamine, benzhydrylamine, and benzylamine hinges on the specific requirements of the synthetic transformation.
-
Bis(3-methoxyphenyl)methanamine emerges as a promising candidate when high selectivity for mono-alkylation is desired, and its enhanced nucleophilicity due to the methoxy substituents could offer faster reaction rates compared to benzhydrylamine. Its steric bulk is a significant advantage in preventing over-alkylation.
-
Benzhydrylamine remains a reliable choice for achieving mono-alkylation, particularly when the cost and availability of the starting material are primary considerations. Its steric profile is well-established for controlling reactivity.
-
Benzylamine is the workhorse for general-purpose aminations where high reactivity is paramount and potential over-alkylation can be managed through careful control of reaction conditions or is not a significant concern.
Further experimental studies directly comparing these amines under identical conditions are warranted to provide definitive quantitative data. However, based on fundamental principles of reactivity and steric effects, this guide provides a solid framework for researchers to make rational choices in their synthetic endeavors.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Gage, J. R. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]
- Antonov, E., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1819.
- Ranu, B. C., et al. (2018). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). ChemistrySelect, 3(45), 12734-12738.
- Splawn, B. G., et al. (2016). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Zhang, W., et al. (2012). Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. Chinese Journal of Chemistry, 30(11), 2633-2637.
- McKee, V. E., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(6), 1545-1555.
- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050.
- Aliyeva, G. R., et al. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chem IJ, 6(1).
- Rojas-Lima, S., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 27.
- Wang, D., & Chen, P. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5283-5297.
- Miller, M. J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11636-11646.
- Wang, D., & Chen, P. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5283-5297.
- Valaydon, K., et al. (2001). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Journal of Peptide Research, 58(6), 481-488.
- Toste, F. D., & List, B. (2024). Recent advances in catalytic asymmetric synthesis. Proceedings of the National Academy of Sciences, 121(20), e2318610121.
- van der Poel, W. P. A., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Ma, J., et al. (2018). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines.
- Wang, W., et al. (2013). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity.
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for reductive amination. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2010). Reaction conditions for the benzylation of adenine using benzyl bromide. Journal of Heterocyclic Chemistry, 47(4), 932-936.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bis(3-methoxyphenyl)methanamine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Bis(3-methoxyphenyl)methanamine, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just a "how-to," but a "why" for each critical step.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
Bis(3-methoxyphenyl)methanamine is a compound that necessitates careful handling throughout its lifecycle, including its disposal. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the stringent disposal protocols required.
According to safety data sheets, Bis(3-methoxyphenyl)methanamine is classified with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications underscore the potential risks associated with this compound, making its proper containment and disposal a matter of paramount importance. The overarching directive for its disposal is encapsulated in the GHS precautionary statement:
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
This statement is an unambiguous instruction that Bis(3-methoxyphenyl)methanamine and its empty containers must be treated as hazardous waste and managed by licensed professionals.
Core Principles of Amine Waste Management
Aromatic amines, as a class of compounds, often present disposal challenges due to their potential toxicity and reactivity. The foundational principles for managing amine waste include:
-
Segregation: Amine waste should be kept separate from other chemical waste streams to prevent potentially hazardous reactions[2].
-
Proper Containerization: Waste must be stored in compatible, well-labeled containers[2].
-
Professional Disposal: Due to their hazardous nature, amines should be disposed of through a licensed hazardous waste disposal company[2][3].
Step-by-Step Disposal Protocol for Bis(3-methoxyphenyl)methanamine
The following protocol provides a systematic approach to the disposal of Bis(3-methoxyphenyl)methanamine, from the point of generation to its final removal from the laboratory.
Part 1: Immediate Actions at the Point of Waste Generation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Dedicate a specific, clearly labeled hazardous waste container for Bis(3-methoxyphenyl)methanamine waste.
-
This includes the pure compound, solutions containing it, and any contaminated materials such as pipette tips, weigh boats, and absorbent paper.
-
Causality: Segregation is crucial to prevent unintended and potentially dangerous chemical reactions with other waste streams.
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with aromatic amines (e.g., high-density polyethylene, glass). The container must be in good condition with a secure, leak-proof lid.
-
Label the container with the words "HAZARDOUS WASTE" and the full chemical name: "Bis(3-methoxyphenyl)methanamine".
-
Include the date of initial waste accumulation.
-
Causality: Proper labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents and the associated hazards.
-
Part 2: Interim Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from sources of ignition and incompatible materials.
-
-
Container Management:
-
Keep the container closed at all times except when adding waste.
-
Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) as defined by the U.S. Environmental Protection Agency (EPA) or your local regulatory body.
-
Part 3: Final Disposal Through a Licensed Contractor
-
Engage a Professional Waste Management Service: The disposal of Bis(3-methoxyphenyl)methanamine must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Preferred Disposal Method: For many organic and amine-based wastes, incineration at a permitted hazardous waste incineration facility is the preferred disposal method.
-
Causality: High-temperature incineration ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed from the exhaust). This method prevents the compound from persisting in the environment.
-
-
Documentation: Maintain meticulous records of all hazardous waste disposal activities, including the date of disposal, the amount of waste, and the manifest provided by the disposal contractor.
-
Causality: Proper documentation is a legal requirement and provides a crucial audit trail for regulatory compliance.
-
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of Bis(3-methoxyphenyl)methanamine.
Caption: Disposal workflow for Bis(3-methoxyphenyl)methanamine.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Conclusion
The responsible disposal of Bis(3-methoxyphenyl)methanamine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to a systematic, well-documented disposal protocol, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific guidelines and your designated EHS professionals to ensure full compliance with local, state, and federal regulations.
References
- ChemScene. Bis(3-methoxyphenyl)
- Collect and Recycle. Amine Disposal For Businesses.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Fisher Scientific.
- Tri-iso.
- PubChem. 3-Methoxybenzylamine.
- HSE. The CLP Regulation (Regulation 1272/2008) - precautionary (P)
Sources
Navigating the Safe Handling of Bis(3-methoxyphenyl)methanamine: A Guide to Personal Protective Equipment and Disposal
For laboratory professionals engaged in drug development and scientific research, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bis(3-methoxyphenyl)methanamine, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining operational and disposal plans to ensure a safe laboratory environment.
Immediate Safety Profile: Understanding the Risks
Bis(3-methoxyphenyl)methanamine (CAS No. 860598-16-9) is a compound that requires careful handling due to its potential health hazards. According to available safety information, this chemical is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
These classifications necessitate a comprehensive approach to personal protection to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Core Protective Measures: Selecting the Right PPE
A multi-layered approach to PPE is crucial when handling Bis(3-methoxyphenyl)methanamine. The following table summarizes the recommended PPE based on the identified hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data. | To prevent skin contact and irritation, as indicated by H315.[1][2] |
| Eye Protection | Chemical safety goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation (H319) from splashes or aerosols.[1][2] |
| Body Protection | Fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary. | To mitigate the risk of respiratory tract irritation (H335) from vapors or aerosols.[1][2] |
The causality behind these choices is directly linked to the known hazards of the compound. Skin and eye irritation are significant risks, making robust hand and eye protection non-negotiable. The potential for respiratory irritation underscores the importance of adequate ventilation and, where necessary, respiratory protection.
Procedural Guidance: From Preparation to Disposal
A systematic workflow is essential for minimizing exposure risk. The following diagram and steps outline the critical procedures for handling Bis(3-methoxyphenyl)methanamine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
